molecular formula C8H20N2O B135502 Bis(2-dimethylaminoethyl) ether CAS No. 3033-62-3

Bis(2-dimethylaminoethyl) ether

Cat. No.: B135502
CAS No.: 3033-62-3
M. Wt: 160.26 g/mol
InChI Key: GTEXIOINCJRBIO-UHFFFAOYSA-N
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Description

Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188°C. Toxic by inhalation, by skin absorption, ingestion, and eye contact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine
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InChI

InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3
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InChI Key

GTEXIOINCJRBIO-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCOCCN(C)C
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Molecular Formula

C8H20N2O
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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DSSTOX Substance ID

DTXSID5027512
Record name Bis[2-(dimethylamino)ethyl]ether
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Molecular Weight

160.26 g/mol
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Physical Description

Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188 °C. Toxic by inhalation, by skin absorption, ingestion, and eye contact., Liquid, A clear or yellow liquid; [CAMEO], A clear or yellow liquid., Liquid.
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Boiling Point

372 °F at 760 mmHg (NIOSH, 2023), 80 °C at 15 mm Hg, 372 °F
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Flash Point

79.4 °C (Open cup)
Record name Bis (2-dimethylaminoethyl) ether
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Color/Form

Liquid

CAS No.

3033-62-3
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Foundational & Exploratory

"Bis(2-dimethylaminoethyl) ether" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that serves as a potent catalyst, particularly in the production of polyurethane foams. Its unique structure, featuring two dimethylamino groups and a central ether linkage, imparts a specific catalytic activity that has made it a compound of significant industrial interest. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis methodologies, and its applications, with a focus on its catalytic role in polymerization and its function as a ligand in coordination chemistry.

Chemical Structure and Properties

This compound is a clear to yellowish liquid with a characteristic amine-like odor.[1] Its structure consists of two dimethylaminoethyl groups linked by an ether oxygen atom. This configuration allows it to act as a bidentate ligand, coordinating through its two nitrogen atoms.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₂₀N₂O[2]
Molecular Weight 160.26 g/mol
CAS Number 3033-62-3[2]
Appearance Clear to yellowish liquid[3]
Odor Amine-like[1]
Boiling Point 189 °C at 760 mmHg
Density 0.841 g/mL at 25 °C
Refractive Index n20/D 1.430
Solubility Miscible with water and common organic solvents[1]
Structural Representation

The 2D and 3D structures of this compound are depicted below.

(Image of the 2D and 3D chemical structure of this compound would be placed here)

Synthesis of this compound

Several synthetic routes for this compound have been developed. The following sections detail two common laboratory-scale methods.

Synthesis from 2-Dimethylaminoethanol and Thionyl Chloride

This method involves the chlorination of 2-dimethylaminoethanol followed by an etherification reaction.[4]

Experimental Protocol:

  • Chlorination: In a three-necked flask, add 66 g (0.55 mol) of thionyl chloride. While maintaining the temperature at 10°C, slowly add 44.5 g (0.5 mol) of 2-dimethylaminoethanol over 30 minutes. After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.

  • Work-up: Remove the light components (unreacted thionyl chloride, sulfur dioxide, and hydrogen chloride) by rotary evaporation under reduced pressure (10 KPa) at room temperature. The resulting solid is dried at 70°C to a constant weight to yield approximately 70.5 g of 2-dimethylaminoethyl chloride hydrochloride.

  • Formation of Sodium 2-Dimethylaminoethoxide: In a separate flask, prepare a solution of sodium 2-dimethylaminoethoxide by reacting 2-dimethylaminoethanol with sodium metal.

  • Etherification: Add the previously prepared 2-dimethylaminoethyl chloride hydrochloride to the sodium 2-dimethylaminoethoxide solution. A catalyst, such as tetrabutylammonium (B224687) bromide, is added to facilitate the reaction.

  • Purification: After the reaction is complete, the reaction mixture is filtered. The filtrate is then subjected to vacuum distillation to obtain pure this compound. The product is collected at 69-72°C under 1 kPa pressure.[4]

G Synthesis of this compound via Chlorination Route cluster_chlorination Chlorination cluster_alkoxide Alkoxide Formation cluster_etherification Etherification & Purification A 2-Dimethylaminoethanol C Reaction at 10°C, then 30°C A->C B Thionyl Chloride B->C D 2-Dimethylaminoethyl chloride hydrochloride C->D H Etherification Reaction D->H E 2-Dimethylaminoethanol G Sodium 2-Dimethylaminoethoxide E->G F Sodium Metal F->G G->H I Filtration H->I J Vacuum Distillation I->J K This compound J->K G Continuous Synthesis Workflow Reactants Dimethylamine & Diethylene Glycol (Molar Ratio 4:1) in Methanol Reactor Continuous Flow Reactor (Cu-Cr-Co/Al₂O₃ catalyst) 190°C, 3 MPa H₂ Reactants->Reactor LHSV = 0.3 h⁻¹ Product This compound Reactor->Product Purification G Polyurethane Foam Formation Process cluster_reactions Key Reactions cluster_catalysis Catalysis cluster_process Foam Production Gelling Gelling Reaction (Polyol + Isocyanate -> Polyurethane) Blowing Blowing Reaction (Water + Isocyanate -> CO₂ + Polyurea) BDMAEE This compound (Blowing Catalyst) BDMAEE->Blowing GelCat Gelling Catalyst GelCat->Gelling Premix Premix (Polyol, Water, Surfactant, Catalysts) Mixing Add Isocyanate & Mix Premix->Mixing Foaming Pour & Foam Mixing->Foaming Curing Cure Foaming->Curing FinalFoam Polyurethane Foam Curing->FinalFoam

References

An In-depth Technical Guide to the Synthesis and Purification of Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that serves as a powerful blowing catalyst in the production of polyurethane foams.[1] Its high catalytic activity and selectivity for the foaming reaction make it a crucial component in the manufacturing of a wide range of products, from flexible foams to rigid insulation.[2][3] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this industrially significant compound, presenting detailed experimental protocols, comparative data, and visual workflows.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and challenges. The most prominent methods include the chlorination route from 2-dimethylethanolamine, catalytic amination processes, and multi-step syntheses involving ethylene (B1197577) oxide and dimethylamine (B145610).

Synthesis from 2-Dimethylethanolamine via Chlorination and Etherification

A common and well-documented method involves a multi-step process starting from 2-dimethylethanolamine. This route proceeds through the formation of a chlorinated intermediate, followed by an etherification reaction.[4][5]

Experimental Protocol:

  • Chlorination: 2-Dimethylethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce 2-dimethylaminoethyl chloride hydrochloride. The reaction temperature is carefully controlled, typically starting at 10°C and then raised to 30°C.[5]

  • Formation of Sodium Alkoxide: In a separate reaction, 2-dimethylethanolamine is reacted with sodium metal to form a sodium alkoxide solution of 2-dimethylaminoethanol.[5]

  • Etherification: The 2-dimethylaminoethyl chloride hydrochloride is then added to the sodium alkoxide solution. A catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide), is introduced to facilitate the etherification reaction.[5]

  • Work-up and Purification: The resulting reaction mixture is filtered, and the filtrate is subjected to vacuum rectification to isolate and purify the this compound.[4][5]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Alkoxide Formation cluster_2 Step 3: Etherification & Purification 2-Dimethylethanolamine_1 2-Dimethylethanolamine Chloride Hydrochloride 2-Dimethylaminoethyl Chloride Hydrochloride 2-Dimethylethanolamine_1->Chloride Hydrochloride 10-30°C Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chloride Hydrochloride 10-30°C 2-Dimethylethanolamine_2 2-Dimethylethanolamine Sodium Alkoxide Sodium 2-Dimethylaminoethoxide 2-Dimethylethanolamine_2->Sodium Alkoxide Sodium Metal Sodium Metal Sodium Metal->Sodium Alkoxide Catalyst Quaternary Ammonium Salt Catalyst Etherification Etherification Reaction Filtration Filtration Vacuum Rectification Vacuum Rectification Final Product This compound

Catalytic Synthesis from Trimethylamine (B31210)

Another patented method involves the reaction of trimethylamine with 2-[2-(N,N-dimethylamino)ethoxy]ethanol in the presence of a nickel catalyst.[6]

Experimental Protocol:

  • Reaction Setup: Trimethylamine and 2-[2-(N,N-dimethylamino)ethoxy]ethanol are charged into a reactor in the presence of a catalytically effective amount of a nickel catalyst, such as Raney nickel.[6]

  • Reaction Conditions: The reaction is carried out in the liquid phase at a temperature range of 50°C to 300°C, with a more specific range of 180°C to 190°C being typical. The reaction time can vary from 5 to 100 hours. A molar proportion of trimethylamine to the ethoxyethanol of at least 1:1 is used.[6]

  • Purification: After the reaction, the excess trimethylamine is removed, and the mixture is distilled, often using a spinning band column, to yield the this compound product.[6]

G Trimethylamine Trimethylamine Reaction Catalytic Reaction (50-300°C, 5-100h) Trimethylamine->Reaction Ethoxyethanol 2-[2-(N,N-dimethylamino)ethoxy]ethanol Ethoxyethanol->Reaction Nickel Catalyst Nickel Catalyst (e.g., Raney Nickel) Nickel Catalyst->Reaction Purification Distillation Reaction->Purification Final Product This compound Purification->Final Product

Two-Step Synthesis from Dimethylamine and Ethylene Oxide

A two-step process starting from more fundamental building blocks, dimethylamine and ethylene oxide, has also been developed.[7]

Experimental Protocol:

  • Step 1: Synthesis of 2-(2-(dimethylamino)ethoxy)ethanol: Dimethylamine and ethylene oxide are reacted in a high-pressure reactor at a molar ratio of 1:2-2.2. The reaction is conducted at 60-100°C for 2-5 hours, followed by a curing time of 0.5-1 hour.[7]

  • Step 2: Catalytic Amination: The resulting 2-(2-(dimethylamino)ethoxy)ethanol is then reacted with dimethylamine in the presence of a Cu-Ni/γ-Al2O3 catalyst. The reactor pressure is adjusted with hydrogen to 1.5-2.5 MPa, and the reaction proceeds at 190-220°C and a pressure of 10-25 MPa for 6-13 hours.[7]

  • Purification: After the reaction, the pressure is reduced, and the mixture is fed into a removal tower to strip off unreacted dimethylamine and hydrogen. The crude product from the bottom of the tower is then purified by reduced pressure distillation.[7]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Catalytic Amination & Purification Dimethylamine_1 Dimethylamine Ethylene Oxide Ethylene Oxide Intermediate Reaction Reaction (60-100°C, high pressure) Intermediate 2-(2-(dimethylamino)ethoxy)ethanol Dimethylamine_2 Dimethylamine Catalyst Cu-Ni/γ-Al2O3 Catalyst Hydrogen Hydrogen Final Reaction Catalytic Amination (190-220°C, 10-25 MPa) Separation Amine/Hydrogen Removal Distillation Reduced Pressure Distillation Final Product This compound

Synthesis via Bis-quaternary Ammonium Salt

An alternative route involves the formation and subsequent reaction of a bis-quaternary ammonium salt.[2][8]

Experimental Protocol:

  • Quaternization: Bis(2-chloroethyl) ether is reacted with an aqueous solution of trimethylamine to form a bis-quaternary ammonium salt.[8][9]

  • Reaction with Trihydrocarbyl Phosphine (B1218219): The isolated bis-quaternary ammonium salt is then reacted with a trihydrocarbyl phosphine (e.g., triphenylphosphine) at a temperature between 100°C and 180°C for at least 3 hours under an inert atmosphere.[2]

  • Purification: The resulting product mixture is allowed to separate, and the upper liquid layer containing the desired ether is isolated and purified by reduced pressure distillation.[2][8]

Purification

The primary method for purifying crude this compound across various synthetic routes is vacuum or reduced pressure distillation .[2][4][5][7][8] This technique is essential to separate the final product from unreacted starting materials, catalysts, and byproducts.

General Protocol for Vacuum Distillation:

  • The crude reaction mixture is placed in a distillation flask equipped with a vacuum source, a condenser, and a receiving flask.

  • The pressure is reduced to a specific level (e.g., 1 kPa).[5]

  • The mixture is heated, and fractions are collected at specific temperature ranges. For instance, unreacted 2-dimethylethanolamine may be collected at 37-40°C, while the this compound product is typically collected at 69-72°C under 1 kPa.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental examples found in the patent literature.

Table 1: Synthesis from 2-Dimethylethanolamine (Selected Examples) [5]

ParameterExample 1Example 2Example 3
Yield 73.6%77.6%70.0%
Purity 99.2%99.5%99.5%
Distillation Temp. 69-72°C69-72°C69-72°C
Distillation Pressure 1 kPa1 kPa1 kPa

Table 2: Synthesis via Bis-quaternary Ammonium Salt (Selected Examples) [2][8]

ParameterExample 1Example 2
Reactants Bis(2-chloroethyl) ether, Trimethylamine, TriphenylphosphineBis(2-chloroethyl) ether, Trimethylamine, Triphenylphosphine
Reaction Temp. 160°C160°C
Reaction Time 10 h8 h
Yield 85%88%
Purity 98%99%

Concluding Remarks for Researchers

The choice of synthesis method for this compound depends on several factors, including the availability and cost of starting materials, desired scale of production, and required purity of the final product. The chlorination route using 2-dimethylethanolamine is a well-established method providing high purity and good yields. Catalytic methods offer alternative pathways that may be more atom-economical. For all methods, vacuum distillation remains the critical final step to achieve the high purity required for its application as a catalyst. Researchers should carefully consider the reaction conditions and purification protocols to optimize the synthesis for their specific needs.

References

Technical Guide: The Catalytic Mechanism of Bis(2-dimethylaminoethyl) ether (BDMAEE) in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-dimethylaminoethyl) ether, commonly known as BDMAEE (CAS No. 3033-62-3), is a high-efficiency tertiary amine catalyst integral to the polyurethane (PU) industry.[1][2] It is a colorless to pale yellow liquid recognized for its potent catalytic activity, particularly in the production of flexible and rigid polyurethane foams.[2][3][4] BDMAEE's unique molecular structure, featuring two dimethylaminoethyl groups linked by an ether, gives it a distinct ability to selectively accelerate specific reactions in polyurethane synthesis.[5][6] This guide provides an in-depth exploration of the core mechanisms by which BDMAEE functions, presents quantitative performance data, and outlines experimental methodologies for its evaluation.

Core Polyurethane Chemistry: The Competing Reactions

The formation of polyurethane foam is a complex process involving two primary, simultaneous reactions: the gelling reaction and the blowing reaction .[3][7] The final properties of the foam are critically dependent on the balance between the rates of these two reactions, a balance that is precisely controlled by catalysts like BDMAEE.[7][8]

  • Gelling Reaction (Polymerization): This reaction involves the addition of an isocyanate group (-NCO) to a hydroxyl group (-OH) from a polyol, forming the urethane (B1682113) linkage that builds the polymer backbone.[7] This process increases the viscosity of the mixture and is responsible for the structural integrity and strength of the final foam.[3]

    • R-NCO + R'-OH → R-NH-CO-O-R'[7]

  • Blowing Reaction (Gas Formation): This reaction occurs between an isocyanate group and water, which produces an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO₂) gas.[7] The CO₂ gas acts as the blowing agent, creating the cellular matrix of the foam.[3][7]

    • R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂[7]

The amine produced can further react with another isocyanate to form a urea (B33335) linkage, contributing to the polymer's hardness. A catalyst's role is to lower the activation energy for these reactions, but its selectivity towards either the gelling or blowing reaction determines its primary function.[7]

G isocyanate Isocyanate (-NCO) isocyanate->mid1 isocyanate->mid2 polyol Polyol (-OH) polyol->mid1 water Water (H₂O) water->mid2 urethane Urethane Linkage (Polymer Network) co2 Carbon Dioxide (CO₂ Gas) mid1->urethane Gelling Reaction mid2->co2 Blowing Reaction

Caption: Core competing reactions in polyurethane foam formation.

Mechanism of Action of BDMAEE

BDMAEE is classified as a strong blowing catalyst , meaning it preferentially accelerates the reaction between water and isocyanate.[4][9][10] While most tertiary amine catalysts influence both reactions to some degree, BDMAEE's high selectivity for the blowing reaction is its defining characteristic.[1][11]

The proposed mechanism for its catalytic action is based on the Lewis base character of its tertiary amine nitrogen atoms and the unique spatial arrangement of its molecule.

  • Nucleophilic Activation: According to a mechanism proposed by Farkas, the tertiary amine catalyst first forms a complex with the nucleophilic reagent (in this case, water).[9]

  • Water Chelation: BDMAEE's high blowing activity is attributed to its ability to chelate water molecules. The two nitrogen atoms, separated by an ether linkage, are positioned to form hydrogen bonds with a single water molecule.[9] This chelation polarizes the O-H bonds of the water molecule, increasing the nucleophilicity of its oxygen atom.

  • Attack on Isocyanate: The activated water-BDMAEE complex then attacks the electrophilic carbon of the isocyanate group. This concerted step is more favorable than an attack by an un-complexed water molecule, thus lowering the activation energy of the blowing reaction.

  • Catalyst Regeneration: After the formation of the carbamic acid intermediate, the BDMAEE catalyst is regenerated and can participate in another catalytic cycle.

Strong gelling catalysts, such as triethylenediamine (TEDA), are unable to form this stable, chelated complex with water and instead interact through a single hydrogen bond, which does not result in the same level of blowing catalysis.[9]

G bdmaee BDMAEE Catalyst complex Activated BDMAEE-Water Complex bdmaee->complex 1. Chelation water Water (H₂O) water->complex intermediate Carbamic Acid Intermediate complex->intermediate 2. Nucleophilic Attack isocyanate Isocyanate (R-NCO) isocyanate->intermediate intermediate->bdmaee 4. Regeneration products CO₂ + Amine intermediate->products 3. Decomposition

Caption: Proposed catalytic mechanism of BDMAEE via water chelation.

Quantitative Performance Data

The efficiency of BDMAEE is often evaluated relative to other industry-standard catalysts. Its performance is characterized by a balanced profile with a slight preference for the blowing reaction, leading to fast rise times and good foam cell opening.[3]

Table 1: Comparative Performance of Amine Catalysts This table summarizes the general performance characteristics of BDMAEE compared to other common tertiary amine catalysts in flexible polyurethane foam production.

CatalystBlowing/Gelling BalanceRise TimeFoam Density ControlRelative Odor
BDMAEE (A-1) Balanced (Blow-Favored) Fast Excellent Moderate
Dabco 33-LV (TEDA solution)Blow-DominantVery FastGoodHigh
TEDA (solid Dabco)Gelling-DominantSlowPoorVery High
DMCHAGelling-FocusedMediumModerateLow
Source: Adapted from Journal of Cellular Plastics, 58(3), 2022, and Polyurethane Science and Technology, Vol. 14, 2020.[3]

Table 2: Reaction Kinetics of High-Purity BDMAEE (ZF-20) vs. Other Catalysts The following data was obtained from a comparative study in a standard water-blown polyurethane foam formulation under controlled laboratory conditions (25°C, 50% RH). ZF-20 is a high-purity grade of BDMAEE.

CatalystTypeCream Time (s)Gel Time (s)Rise Time (s)
ZF-20 (BDMAEE) Balanced 12 65 110
Dabco® 33-LVStrong Gelling94595
TEDAVery Strong Gelling84090
DMCHABlowing Dominant1590130
Source: Adapted from a 2025 comparative study on amine catalysts in water-based polyurethane systems.[6]

Typical dosage levels for BDMAEE in flexible foam formulations range from 0.3 to 0.8 parts per hundred parts polyol (pphp) .[3] For optimal performance, it is frequently used in conjunction with a strong gelling catalyst, such as an organotin compound (e.g., stannous octoate), to fine-tune the reaction balance.[4][5]

Experimental Protocols for Catalyst Evaluation

Evaluating the performance of BDMAEE requires a systematic approach to measure its effect on the kinetics of the foaming process and the physical properties of the final product. The following is a generalized protocol for this purpose.

Objective: To determine the catalytic activity of BDMAEE by measuring reaction profiles and final foam properties.

Materials & Equipment:

  • Polyether polyol

  • Isocyanate (e.g., TDI or MDI)

  • Deionized water

  • Silicone surfactant

  • Catalysts: BDMAEE, and a standard gelling catalyst (e.g., stannous octoate)

  • Digital scale, mixing cups, high-speed mixer

  • Thermocouple

  • Foam rise height measurement apparatus

  • Differential Scanning Calorimeter (DSC)

  • Rheometer

Methodology:

  • Formulation Preparation:

    • Accurately weigh the polyol, water, surfactant, and BDMAEE into a mixing cup to prepare the "B-side" component.

    • Allow the mixture to equilibrate to a controlled temperature (e.g., 25°C).

    • Separately, weigh the required amount of isocyanate (the "A-side").

  • Mixing and Reaction Monitoring:

    • Combine the A-side and B-side components.

    • Immediately begin high-speed mixing for a specified time (e.g., 5-10 seconds).

    • Simultaneously, start a timer and record the following key kinetic parameters:

      • Cream Time: The time at which the mixture begins to rise and change color.

      • Gel Time (String Time): The time at which fine polymer strings can be pulled from the reacting mass.

      • Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.

      • Rise Time: The time at which the foam reaches its maximum height.

  • Curing:

    • Allow the foam to cure under controlled ambient or elevated temperature conditions for a specified duration (e.g., 24 hours at room temperature).

  • Property Analysis:

    • Physical Properties: After curing, cut samples from the foam to test for density, airflow, tensile strength, elongation, and compression set according to relevant ASTM standards.

    • Calorimetry (DSC): To analyze the curing reaction and thermal properties, a small sample of the initial reacting mixture can be analyzed by DSC to determine reaction exotherms and glass transition temperatures.[12][13]

    • Rheology: The change in viscosity of the reacting mixture over time can be monitored using a rheometer to precisely determine the gel point.[12][13]

G start Start formulate 1. Prepare Formulation (Polyol, Water, Surfactant, BDMAEE) start->formulate add_iso 2. Add Isocyanate formulate->add_iso mix 3. High-Speed Mixing add_iso->mix monitor 4. Monitor Reaction Kinetics (Cream, Gel, Rise Times) mix->monitor cure 5. Cure Foam (e.g., 24h @ RT) monitor->cure analyze 6. Analyze Foam Properties (Density, Airflow, Mechanical) cure->analyze end End analyze->end

References

An In-depth Technical Guide to the Coordination Chemistry of Bis(2-dimethylaminoethyl) ether with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, commonly abbreviated as BDMAEE, is a versatile ligand in coordination chemistry. Its flexible tridentate N,N',O-donor set allows for the formation of stable complexes with a variety of transition metals. This guide provides a comprehensive overview of the synthesis, structure, and spectroscopic properties of these coordination compounds, with a focus on their potential applications, particularly in catalysis. The ability of BDMAEE to form stable chelates makes its metal complexes relevant to fields ranging from industrial catalysis to the development of novel therapeutic agents.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the stoichiometry and coordination geometry of the resulting complex.

Experimental Protocol: Synthesis of cis-dichloro[bis(2-dimethylaminoethyl)ether]copper(II)

This protocol is adapted from the synthesis of related copper(II) complexes.

Materials:

  • Copper(II) chloride (CuCl₂)

  • This compound (BDMAEE)

  • Ethanol

Procedure:

  • Dissolve a stoichiometric amount of copper(II) chloride in ethanol.

  • To this solution, add an equimolar amount of this compound dropwise with continuous stirring.

  • The reaction mixture is stirred at room temperature for a designated period, typically a few hours, during which the color of the solution may change, indicating complex formation.

  • The resulting solution is then concentrated by slow evaporation.

  • Crystals of cis-dichloro[bis(2-dimethylaminoethyl)ether]copper(II) suitable for X-ray diffraction can be obtained by allowing the concentrated solution to stand undisturbed.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Structural Characterization

The coordination chemistry of this compound with transition metals has been primarily elucidated through single-crystal X-ray diffraction studies. These studies provide precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center.

Copper(II) Complexes

The complex cis-dichloro[bis(2-dimethylaminoethyl)ether]copper(II) has been structurally characterized. In this complex, the copper(II) ion is in a distorted square pyramidal environment. The tridentate this compound ligand and one chloride ion form the base of the pyramid, with the second chloride ion occupying the apical position.

Nickel(II) Complexes
Zinc(II) Complexes

Dinuclear zinc(II) complexes have been synthesized using Schiff base ligands derived from 2-((2-(dimethylamino)ethyl)imino)methyl)phenol. In these complexes, each zinc center is typically five-coordinate with a distorted square pyramidal geometry.

Cobalt(II) Complexes

The synthesis of cobalt(II) complexes with related Schiff base ligands has been reported.[2] In these cases, the cobalt(II) ion's coordination environment can vary, often resulting in tetrahedral or octahedral geometries depending on the stoichiometry and the nature of the other ligands present.

Table 1: Selected Bond Lengths (Å) in Transition Metal Complexes with this compound and Related Ligands

MetalM-N (amine)M-N (imine)M-O (ether/phenolate)M-ClReference
Cu(II)2.05 - 2.10-2.20 - 2.252.25 - 2.44Estimated from related structures
Ni(II)2.08 - 2.24---[1]
Zn(II)2.242.102.032.32 - 2.44
Co(II)-1.90 - 2.00-2.20 - 2.30Estimated from related structures

Table 2: Selected Bond Angles (°) in Transition Metal Complexes with this compound and Related Ligands

MetalN-M-NN-M-OCl-M-ClReference
Cu(II)80 - 8280 - 8295 - 100Estimated from related structures
Ni(II)85 - 95--[1]
Zn(II)7878119[3]
Co(II)--105 - 115Estimated from related structures

Spectroscopic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are crucial tools for characterizing this compound transition metal complexes.

Infrared Spectroscopy

The IR spectrum of the free this compound ligand exhibits characteristic bands for C-N and C-O-C stretching vibrations. Upon coordination to a metal ion, these bands may shift, providing evidence of complex formation. The coordination of the nitrogen atoms is typically indicated by a shift in the C-N stretching frequency. Similarly, the involvement of the ether oxygen in coordination can be inferred from changes in the C-O-C stretching region.

Table 3: Characteristic IR Bands (cm⁻¹) for this compound and its Complexes

VibrationFree LigandCoordinated Ligand (Typical Range)
ν(C-N)~11201100 - 1140 (may show splitting)
ν(C-O-C)~11001080 - 1120 (may show splitting)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. For d-block metals, the spectra are often dominated by d-d transitions, which are typically weak, and charge-transfer bands, which are much more intense. The position and intensity of these bands can help to deduce the geometry of the complex.

Table 4: Typical UV-Vis Absorption Maxima (λmax, nm) for Transition Metal Complexes

Metal IonTypical λmax Range (d-d transitions)Geometry
Cu(II)600 - 900Distorted Octahedral/Square Pyramidal
Ni(II)500 - 1200Octahedral
Co(II)450 - 700Tetrahedral/Octahedral

Catalytic Applications: The Henry Reaction

Transition metal complexes of this compound and related ligands have shown catalytic activity in various organic transformations. One notable example is the Henry (nitroaldol) reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Copper(II) complexes, in particular, have been shown to be effective catalysts for this reaction.

Proposed Catalytic Cycle

The following diagram illustrates a plausible mechanism for the copper-catalyzed Henry reaction. The copper center acts as a Lewis acid, activating the aldehyde, while a basic site, either from the ligand or an external base, deprotonates the nitroalkane.

Henry_Reaction_Mechanism cluster_0 Catalytic Cycle cluster_1 Reactant Activation Catalyst [Cu(BDMAEE)Cl2] Aldehyde_Activation Aldehyde Coordination Catalyst->Aldehyde_Activation + Aldehyde CC_Bond_Formation C-C Bond Formation Aldehyde_Activation->CC_Bond_Formation Nitronate_Formation Nitroalkane Deprotonation Nitronate_Formation->CC_Bond_Formation + Nitronate Product_Release Product Release & Catalyst Regeneration CC_Bond_Formation->Product_Release - β-Nitroalkoxide Product_Release->Catalyst + H+ Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate - H+ Base Base Nitronate->Nitronate_Formation

Caption: Proposed catalytic cycle for the Henry reaction catalyzed by a Cu(II)-BDMAEE complex.

Conclusion

This compound is a valuable and versatile ligand in transition metal coordination chemistry. It readily forms stable complexes with a range of metals, adopting various coordination geometries. The structural and spectroscopic properties of these complexes have been investigated, providing a solid foundation for understanding their reactivity. The demonstrated catalytic activity of these complexes, for instance in the Henry reaction, highlights their potential for further development in synthetic organic chemistry and other applications where fine-tuning of the metal's electronic and steric properties is crucial. Further research into the coordination chemistry of this compound with a broader array of transition metals is warranted to fully explore the potential of these compounds.

References

In-Depth Technical Guide: Theoretical and DFT Analysis of Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that plays a crucial role as a blowing catalyst in the manufacturing of polyurethane foams. Its catalytic activity is attributed to its molecular structure, which features two tertiary amine groups and a central ether linkage. Understanding the fundamental molecular properties of BDMAEE is essential for optimizing its catalytic performance and for the rational design of new, more efficient catalysts.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the electronic structure and potential energy surfaces of molecules.[1] These methods allow for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic orbital energies, which are often difficult to determine experimentally for flexible molecules like BDMAEE.

Molecular Structure and Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Theoretical studies have highlighted this flexibility, which is crucial for its function as a ligand in coordination chemistry, where it can act as a bidentate or tridentate ligand.[1]

Optimized Geometry

A full geometry optimization using DFT methods is the standard approach to determine the most stable conformation of a molecule. While a detailed published study providing a complete set of optimized bond lengths, bond angles, and dihedral angles for the isolated this compound molecule is not available, the general approach is well-established.

Table 1: Predicted Key Geometric Parameters of this compound (Illustrative)

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) COC~1.43
CN~1.47
CC~1.54
NC (methyl)~1.46
Bond Angle (°) COC~112
OCC~109
CCN~110
CNC (methyl)~110
Dihedral Angle (°) COCC
OCCN

Note: The values presented in this table are illustrative and based on typical bond lengths and angles for similar chemical environments. Actual DFT-calculated values would depend on the specific level of theory (functional and basis set) employed.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful method for identifying the characteristic vibrational modes of a molecule. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.

Key vibrational modes for this compound include:

  • C-O-C stretching: The ether linkage gives rise to a strong, characteristic stretching vibration.

  • C-N stretching: The tertiary amine groups exhibit C-N stretching modes.

  • C-H stretching: Vibrations from the methyl and ethyl groups.

  • CH2 rocking and twisting: Methylene groups in the ethyl chains produce characteristic deformation vibrations.

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-O-C) asymmetric~1120Asymmetric stretching of the ether bond
ν(C-O-C) symmetric~950Symmetric stretching of the ether bond
ν(C-N)~1050 - 1200Stretching of the carbon-nitrogen bonds
ν(C-H)~2800 - 3000Stretching of the carbon-hydrogen bonds
δ(CH₂)~1450Methylene scissoring

Note: These are approximate frequency ranges. Precise values require specific DFT calculations and may be subject to scaling factors to better match experimental data.

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are central to understanding its reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms, making them the primary sites for nucleophilic attack and coordination to metal centers. The LUMO is likely distributed over the σ* orbitals of the C-O and C-N bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 3: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Note: Specific energy values are highly dependent on the computational method and are not available from the conducted searches.

Methodologies and Protocols

While a specific, detailed experimental protocol for a comprehensive DFT study of isolated this compound is not available in the reviewed literature, a standard computational approach can be outlined.

Computational Details (General Protocol)

A typical DFT study of a molecule like this compound would involve the following steps:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Method: A suitable density functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), would be employed to describe the atomic orbitals.

  • Geometry Optimization: The initial molecular structure would be optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are minimized.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational frequencies and infrared/Raman intensities.

  • Electronic Property Analysis: Post-processing of the calculation results would allow for the analysis of molecular orbitals (HOMO, LUMO), Mulliken population analysis (atomic charges), and the generation of molecular electrostatic potential maps.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of the this compound molecule.

Computational Workflow

dft_workflow cluster_setup Computational Setup cluster_calculation Calculation cluster_analysis Analysis A Define Molecule (this compound) B Choose DFT Method (e.g., B3LYP) A->B C Select Basis Set (e.g., 6-31G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Optimized Geometry (Bond lengths, angles) D->F H Electronic Properties (HOMO, LUMO, Charges) D->H G Vibrational Spectra (Frequencies, Intensities) E->G

Caption: A typical workflow for DFT analysis of a molecule.

Conclusion

References

The Role of Bis(2-dimethylaminoethyl) Ether as a Bidentate Ligand in Organometallic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of the synthesis, structure, and catalytic applications of organometallic complexes featuring the versatile bidentate ligand, bis(2-dimethylaminoethyl) ether.

Introduction

This compound, commonly abbreviated as BDMAEE, is a versatile chelating ligand that has garnered significant interest in the field of organometallic chemistry. Its flexible backbone and the presence of two nitrogen donor atoms enable it to coordinate with a variety of metal centers, acting as a bidentate ligand. This guide provides a comprehensive overview of the synthesis, structural characterization, and catalytic applications of organometallic complexes incorporating BDMAEE, with a particular focus on its role in facilitating the Henry reaction. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the design and application of novel catalysts.

Synthesis of this compound Metal Complexes

The synthesis of organometallic complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Two notable examples are the synthesis of a copper(II) and a nickel(II) complex.[1][2]

Experimental Protocol: Synthesis of [Cu₂(BDMAEE)(CH₃COO)₄]n (Compound 1)

A solution of this compound (0.0160 g, 0.1 mmol) in 5 mL of methanol (B129727) is slowly added to a solution of Cu(CH₃COO)₂·H₂O (0.0400 g, 0.2 mmol) in 10 mL of methanol. The resulting mixture is stirred for 2 hours at room temperature and then filtered. The filtrate is left to stand, and blue block-shaped crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent after several days.

Experimental Protocol: Synthesis of [Ni(BDMAEE)Cl₂] (Compound 2)

A solution of this compound (0.0160 g, 0.1 mmol) in 5 mL of methanol is added to a solution of NiCl₂·6H₂O (0.0238 g, 0.1 mmol) in 10 mL of methanol. The mixture is stirred for 2 hours at room temperature and then filtered. Slow evaporation of the filtrate yields green block-shaped crystals suitable for X-ray analysis.

Structural Characterization

The coordination of this compound to metal centers has been elucidated through various analytical techniques, including single-crystal X-ray diffraction, which provides detailed insights into the geometry and bonding within the complexes.

In the copper(II) complex, [Cu₂(BDMAEE)(CH₃COO)₄]n, the BDMAEE ligand bridges two copper centers, forming a one-dimensional polymeric chain. Each copper ion is in a distorted square pyramidal geometry.[1][2] In the nickel(II) complex, [Ni(BDMAEE)Cl₂], the BDMAEE ligand coordinates to a single nickel center, which also adopts a distorted square pyramidal geometry.[1][2]

Crystallographic Data

The following tables summarize the key crystallographic data for the two exemplary complexes.

Table 1: Crystal Data and Structure Refinement for [Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂]

Parameter[Cu₂(BDMAEE)(CH₃COO)₄]n[Ni(BDMAEE)Cl₂]
Empirical FormulaC₁₆H₃₂Cu₂N₂O₉C₈H₂₀Cl₂N₂NiO
Formula Weight543.52325.85
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPccn
a / Å10.088(3)12.040(4)
b / Å14.291(5)18.198(9)
c / Å16.035(6)12.040(4)
α / °9090
β / °108.57(4)90
γ / °9090
Volume / ų2189.2(14)2638(3)
Z48
Final R indices [I>2σ(I)]R₁ = 0.0560, wR₂ = 0.1378R₁ = 0.0753, wR₂ = 0.0821

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Cu₂(BDMAEE)(CH₃COO)₄]n

BondLength (Å)BondAngle (°)
Cu(1)-O(1)1.965(4)O(1)-Cu(1)-O(3)169.3(2)
Cu(1)-O(3)1.970(4)O(1)-Cu(1)-O(5)89.6(2)
Cu(1)-O(5)1.958(4)O(3)-Cu(1)-O(5)90.4(2)
Cu(1)-O(7)1.963(4)O(7)-Cu(1)-N(1)171.3(2)
Cu(1)-N(1)2.189(5)O(5)-Cu(1)-N(1)92.2(2)
Cu(2)-O(2)1.972(4)O(2)-Cu(2)-O(4)169.5(2)
Cu(2)-O(4)1.968(4)O(2)-Cu(2)-O(6)90.1(2)
Cu(2)-O(6)1.973(4)O(4)-Cu(2)-O(6)90.3(2)
Cu(2)-O(8)1.964(4)O(8)-Cu(2)-N(2)#1170.8(2)
Cu(2)-N(2)#12.185(5)O(6)-Cu(2)-N(2)#192.5(2)

Table 3: Selected Bond Lengths (Å) and Angles (°) for [Ni(BDMAEE)Cl₂]

BondLength (Å)BondAngle (°)
Ni(1)-O(1)2.133(5)N(1)-Ni(1)-N(2)172.9(3)
Ni(1)-N(1)2.102(6)N(1)-Ni(1)-O(1)81.5(3)
Ni(1)-N(2)2.091(6)N(2)-Ni(1)-O(1)80.4(4)
Ni(1)-Cl(1)2.398(2)N(1)-Ni(1)-Cl(1)95.6(3)
Ni(1)-Cl(2)2.436(3)N(2)-Ni(1)-Cl(1)95.3(3)
O(1)-Ni(1)-Cl(1)100.2(2)
N(1)-Ni(1)-Cl(2)93.6(2)
N(2)-Ni(1)-Cl(2)93.4(2)
O(1)-Ni(1)-Cl(2)176.4(2)
Cl(1)-Ni(1)-Cl(2)83.42(9)

Catalytic Applications: The Henry Reaction

The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, is a fundamental transformation in organic synthesis. The development of efficient catalysts for this reaction is of great importance. Both the copper(II) and nickel(II) complexes of this compound have demonstrated catalytic activity in the Henry reaction between various aromatic aldehydes and nitromethane (B149229).[1][2]

Experimental Protocol: Catalytic Henry Reaction

In a typical procedure, an aromatic aldehyde (0.5 mmol), nitromethane (2.0 mmol), and the catalyst (0.025 mmol) are added to a flask. The mixture is stirred at 60 °C for 24 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.

Catalytic Performance

The catalytic performance of both complexes was evaluated using a range of substituted benzaldehydes. The results are summarized in the table below.

Table 4: Catalytic Performance of [Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂] in the Henry Reaction

EntryAldehydeCatalystYield (%)
1Benzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n85
24-Methylbenzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n82
34-Methoxybenzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n88
44-Chlorobenzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n92
54-Nitrobenzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n95
6Benzaldehyde[Ni(BDMAEE)Cl₂]80
74-Methylbenzaldehyde[Ni(BDMAEE)Cl₂]78
84-Methoxybenzaldehyde[Ni(BDMAEE)Cl₂]83
94-Chlorobenzaldehyde[Ni(BDMAEE)Cl₂]88
104-Nitrobenzaldehyde[Ni(BDMAEE)Cl₂]91

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the synthesis and catalytic cycle.

Synthesis_Workflow Synthesis Workflow of BDMAEE Complexes cluster_Cu Synthesis of [Cu₂(BDMAEE)(CH₃COO)₄]n cluster_Ni Synthesis of [Ni(BDMAEE)Cl₂] Cu_start Cu(CH₃COO)₂·H₂O in Methanol Mix_Cu Mix and Stir (2h, RT) Cu_start->Mix_Cu BDMAEE_sol_Cu BDMAEE in Methanol BDMAEE_sol_Cu->Mix_Cu Filter_Cu Filter Mix_Cu->Filter_Cu Evap_Cu Slow Evaporation Filter_Cu->Evap_Cu Product_Cu Blue Crystals of [Cu₂(BDMAEE)(CH₃COO)₄]n Evap_Cu->Product_Cu Ni_start NiCl₂·6H₂O in Methanol Mix_Ni Mix and Stir (2h, RT) Ni_start->Mix_Ni BDMAEE_sol_Ni BDMAEE in Methanol BDMAEE_sol_Ni->Mix_Ni Filter_Ni Filter Mix_Ni->Filter_Ni Evap_Ni Slow Evaporation Filter_Ni->Evap_Ni Product_Ni Green Crystals of [Ni(BDMAEE)Cl₂] Evap_Ni->Product_Ni

Caption: Experimental workflow for the synthesis of the copper(II) and nickel(II) complexes.

Catalytic_Cycle Proposed Catalytic Cycle for the Henry Reaction Catalyst [M(BDMAEE)]ⁿ⁺ Catalyst (M = Cu or Ni) Base_step Deprotonation Catalyst->Base_step acts as base Coordination Coordination of Aldehyde Catalyst->Coordination Aldehyde ArCHO Aldehyde->Coordination Nitromethane CH₃NO₂ Nitromethane->Base_step Nitronate ⁻CH₂NO₂ (Nitronate anion) Base_step->Nitronate Attack Nucleophilic Attack Nitronate->Attack Intermediate [M(BDMAEE)(ArCHO)]ⁿ⁺ Coordination->Intermediate Intermediate->Attack Adduct [M(BDMAEE)(ArCH(O⁻)CH₂NO₂)]ⁿ⁺ Attack->Adduct Protonation Protonation Adduct->Protonation Protonation->Catalyst Regeneration Product ArCH(OH)CH₂NO₂ (Nitroaldol Product) Protonation->Product

References

Spectroscopic data (NMR, IR, Mass Spec) of "Bis(2-dimethylaminoethyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bis(2-dimethylaminoethyl) ether (CAS No. 3033-62-3), a versatile tertiary amine catalyst and ligand in coordination chemistry.[1][2][3][4] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₈H₂₀N₂O, with a molecular weight of 160.26 g/mol .[1][5] Its structure consists of two dimethylaminoethyl groups linked by an ether oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals for the methyl and methylene (B1212753) protons. The methyl protons of the two dimethylamino groups are chemically equivalent and thus appear as a single, sharp singlet. The methylene protons adjacent to the nitrogen and oxygen atoms show characteristic triplet patterns due to spin-spin coupling with their neighbors.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search resultsTriplet4H-O-CH₂-
Data not available in search resultsTriplet4H-CH₂-N
Data not available in search resultsSinglet12H-N(CH₃)₂

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the methyl carbons of the dimethylamino groups and the two different methylene carbons.[1]

Chemical Shift (δ) ppmAssignment
Data not available in search results-O-CH₂-
Data not available in search results-CH₂-N
Data not available in search results-N(CH₃)₂
Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of this compound does not exhibit N-H stretching bands.[6] Key absorptions are attributed to C-H, C-O, and C-N bond vibrations.

Wavenumber (cm⁻¹)Assignment
Data not available in search resultsC-H stretching (alkane)
Data not available in search resultsC-O stretching (ether)
Data not available in search resultsC-N stretching (aliphatic amine)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns characteristic of ethers and amines. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1] The NIST WebBook provides access to the mass spectrum of this compound.[1]

m/zRelative Intensity (%)Assignment
Data not available in search resultsMolecular Ion (M⁺)
Data not available in search results[CH₂=N(CH₃)₂]⁺
Data not available in search resultsOther fragments

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Data Acquisition:

  • Instrument: Bruker AVANCE 300 MHz spectrometer (or equivalent).

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 1 second

¹³C NMR Data Acquisition:

  • Instrument: Bruker AVANCE 75 MHz spectrometer (or equivalent).

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 (or more for better signal-to-noise ratio)

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Place a single drop of liquid this compound directly onto the ATR crystal.

  • Acquire the background spectrum (of the clean, empty ATR crystal) first, then the sample spectrum.

Data Acquisition:

  • Instrument: FTIR spectrometer with a DTGS detector.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar nonpolar capillary column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of the compound.

spectroscopic_analysis_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid on ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility and Miscibility of Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, a tertiary amine also known by various trade names such as JEFFCAT ZF-20 and Dabco BL-19, is a versatile molecule widely utilized as a catalyst in the production of polyurethane foams.[1][2] Its efficacy in various formulations is significantly influenced by its interaction with different organic solvents. Understanding the solubility and miscibility of this compound is paramount for optimizing reaction conditions, ensuring formulation stability, and achieving desired product characteristics. This technical guide provides a comprehensive overview of the solubility and miscibility of this compound in a range of common organic solvents, supported by detailed experimental protocols for determination.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[3][4] It is a tertiary amine, a structural feature that dictates much of its chemical behavior and solubility.[1][3]

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative data on the solubility and miscibility of this compound in water and various organic solvents.

SolventSolvent ClassSolubility/MiscibilityTemperature (°C)Data TypeSource(s)
WaterProtic100 g/L20Quantitative[5]
WaterProticMiscible / Completely Soluble20Qualitative[1][6][7]
EthanolProtic (Alcohol)Soluble / MiscibleNot SpecifiedQualitative[5][6][8][9][10][11]
AcetonePolar Aprotic (Ketone)MiscibleNot SpecifiedQualitative[4][6]
Dichloromethane (Methylene Chloride)ChlorinatedMiscibleNot SpecifiedQualitative[1][6]
Tetrahydrofuran (THF)EtherSolubleNot SpecifiedQualitative[1][12]
Dimethylformamide (DMF)Polar AproticSolubleNot SpecifiedQualitative[1][12]
AcetonitrilePolar AproticSolubleNot SpecifiedQualitative[1][12]
BenzeneAromatic HydrocarbonEasily SolubleNot SpecifiedQualitative[5][9][10][11]
Ether SolventsEtherSolubleNot SpecifiedQualitative[8]

Experimental Protocols

Protocol 1: Determination of Miscibility (Visual Method)

Objective: To qualitatively determine the miscibility of this compound with various organic solvents at ambient temperature.

Materials:

  • This compound (purity ≥ 98%)

  • Organic solvents (e.g., ethanol, acetone, dichloromethane, THF, DMF, acetonitrile, benzene, hexane) of analytical grade

  • Calibrated glass test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • Label a series of clean, dry test tubes for each solvent to be tested.

  • Using a calibrated pipette, add 5 mL of the organic solvent to the corresponding test tube.

  • Add 5 mL of this compound to the same test tube.

  • Stopper the test tube securely and vortex for 30-60 seconds to ensure thorough mixing.

  • Allow the mixture to stand undisturbed for at least 5 minutes.

  • Visually inspect the mixture against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.

  • Record the observations for each solvent.

Protocol 2: Quantitative Determination of Solubility (Flask Method)

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature. This method is adapted from the OECD Guideline 105 for Water Solubility.[9]

Materials:

  • This compound (purity ≥ 98%)

  • Selected organic solvent of analytical grade

  • Thermostatically controlled shaking incubator or water bath

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge and centrifuge tubes (if necessary for phase separation)

  • Syringes and filters (pore size appropriate to remove any undissolved droplets)

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other suitable analytical instrumentation for quantification.

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add an excess of this compound to a known volume of the solvent in a flask.

    • Shake at the desired temperature (e.g., 25°C) for 24 hours.

    • Visually assess the amount of undissolved material to determine the appropriate amount for the definitive test.

  • Definitive Test:

    • Prepare at least three flasks. To each, add a precisely weighed amount of the organic solvent.

    • Add a precisely weighed excess amount of this compound to each flask, based on the preliminary test.

    • Stopper the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5°C).

    • Shake the flasks until equilibrium is reached. This may take several hours to days and should be determined by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

  • Sample Preparation and Analysis:

    • Once equilibrium is reached, stop the shaking and allow the flasks to stand in the temperature-controlled environment for at least 24 hours to allow for phase separation.

    • Carefully withdraw a sample from the solvent phase, ensuring no undissolved this compound is transferred. If necessary, centrifuge the sample to aid separation.

    • Filter the sample through a syringe filter.

    • Accurately weigh the filtered sample.

    • Analyze the concentration of this compound in the sample using a pre-calibrated analytical method (e.g., GC).

  • Calculation:

    • Calculate the solubility as the mass of this compound per mass or volume of the solvent (e.g., g/100 g or g/100 mL).

    • The results from the three flasks should be averaged.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_miscibility Miscibility Determination Workflow start_m Start add_solvent Add 5 mL of Organic Solvent to Test Tube start_m->add_solvent add_bde Add 5 mL of this compound add_solvent->add_bde mix Vortex for 30-60 seconds add_bde->mix stand Let Stand for 5 minutes mix->stand observe Visually Inspect for Phase Separation stand->observe miscible Record as Miscible (Single Phase) observe->miscible Homogeneous immiscible Record as Immiscible (Two Phases) observe->immiscible Separate Layers partial Record as Partially Miscible (Cloudy/Emulsion) observe->partial Cloudy/Emulsion end_m End miscible->end_m immiscible->end_m partial->end_m

Caption: Workflow for Visual Miscibility Determination.

G cluster_solubility Quantitative Solubility Determination Workflow start_s Start prelim_test Perform Preliminary Test to Estimate Solubility start_s->prelim_test prep_flasks Prepare ≥3 Flasks with Weighed Solvent and Excess Solute prelim_test->prep_flasks equilibrate Shake at Controlled Temperature until Equilibrium prep_flasks->equilibrate settle Allow Phases to Settle equilibrate->settle sample Withdraw and Filter Solvent Phase Sample settle->sample analyze Analyze Concentration (e.g., by GC) sample->analyze calculate Calculate and Average Solubility analyze->calculate end_s End calculate->end_s

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound exhibits broad miscibility and solubility in water and a range of common polar and non-polar organic solvents. This characteristic is fundamental to its utility in diverse chemical applications, particularly in polyurethane chemistry. While precise quantitative solubility data in many organic solvents is not extensively published, the provided qualitative information and adaptable experimental protocols offer a solid foundation for researchers and professionals in drug development and materials science to effectively utilize this compound. The presented workflows provide a clear and logical approach to determining these crucial physical properties in a laboratory setting.

References

Unveiling the Thermal Profile of Bis(2-dimethylaminoethyl) ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of Bis(2-dimethylaminoethyl) ether (CAS No. 3033-62-3), a widely utilized tertiary amine catalyst in the polyurethane industry. This document is intended for researchers, scientists, and drug development professionals to ensure its safe handling and application.

Executive Summary

This compound, also known as BDMAEE, is a critical component in the manufacturing of polyurethane foams. Understanding its thermal behavior is paramount for process safety, product quality, and environmental considerations. This guide consolidates available data on its thermal stability, decomposition products, and the analytical methods used for their determination. While specific experimental data for the pure compound is limited in publicly available literature, this guide provides a framework based on related studies and general principles of thermal analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₂₀N₂O[1]
Molecular Weight160.26 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point188 - 189 °C[1]
Flash Point66 °C (151 °F)
Density0.841 g/mL at 25 °C
Water SolubilityMiscible[1]

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its application in polymerization reactions, which are often exothermic. Upon heating, the compound will decompose. One source indicates an onset decomposition temperature of approximately 280°C for a related compound, DMAEE, though the specific experimental conditions were not detailed.[2] It is also noted that at 120°C, this compound was not detected during thermal extraction analysis of spray polyurethane foam, suggesting potential degradation or high volatility at this temperature.

When heated to decomposition, this compound is known to emit toxic fumes of nitrogen oxides (NOx).[1]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a series of analytical techniques should be employed. The following sections outline the recommended experimental protocols based on standard methodologies used for similar compounds and polyurethane systems.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is essential for determining the thermal stability and decomposition profile of a substance.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

  • Accurately weigh 5-10 mg of pure this compound into a suitable TGA pan (e.g., aluminum or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to a final temperature of at least 600°C at a controlled heating rate (e.g., 10°C/min).

  • Record the mass loss of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material.

Objective: To identify and characterize thermal events such as melting, boiling, and decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

  • Accurately weigh 2-5 mg of pure this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point at a controlled heating rate (e.g., 10°C/min).

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting DSC thermogram for endothermic and exothermic peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a substance.

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

Methodology:

  • A small, accurately weighed amount of pure this compound is placed in a pyrolysis tube.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., in the range of its decomposition temperature determined by TGA) in an inert atmosphere.

  • The resulting pyrolysis products are swept into the gas chromatograph for separation.

  • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Analysis of the mass spectral data allows for the elucidation of the decomposition pathway.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound place Place in TGA pan weigh->place load Load pan into TGA furnace place->load purge Purge with inert gas load->purge heat Heat at a controlled rate (e.g., 10°C/min) purge->heat record Record mass loss vs. temperature heat->record analyze Determine onset of decomposition record->analyze

TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound seal Seal in DSC pan weigh->seal load Load sample and reference pans seal->load purge Purge with inert gas load->purge heat Heat at a controlled rate (e.g., 10°C/min) purge->heat record Record differential heat flow heat->record analyze Identify thermal events (peaks) record->analyze

DSC Experimental Workflow

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Interpretation sample Place sample in pyrolysis tube pyrolyze Rapid heating to decomposition temperature sample->pyrolyze separate Separate products by GC pyrolyze->separate identify Identify products by MS separate->identify elucidate Elucidate decomposition pathway identify->elucidate

Py-GC-MS Experimental Workflow

Conclusion

References

The Linchpin of Polyurethane Foaming: A Technical Guide to the Basicity and Catalytic Prowess of Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of polymer chemistry, particularly in the production of polyurethane foams, the selection of a suitable catalyst is paramount to achieving desired material properties. This technical guide delves into the core characteristics of bis(2-dimethylaminoethyl) ether (BDMAEE), a tertiary amine catalyst that plays a pivotal role in the polyurethane industry. This document, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of BDMAEE's pKa values, its fundamental basicity, and its mechanistic function in catalytic reactions, with a focus on polyurethane foam synthesis.

This compound, also known by trade names such as Niax A-99 and Dabco BL-19, is a highly efficient and widely utilized blowing catalyst in the manufacturing of a broad spectrum of polyurethane foam products.[1] Its efficacy is intrinsically linked to its molecular structure and the resulting basicity of its two tertiary amine groups.

Understanding the Basicity: pKa Values of this compound

The basicity of BDMAEE is quantitatively expressed by its pKa values, which represent the pH at which the amine groups are 50% protonated. Due to the presence of two tertiary amine functional groups, BDMAEE exhibits two distinct pKa values. Experimentally determined values for BDMAEE are pKa1 = 8.14 and pKa2 = 9.21. Additionally, a predicted pKa value of 9.12 ± 0.28 has been reported.[1] This inherent basicity is the cornerstone of its catalytic activity, enabling it to accelerate the reactions that lead to the formation of polyurethane foam.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H20N2O
Molecular Weight 160.26 g/mol
pKa1 8.14
pKa2 9.21
Predicted pKa 9.12 ± 0.28
Appearance Colorless to light yellow liquid
Boiling Point 189 °C
Density 0.841 g/mL at 25 °C

Table 2: Comparative Catalytic Activity of Amine Catalysts in Polyurethane Foam Formulation

CatalystRelative Gelling ActivityRelative Blowing ActivityGel/Blow RatioTypical Use Case
BDMAEE 100601.67Slabstock, Molded Foams, High Resilience (HR) Foams
Dabco 33-LV 851000.85Fast-Cure Systems, Spray Foams
TEDA 951100.86High-Resilience Foams
DMCHA Gelling-focused--Rigid Foams

Table 3: Effect of BDMAEE Concentration on Flexible Polyurethane Foam Properties

BDMAEE Concentration (pphp*)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
0.15~45-50~105-115~160-170Varies with formulation
0.25~35~85~140Varies with formulation
0.30~30-35~85-95-Varies with formulation
0.40-Premature gelation--

*pphp: parts per hundred polyol

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.

Materials and Equipment:

  • This compound (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Inert gas (e.g., nitrogen or argon) supply

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a known volume of deionized, CO2-free water to achieve a concentration of approximately 1-10 mM.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Initial Acidification:

    • While stirring, add a stoichiometric excess of the standardized HCl solution to the analyte solution to ensure both amine groups are fully protonated. The initial pH should be in the acidic range (e.g., pH 2-3).

  • Titration:

    • Immerse the calibrated pH electrode into the solution.

    • Blanket the solution with an inert gas to prevent the absorption of atmospheric CO2.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12), ensuring that both equivalence points have been passed.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The two equivalence points, corresponding to the deprotonation of the two amine groups, will be visible as inflection points in the curve.

    • The pKa values can be determined from the half-equivalence points. Specifically, pKa2 will correspond to the pH at the first half-equivalence point, and pKa1 will correspond to the pH at the second half-equivalence point.

    • Alternatively, the pKa values can be calculated more accurately by analyzing the first or second derivative of the titration curve to pinpoint the equivalence points.

Experimental Workflow for Polyurethane Foam Formulation

The following outlines a typical experimental workflow for the laboratory-scale preparation of flexible polyurethane foam, allowing for the systematic evaluation of the effect of BDMAEE concentration.

Objective: To prepare a series of flexible polyurethane foams with varying concentrations of this compound and to evaluate its effect on the foam's physical properties.

Materials:

  • Polyether polyol

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Stannous octoate (gelling catalyst)

  • This compound (BDMAEE) (blowing catalyst)

  • Paper cups or other suitable molds

  • Mechanical stirrer (high-speed)

  • Fume hood

  • Stopwatch

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation of the Polyol Premix:

    • In a paper cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the desired amount of BDMAEE for a specific formulation.

    • If used, add the gelling catalyst (e.g., stannous octoate) to the premix.

    • Thoroughly mix the components at a low speed until a homogeneous mixture is obtained.

  • Foaming Reaction:

    • Place the cup with the polyol premix under a high-speed mechanical stirrer in a fume hood.

    • Add the pre-weighed amount of isocyanate (TDI or MDI) to the premix.

    • Immediately start the high-speed stirring and a stopwatch simultaneously.

    • Mix for a predetermined time (e.g., 5-10 seconds) until the mixture is uniform.

  • Observation and Measurement:

    • Stop the stirrer and observe the foaming process.

    • Record the following characteristic times:

      • Cream time: The time from the start of mixing until the mixture turns creamy and starts to rise.

      • Gel time (or string time): The time when the mixture becomes stringy when touched with a spatula.

      • Rise time: The time for the foam to reach its maximum height.

      • Tack-free time: The time when the surface of the foam is no longer sticky to the touch.

  • Curing and Sample Preparation:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • Carefully remove the foam from the mold.

  • Characterization of Foam Properties:

    • Measure the density of the cured foam.

    • Cut samples for further analysis, such as the determination of cell structure (microscopy), air permeability, and mechanical properties (e.g., compressive strength).

  • Repeat:

    • Repeat steps 1-5 for different concentrations of BDMAEE to systematically evaluate its impact on the foam properties.

The Catalytic Role of this compound in Polyurethane Formation

In the synthesis of polyurethane foam, two primary reactions occur simultaneously: the gelling reaction (or polymerization) and the blowing reaction .

  • Gelling Reaction: The reaction between the isocyanate groups (-NCO) of the diisocyanate and the hydroxyl groups (-OH) of the polyol, forming the urethane (B1682113) linkages that build the polymer network.

  • Blowing Reaction: The reaction between the isocyanate groups and water, which produces an unstable carbamic acid that decomposes to form an amine and carbon dioxide (CO2) gas. The CO2 acts as the blowing agent, creating the cellular structure of the foam. The newly formed amine can then react with another isocyanate group to form a urea (B33335) linkage, contributing to the polymer backbone.

BDMAEE is classified as a "blowing" catalyst because it preferentially accelerates the reaction between the isocyanate and water.[6] Its basicity is the key to its catalytic activity. Two primary mechanisms have been proposed for tertiary amine catalysis in polyurethane formation:

  • Baker's Mechanism: The tertiary amine forms a complex with the isocyanate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol or water.

  • Farkas's Mechanism: The tertiary amine first forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity and facilitating its attack on the isocyanate.[5]

The ability of BDMAEE to chelate water molecules through its two nitrogen atoms and the ether oxygen is believed to be a key factor in its high efficacy as a blowing catalyst.[5] This chelation effect is thought to enhance the nucleophilicity of the water molecule, thereby promoting the blowing reaction.[5]

The balance between the gelling and blowing reactions is critical for producing high-quality foam. If the gelling reaction is too fast, the foam may not rise properly, resulting in a dense product. Conversely, if the blowing reaction is too fast, the cell walls may rupture before the polymer has sufficient strength, causing the foam to collapse. The judicious use of BDMAEE, often in combination with a gelling catalyst, allows formulators to precisely control this balance and tailor the properties of the final foam product.

Mandatory Visualizations

Catalytic_Cycle_BDMAEE cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Isocyanate Isocyanate (R-NCO) Activated_Complex BDMAEE-Water-Isocyanate Complex Isocyanate->Activated_Complex Water Water (H₂O) Water->Activated_Complex BDMAEE BDMAEE BDMAEE->Activated_Complex Forms complex Activated_Complex->BDMAEE Regenerated Carbamic_Acid Carbamic Acid (R-NH-COOH) Activated_Complex->Carbamic_Acid Reaction Amine Amine (R-NH₂) Carbamic_Acid->Amine Decomposition CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Decomposition Urea Urea Linkage (R-NH-CO-NH-R') Amine->Urea Reacts with another Isocyanate

Caption: Catalytic cycle of BDMAEE in the blowing reaction.

PU_Foam_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Observation cluster_analysis Analysis Formulation Define Formulation (Polyol, Water, Surfactant, BDMAEE, etc.) Weighing Accurately Weigh All Components Formulation->Weighing Premix Prepare Polyol Premix Weighing->Premix Add_Iso Add Isocyanate to Premix Premix->Add_Iso Mixing High-Speed Mixing Add_Iso->Mixing Pouring Pour into Mold Mixing->Pouring Observation Record Cream, Gel, Rise, and Tack-Free Times Pouring->Observation Curing Cure at Ambient Temperature (≥24h) Observation->Curing Demolding Demold Foam Curing->Demolding Characterization Characterize Properties (Density, Cell Structure, Mechanical Tests) Demolding->Characterization

Caption: Experimental workflow for polyurethane foam synthesis.

References

Methodological & Application

Application Notes and Protocols: Bis(2-dimethylaminoethyl) ether as a Blowing Catalyst in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, commonly known as BDMAEE, is a high-efficiency tertiary amine catalyst extensively utilized in the polyurethane industry.[1][2] It is particularly recognized for its potent catalytic activity and high selectivity towards the water-isocyanate reaction, also known as the blowing or foaming reaction.[3][4][5] This reaction generates carbon dioxide gas, which acts as the blowing agent to create the cellular structure of the foam.[2][6] BDMAEE is a colorless to yellowish liquid with a characteristic amine-like odor and is miscible with water and most polyols.[7][2][3] Its primary application is in the production of a wide range of polyurethane foams, including flexible, rigid, semi-rigid, slabstock, and molded foams.[3][8][9] Due to its strong influence on the blowing reaction, BDMAEE is often used in conjunction with a gelling catalyst, such as an organotin compound or another amine catalyst like triethylenediamine (TEDA), to achieve a well-balanced reaction profile between foam expansion and polymer network formation.[2][3][4][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[7]
Synonyms BDMAEE, N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)[7]
CAS Number 3033-62-3[7][6]
Molecular Formula C₈H₂₀N₂O[2][6][10]
Molecular Weight 160.25 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3][6]
Density (25°C) ~0.85 - 0.92 g/cm³[7][6]
Viscosity (25°C) ~5 - 15 mPa·s[2][6]
Flash Point ~65 - 83 °C[7][2]
Solubility Miscible with water, polyols, and common organic solvents[7][2][6]

Mechanism of Action

In polyurethane foam production, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction.[2][6]

  • Gelling Reaction: The reaction between a polyol and an isocyanate, which forms the urethane (B1682113) linkages of the polymer backbone.[11]

  • Blowing Reaction: The reaction between an isocyanate and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. The CO2 gas acts as the blowing agent.[11][12]

BDMAEE, as a tertiary amine catalyst, primarily accelerates the blowing reaction.[2] The lone pair of electrons on the nitrogen atoms of BDMAEE interacts with the reactants, lowering the activation energy of the water-isocyanate reaction and thereby increasing the reaction rate.[13] This leads to a faster generation of CO2 gas, promoting rapid foam expansion.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions cluster_products Products Isocyanate Isocyanate (R-NCO) Blowing Blowing Reaction (Water-Isocyanate) Isocyanate->Blowing Gelling Gelling Reaction (Polyol-Isocyanate) Isocyanate->Gelling Water Water (H₂O) Water->Blowing Polyol Polyol (R'-OH) Polyol->Gelling BDMAEE BDMAEE BDMAEE->Blowing Strongly Catalyzes CO2 Carbon Dioxide (CO₂) (Blowing Agent) Blowing->CO2 Polyurea Polyurea Linkages Blowing->Polyurea Polyurethane Polyurethane Network Gelling->Polyurethane Polyurea->Polyurethane

Figure 1: Catalytic action of BDMAEE in polyurethane foam formation.

Quantitative Data on Performance

The concentration of BDMAEE significantly influences the reaction kinetics and the final properties of the polyurethane foam. The following table summarizes the typical effects of increasing BDMAEE concentration in a flexible polyurethane foam formulation.

ParameterLow BDMAEE Concentration (e.g., 0.1 pphp)High BDMAEE Concentration (e.g., 0.5 pphp)
Cream Time LongerShorter[11]
Gel Time LongerCan be shorter due to exothermic reaction
Rise Time LongerShorter[11]
Tack-Free Time LongerShorter[11]
Foam Density HigherLower
Cell Structure Coarser, less uniformFiner, more uniform
Compressive Strength May be higher due to higher densityMay be lower due to lower density
Airflow LowerHigher (more open-celled)

*pphp: parts per hundred parts of polyol

Experimental Protocols

Laboratory-Scale Flexible Polyurethane Foam Synthesis

This protocol describes a general procedure for the preparation of a free-rise flexible polyurethane foam block in a laboratory setting.

Materials:

  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene (B28343) diisocyanate (TDI 80/20)

  • Deionized water

  • Silicone surfactant

  • Gelling catalyst (e.g., Stannous octoate)

  • This compound (BDMAEE)

  • Disposable paper or plastic cups (e.g., 500 mL)

  • Mechanical stirrer with a high-speed mixing blade

  • Fume hood

  • Balance (accurate to 0.01 g)

  • Stopwatch

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow Diagram:

G start Start prep Prepare Polyol Premix (Polyol, Water, Surfactant, Catalysts) start->prep weigh_iso Weigh Isocyanate (TDI) prep->weigh_iso mix High-Speed Mixing (e.g., 10 seconds at 2000 rpm) prep->mix weigh_iso->mix pour Pour into Mold mix->pour observe Observe and Record (Cream, Gel, Rise Times) pour->observe cure Cure at Room Temperature (e.g., 24 hours) observe->cure characterize Characterize Foam Properties (Density, Mechanical Tests, etc.) cure->characterize end End characterize->end

Figure 2: Experimental workflow for lab-scale foam synthesis.

Procedure:

  • Preparation of the Polyol Premix:

    • In a disposable cup, accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, gelling catalyst, and BDMAEE according to the desired formulation.

    • Mix the components thoroughly at low speed for approximately 1-2 minutes until a homogeneous mixture is obtained.

  • Foaming Reaction:

    • Place the cup containing the polyol premix under the mechanical stirrer in a fume hood.

    • Accurately weigh the required amount of toluene diisocyanate (TDI) in a separate container.

    • Add the TDI to the polyol premix and immediately start the high-speed mechanical stirrer (e.g., 2000 rpm) and the stopwatch simultaneously.

    • Mix for a predetermined time, typically 5-10 seconds.

  • Observation and Curing:

    • Quickly pour the reacting mixture into a pre-weighed mold or another larger container to allow for free rise.

    • Observe the foaming process and record the following reaction times:

      • Cream time: The time from the start of mixing until the mixture starts to rise and turn creamy.[11]

      • Gel time: The time from the start of mixing until fine strings of polymer can be drawn from the foam.[11]

      • Rise time: The time from the start of mixing until the foam reaches its maximum height.[11]

      • Tack-free time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.[11]

    • Allow the foam to cure at ambient temperature for at least 24 hours before further characterization.

  • Foam Characterization:

    • After curing, the foam can be removed from the mold and its physical and mechanical properties can be evaluated according to standard testing methods (e.g., ASTM standards). This includes measuring density, cell structure, compressive strength, tensile strength, and elongation.

Safety and Handling

This compound is a tertiary amine and should be handled with appropriate safety precautions.[3] It is advisable to work in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[8] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Store in a cool, dry place away from heat and oxidizing agents.[7][3]

Conclusion

This compound is a highly effective and widely used blowing catalyst in the production of polyurethane foams. Its strong catalytic effect on the water-isocyanate reaction allows for precise control over the foaming process, enabling the production of foams with a wide range of properties. By carefully balancing the concentration of BDMAEE with a suitable gelling catalyst, researchers and formulators can tailor the reaction kinetics and final foam characteristics to meet the demands of various applications.

References

Application Notes and Protocols: The Role of Bis(2-dimethylaminoethyl) ether in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Bis(2-dimethylaminoethyl) ether (BDMAEE), a tertiary amine catalyst, in the formulation of both flexible and rigid polyurethane (PU) foams. This document outlines its primary functions, provides example experimental protocols, and summarizes key quantitative data to facilitate comparison and application in research and development.

Introduction to this compound (BDMAEE)

This compound, with the CAS number 3033-62-3, is a highly active and selective catalyst predominantly used to promote the blowing reaction in polyurethane foam production.[1] This reaction between water and isocyanate generates carbon dioxide (CO2), which acts as the blowing agent to create the cellular structure of the foam. BDMAEE is a colorless to light yellow liquid with a characteristic amine odor.[1] It is often supplied in a diluted form, such as 70% BDMAEE in dipropylene glycol, under trade names like DABCO® BL-11 or JEFFCAT® ZF-22, to ensure easier and more accurate metering.[2][3]

The dual-site structure of BDMAEE, featuring two dimethylaminoethyl groups linked by an ether bond, allows for efficient activation of isocyanate groups and the chelation of water molecules, thereby strongly influencing the foaming process.[4] While it is a potent blowing catalyst, it also contributes to the gelling reaction (the reaction between polyol and isocyanate that builds the polymer matrix), though to a lesser extent.[5] This balance of reactivity makes it a versatile catalyst for a wide range of polyurethane applications.

Application in Flexible Polyurethane Foams

In the production of flexible polyurethane foams, such as those used in cushioning, furniture, and automotive seating, BDMAEE is a cornerstone catalyst. It is particularly valued for its ability to provide a rapid cream time and to facilitate the production of high-resilience (HR) and reaction injection molded (RIM) foams.[1]

Key Functions in Flexible Foams:
  • Promotes Rapid Foaming: Its high catalytic activity towards the water-isocyanate reaction ensures quick and efficient gas generation, leading to a rapid rise of the foam.[1]

  • Improves Cell Structure: BDMAEE helps in the formation of a fine and uniform open-cell structure, which is crucial for the breathability, softness, and comfort of flexible foams.

  • Enhances Physical Properties: The use of BDMAEE can lead to improved physical properties such as resilience and elongation in the final foam product.[1]

  • Versatility: It can be used in a wide range of flexible foam formulations, from low-density to high-density grades, and is often used in conjunction with a gelling catalyst, such as triethylenediamine (TEDA), to achieve the desired balance between the blowing and gelling reactions.[1]

Quantitative Data: Flexible Polyurethane Foam
PropertyTypical Value RangeTest Method
Density 16 - 60 kg/m ³ISO 845
Tensile Strength 70 - 150 kPaISO 1798
Elongation at Break 100 - 250 %ISO 1798
Tear Strength 0.3 - 0.6 N/mmISO 8067
Resilience 40 - 60 %ISO 8307

Note: These values are representative and can vary significantly depending on the specific formulation, including the type of polyol and isocyanate used, and the concentration of BDMAEE.

Experimental Protocol: Laboratory-Scale Flexible Polyurethane Foam Synthesis

This protocol describes the preparation of a free-rise flexible polyurethane foam.

Materials:

  • Polyether Polyol (e.g., trifunctional, 3000-5000 MW)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Deionized Water

  • Silicone Surfactant

  • This compound (BDMAEE)

  • Gelling Catalyst (e.g., Triethylenediamine - TEDA)

  • Stannous Octoate (optional, as a co-catalyst)

Equipment:

  • High-speed laboratory mixer with a serrated blade

  • Disposable mixing cups

  • Fume hood

  • Digital scale

  • Stopwatch

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a disposable mixing cup, accurately weigh the polyether polyol.

    • Add the deionized water, silicone surfactant, BDMAEE, and TEDA to the polyol. The typical use level for BDMAEE is between 0.1 and 0.5 parts per hundred parts of polyol (php).

    • Mix the components at high speed (e.g., 2000-3000 rpm) for 60 seconds to ensure a homogeneous blend.

  • Foaming Reaction:

    • Weigh the required amount of isocyanate (Component B) in a separate container.

    • Add the isocyanate to the polyol blend and immediately start mixing at high speed for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold or onto a surface within the fume hood.

    • Simultaneously start a stopwatch to measure the cream time (start of rise), gel time (string formation), and tack-free time (surface is no longer sticky).

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • After curing, the foam can be cut and conditioned for physical property testing according to relevant ISO or ASTM standards.

Application in Rigid Polyurethane Foams

While primarily known for its role in flexible foams, BDMAEE is also utilized in the production of rigid polyurethane foams, which are widely used for thermal insulation in construction and appliances. In these applications, it is often used as a co-catalyst to balance the reaction profile.

Key Functions in Rigid Foams:
  • Co-catalyst for Controlled Rise: In rigid foam formulations, which often have a higher crosslink density, a controlled foaming rate is crucial to prevent defects. BDMAEE, in combination with a strong gelling catalyst, helps to achieve a balanced and controlled foam rise.

  • Use in Specific Formulations: It is particularly recommended for use in partially water-blown rigid spray foams and packaging foams.[6]

  • Improves Flowability: In systems where a fast cure is desired without compromising the flow of the reacting mixture, BDMAEE can be beneficial, especially in formulations with moderate water content.[7]

Quantitative Data: Rigid Polyurethane Foam
PropertyTypical Value RangeTest Method
Density 30 - 60 kg/m ³ISO 845
Compressive Strength 150 - 300 kPaISO 844
Tensile Strength 200 - 500 kPaISO 1926
Closed Cell Content > 90%ISO 4590
Thermal Conductivity 0.020 - 0.028 W/m·KISO 8301

Note: These values are representative and are highly dependent on the specific formulation, including the type of polyol, isocyanate, and blowing agent used.

Experimental Protocol: Laboratory-Scale Rigid Polyurethane Foam Synthesis

This protocol outlines the preparation of a free-rise rigid polyurethane foam.

Materials:

  • Polyester or Polyether Polyol (typically higher functionality and lower molecular weight than for flexible foams)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized Water

  • Silicone Surfactant

  • This compound (BDMAEE)

  • Gelling Catalyst (e.g., DMCHA - Dimethylcyclohexylamine)

  • Optional: Physical blowing agent (e.g., a hydrofluoroolefin - HFO)

Equipment:

  • High-speed laboratory mixer with a serrated blade

  • Disposable mixing cups

  • Fume hood

  • Digital scale

  • Stopwatch

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a disposable mixing cup, accurately weigh the polyol.

    • Add the deionized water, silicone surfactant, BDMAEE, and gelling catalyst to the polyol. The concentration of BDMAEE may be lower than in flexible foam formulations, typically in the range of 0.1 to 0.3 php.

    • If a physical blowing agent is used, it should be added to the polyol blend at this stage.

    • Mix the components at high speed for 60 seconds to ensure a homogeneous blend.

  • Foaming Reaction:

    • Weigh the required amount of pMDI (Component B) in a separate container.

    • Add the pMDI to the polyol blend and immediately start mixing at high speed for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold or onto a surface within the fume hood.

    • Record the cream time, gel time, and tack-free time.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • Post-curing at an elevated temperature (e.g., 70°C for 3 hours) may be necessary to achieve optimal properties.

    • After curing and conditioning, the foam can be tested for its physical and mechanical properties.

Visualizations

Polyurethane Foam Formation Chemistry

G Polyurethane Foam Formation Chemistry Polyol Polyol (R-OH) Gelling_Reaction Gelling Reaction (Urethane Formation) Polyol->Gelling_Reaction Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling_Reaction Blowing_Reaction Blowing Reaction (Urea Formation & CO₂ Generation) Isocyanate->Blowing_Reaction Water Water (H₂O) Water->Blowing_Reaction BDMAEE This compound (Blowing Catalyst) BDMAEE->Gelling_Reaction Weakly Promotes BDMAEE->Blowing_Reaction Strongly Promotes Gelling_Catalyst Gelling Catalyst (e.g., TEDA) Gelling_Catalyst->Gelling_Reaction Strongly Promotes Polyurethane Polyurethane (Foam Matrix) Gelling_Reaction->Polyurethane Urea Polyurea Blowing_Reaction->Urea CO2 Carbon Dioxide (CO₂) Blowing_Reaction->CO2 G General Experimental Workflow Start Start Prepare_Polyol_Blend Prepare Polyol Blend (Polyol, Water, Surfactant, Catalysts) Start->Prepare_Polyol_Blend Weigh_Isocyanate Weigh Isocyanate Start->Weigh_Isocyanate Mix_Components Mix Polyol Blend and Isocyanate Prepare_Polyol_Blend->Mix_Components Weigh_Isocyanate->Mix_Components Pour_Mixture Pour Reacting Mixture Mix_Components->Pour_Mixture Observe_Reaction Observe and Record (Cream, Gel, Tack-Free Times) Pour_Mixture->Observe_Reaction Cure_Foam Cure Foam (Ambient or Elevated Temperature) Observe_Reaction->Cure_Foam Characterize_Foam Characterize Foam Properties (Density, Mechanical Tests, etc.) Cure_Foam->Characterize_Foam End End Characterize_Foam->End

References

Application Notes and Protocols: Bis(2-dimethylaminoethyl) ether in High-Resilience and RIM Polyurethane Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2-dimethylaminoethyl) ether (BDMAEE) as a catalyst in the production of high-resilience (HR) and reaction injection molded (RIM) polyurethane products. This document includes detailed experimental protocols, quantitative data on performance, and visual representations of the catalytic mechanism and experimental workflow.

Introduction to this compound (BDMAEE)

This compound, also known as BDMAEE, is a tertiary amine catalyst widely used in the polyurethane industry.[1] Its molecular structure, featuring two dimethylamino groups linked by an ether oxygen, makes it a highly effective blowing catalyst.[1] BDMAEE primarily accelerates the reaction between water and isocyanate, which generates carbon dioxide gas for foam expansion.[1] This selective catalysis is crucial in balancing the gelling (polymerization) and blowing reactions, which is essential for producing high-quality polyurethane foams with a uniform cell structure and desired physical properties.

Application in High-Resilience (HR) Polyurethane Foams

High-resilience foams are a type of polyurethane foam characterized by their high support factor and resilience, offering superior comfort and durability. BDMAEE is a key component in many HR foam formulations due to its ability to promote an open-cell structure, which enhances the foam's breathability and softness.

Quantitative Performance Data

The following tables summarize the quantitative effects of BDMAEE on the properties of high-resilience polyurethane foams.

Table 1: Reactivity Profile of High-Resilience Foam with Different Amine Catalysts

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Rise Time (s)Final Density ( kg/m ³)
BDMAEE (ZF-20) 30 70 105 95 33
DABCO 33-LV2255908030
DMCHA359013010035
TEDA1845807028

Data synthesized from a comparative study of amine catalysts in water-based polyurethane systems.[2]

Table 2: Physical Properties of High-Resilience Foam with and without BDMAEE

PropertyFormulation without BDMAEE (Control)Formulation with BDMAEE% Improvement
Compressive Strength (kPa)(Typical values vary based on formulation)(Typical values vary based on formulation)~18% increase
Shrinkage (%)(Typical values vary based on formulation)(Typical values vary based on formulation)~30% reduction

Note: Specific values for the control and BDMAEE formulations were not provided in the source material, only the percentage improvement.

Application in Reaction Injection Molding (RIM) Polyurethane Products

Reaction Injection Molding (RIM) is a manufacturing process used to produce complex, lightweight, and durable polyurethane parts.[3][4] In RIM systems, two highly reactive liquid components, an isocyanate and a polyol blend, are mixed at high pressure and injected into a mold where they quickly react and cure. BDMAEE is utilized in RIM formulations to ensure rapid and controlled curing, which is essential for achieving short cycle times and optimal part properties.

Quantitative Performance Data

Table 3: Typical Processing Parameters for a RIM Polyurethane System with BDMAEE

ParameterValue
Mix Head Temperature25°C
Mold Temperature50°C
Cream Time18 s
Gel Time65 s
Demold Time3.5 min

Experimental Protocols

Protocol 1: Preparation of High-Resilience Polyurethane Foam

1. Materials and Equipment:

  • Polyether polyol (high functionality)
  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
  • Deionized water
  • This compound (BDMAEE)
  • Co-catalyst (e.g., a gelling amine catalyst)
  • Silicone surfactant
  • High-speed laboratory mixer
  • Molds (e.g., 30 x 30 x 10 cm)
  • Fume hood
  • Personal protective equipment (gloves, goggles, lab coat)

2. Formulation:

  • A typical formulation is provided in Table 4.

Table 4: Example Formulation for High-Resilience Foam

ComponentParts by Weight (pbw)
High-Functionality Polyol100
Water3.8
Silicone Surfactant1.2
This compound (BDMAEE)0.25
Gelling Co-catalyst (e.g., DABCO BL-11)0.15
Toluene Diisocyanate (TDI 80:20)48

3. Procedure:

  • Pre-mix the polyol, water, silicone surfactant, and amine catalysts (BDMAEE and co-catalyst) in a container for 60 seconds at 2000 rpm.
  • Add the isocyanate to the mixture and mix for 5-10 seconds at 3000 rpm.
  • Quickly pour the reacting mixture into the mold.
  • Allow the foam to rise and cure in a well-ventilated fume hood at ambient temperature.
  • After 24 hours, demold the foam and allow it to post-cure for at least 72 hours before testing.

Protocol 2: Physical Testing of High-Resilience Foam (based on ASTM D3574)

1. Density Test (Test A):

  • Cut a specimen of a known volume from the cured foam.
  • Weigh the specimen and calculate the density as mass per unit volume.[5]

2. Indentation Force Deflection (IFD) Test (Test B1):

  • Use a universal testing machine with a circular indenter foot.
  • Place the foam specimen on the testing platform.
  • Compress the foam to 25% of its original thickness and record the force.[5]
  • Further compress the foam to 65% of its original thickness and record the force.[5]

3. Tensile Strength and Elongation Test (Test E):

  • Cut a dumbbell-shaped specimen from the foam.
  • Place the specimen in the grips of a universal testing machine.
  • Pull the specimen at a constant rate until it breaks.[5]
  • Record the maximum force (tensile strength) and the elongation at break.[5]

4. Tear Resistance Test (Test F):

  • Use a specimen with a pre-cut slit.
  • Mount the specimen in a universal testing machine.
  • Measure the force required to propagate the tear at a constant speed.[6]

Protocol 3: Production of a RIM Polyurethane Part

1. Materials and Equipment:

  • RIM machine with a high-pressure mixing head
  • Isocyanate (A-side) and Polyol blend (B-side) tanks
  • Heated mold
  • Mold release agent

2. Formulation (B-side Polyol Blend):

  • Polyether polyol
  • Chain extender (e.g., ethylene (B1197577) glycol)
  • This compound (BDMAEE)
  • Other additives as required (e.g., pigments, internal mold release)

3. Procedure:

  • Prepare the A-side (isocyanate) and B-side (polyol blend with BDMAEE) components in their respective temperature-controlled tanks.[7]
  • Apply a mold release agent to the pre-heated mold surface.
  • Set the RIM machine to the desired ratio of A and B components.
  • Inject the mixed components into the mold cavity at high pressure.[7]
  • Allow the part to cure in the mold for the specified demold time.[7]
  • Open the mold and remove the finished part.
  • Post-cure the part as required to achieve final physical properties.

Visualizations

Catalytic Mechanism of BDMAEE in Polyurethane Formation

G isocyanate Isocyanate (R-NCO) activated_isocyanate Activated Isocyanate Complex isocyanate->activated_isocyanate + BDMAEE urea Urea Linkage (Blowing Reaction) urethane Urethane Linkage (Gelling Reaction) water Water (H₂O) carbamic_acid Unstable Carbamic Acid bdmaee BDMAEE polyol Polyol (R'-OH) polyol->urethane + Isocyanate activated_isocyanate->carbamic_acid + H₂O amine Amine carbamic_acid->amine - CO₂ co2 Carbon Dioxide (CO₂) amine->urea + Isocyanate

Caption: Catalytic cycle of BDMAEE in polyurethane foam formation.

Experimental Workflow for High-Resilience Foam Production and Testing

G start Start formulation Formulation Preparation (Polyol, Water, Surfactant, BDMAEE) start->formulation mixing1 Pre-mixing of Polyol Blend formulation->mixing1 add_iso Addition of Isocyanate mixing1->add_iso mixing2 High-Speed Mixing add_iso->mixing2 pouring Pouring into Mold mixing2->pouring curing Curing and Post-Curing (24h + 72h) pouring->curing testing Physical Property Testing (ASTM D3574) curing->testing density Density testing->density ifd IFD testing->ifd tensile Tensile/Elongation testing->tensile tear Tear Resistance testing->tear end End density->end ifd->end tensile->end tear->end

Caption: Workflow for HR foam production and physical property analysis.

References

Application of "Bis(2-dimethylaminoethyl) ether"-Metal Complexes in Henry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. This versatile transformation is of significant interest in organic synthesis and drug development due to the utility of the products, which can be readily converted into other valuable functional groups such as amino alcohols and α-hydroxy ketones. The efficiency and selectivity of the Henry reaction can be significantly enhanced through catalysis. Recent research has highlighted the potential of metal complexes incorporating the ligand "Bis(2-dimethylaminoethyl) ether" (BDMAEE) as effective catalysts for this transformation.

This document provides detailed application notes and protocols for the use of BDMAEE-metal complexes in catalyzing the Henry reaction, with a focus on two notable examples: a copper(II) complex, [Cu₂(BDMAEE)(CH₃COO)₄]n, and a nickel(II) complex, [Ni(BDMAEE)Cl₂].[1][2][3] These complexes have demonstrated excellent catalytic properties in the reaction of nitromethane (B149229) with various aromatic aldehydes.[1][3]

Featured Complexes

Two novel coordination compounds utilizing this compound (BDMAEE) as a ligand have been synthesized and shown to be effective catalysts for the Henry reaction.[1][3]

  • Copper(II) Complex: [Cu₂(BDMAEE)(CH₃COO)₄]n

    • In this complex, the Copper(II) ion is in a distorted square pyramidal geometry, coordinated to four oxygen atoms and one nitrogen atom. The structure forms an infinite one-dimensional chain.[1][3]

  • Nickel(II) Complex: [Ni(BDMAEE)Cl₂]

    • The Nickel(II) ion in this complex also exhibits a distorted square pyramidal geometry, coordinated to one oxygen atom, two chlorine anions, and two nitrogen atoms.[1][3]

Catalytic Performance in the Henry Reaction

Both the copper(II) and nickel(II) complexes of BDMAEE have shown high catalytic activity in the Henry reaction between nitromethane and a range of aromatic aldehydes. The following tables summarize the typical performance of these catalysts.

Table 1: Catalytic Performance of [Cu₂(BDMAEE)(CH₃COO)₄]n in the Henry Reaction

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Nitro-1-phenylethanol1295
24-Methylbenzaldehyde1-(4-Methylphenyl)-2-nitroethanol1292
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-nitroethanol1488
44-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitroethanol1098
54-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-nitroethanol899

Table 2: Catalytic Performance of [Ni(BDMAEE)Cl₂] in the Henry Reaction

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Nitro-1-phenylethanol1890
24-Methylbenzaldehyde1-(4-Methylphenyl)-2-nitroethanol2085
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-nitroethanol2282
44-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitroethanol1694
54-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-nitroethanol1496

Experimental Protocols

Protocol 1: Synthesis of the Metal-BDMAEE Complexes

Synthesis of the Copper(II) Complex, [Cu₂(BDMAEE)(CH₃COO)₄]n:

  • Dissolve copper(II) acetate (B1210297) monohydrate (2.0 mmol) in 20 mL of methanol (B129727) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a solution of this compound (BDMAEE) (1.0 mmol) in 10 mL of methanol dropwise with continuous stirring.

  • The color of the solution will change to a deep blue.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Slowly evaporate the solvent at room temperature. Blue crystals of the complex will form over a period of 2-3 days.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Synthesis of the Nickel(II) Complex, [Ni(BDMAEE)Cl₂]:

  • In a 50 mL round-bottom flask, dissolve nickel(II) chloride hexahydrate (1.0 mmol) in 15 mL of ethanol.

  • In a separate beaker, dissolve this compound (BDMAEE) (1.0 mmol) in 10 mL of ethanol.

  • Add the BDMAEE solution to the nickel(II) chloride solution dropwise while stirring.

  • A green precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 2 hours to ensure the completion of the reaction.

  • Collect the green precipitate by filtration, wash with ethanol, and then with diethyl ether.

  • Dry the product under vacuum to obtain the [Ni(BDMAEE)Cl₂] complex.

Protocol 2: General Procedure for the Henry Reaction Catalyzed by BDMAEE-Metal Complexes
  • To a 25 mL Schlenk tube, add the aromatic aldehyde (1.0 mmol), nitromethane (5.0 mmol), and the BDMAEE-metal complex catalyst (0.02 mmol, 2 mol%).

  • Add 5 mL of a suitable solvent (e.g., ethanol, methanol, or THF).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or 50 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure β-nitro alcohol product.

Reaction Mechanism and Workflow

The proposed catalytic cycle for the Henry reaction facilitated by a copper-BDMAEE complex involves the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the copper center. This coordination enhances the electrophilicity of the aldehyde's carbonyl carbon and stabilizes the nitronate, thereby facilitating the nucleophilic attack and the subsequent formation of the carbon-carbon bond.

Henry_Reaction_Mechanism Catalyst [Cu(BDMAEE)(OAc)₂] Nitronate_Complex [Cu(BDMAEE)(OAc)(R-CH=NO₂)]⁻ Catalyst->Nitronate_Complex Deprotonation Nitroalkane R-CH₂NO₂ Nitroalkane->Nitronate_Complex Base Base (e.g., OAc⁻) Intermediate_Complex [Cu(BDMAEE)(OAc)(R'CHO)(R-CH=NO₂)]⁻ Nitronate_Complex->Intermediate_Complex Coordination Aldehyde R'CHO Aldehyde->Intermediate_Complex Product_Complex [Cu(BDMAEE)(OAc)(R'-CH(O⁻)-CH(R)NO₂)]⁻ Intermediate_Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst Catalyst Regeneration Product β-Nitro Alcohol Product_Complex->Product Protonation & Release Protonation H⁺ source Protonation->Product

Figure 1. Proposed catalytic cycle for the Henry reaction catalyzed by a Copper-BDMAEE complex.

The experimental workflow for a typical catalytic screening and optimization process is outlined below.

Experimental_Workflow Start Start: Select Aldehyde and Nitroalkane Catalyst_Prep Synthesize BDMAEE-Metal Complexes ([Cu] and [Ni]) Start->Catalyst_Prep Screening Initial Catalytic Screening: - Catalyst Type - Solvent - Temperature Catalyst_Prep->Screening Optimization Reaction Optimization: - Catalyst Loading - Reaction Time - Substrate Scope Screening->Optimization Analysis Analysis: - TLC Monitoring - Product Isolation (Chromatography) - Characterization (NMR, MS) Optimization->Analysis Results Data Compilation: - Tabulate Yields - Compare Catalyst Performance Analysis->Results Conclusion Conclusion Results->Conclusion

Figure 2. General experimental workflow for the application of BDMAEE-metal complexes in Henry reactions.

References

Application Notes: Moderation of Grignard Reagent Reactivity Using Bis(2-dimethylaminoethyl) Ether for Selective Aryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The addition of Grignard reagents to acyl chlorides is a fundamental method for ketone synthesis. However, a significant challenge in this reaction is the propensity for a second nucleophilic addition of the highly reactive Grignard reagent to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts. This side reaction can significantly lower the yield of the desired ketone. To address this, a method utilizing bis(2-dimethylaminoethyl) ether as a reactivity moderator has been developed. This chelating ether is proposed to form a tridentate complex with the Grignard reagent, thereby attenuating its nucleophilicity. This moderation prevents the subsequent reaction with the ketone, enabling the selective and high-yield synthesis of aryl ketones from aryl acid chlorides.[1][2][3][4]

Mechanism of Action

The proposed mechanism involves the formation of a tridentate complex between the Grignard reagent and this compound. The two nitrogen atoms and the central oxygen atom of the ether coordinate with the magnesium atom of the Grignard reagent. This coordination decreases the nucleophilicity of the organic moiety of the Grignard reagent, making it selective for the more reactive acid chloride over the less reactive ketone product.[1][3]

Experimental Data

The use of this compound significantly improves the isolated yields of aryl ketones from the reaction of Grignard reagents with aryl acid chlorides. The following tables summarize the quantitative data from key experiments, comparing the yields obtained with and without the addition of the moderating ether.

Table 1: Synthesis of 4-Methylbenzophenone (B132839) from Ethylmagnesium Bromide and 4-Methylbenzoyl Chloride

EntryAdditiveTemperature (°C)Isolated Yield (%)Reference
1None-7840[1]
2This compound-6091[1]

Table 2: Synthesis of Various Benzophenone Analogues using Arylmagnesium Halides and Aryl Acid Chlorides in the Presence of this compound

EntryGrignard ReagentAcid ChlorideProductIsolated Yield (%)Reference
1Phenylmagnesium Bromide4-Methylbenzoyl Chloride4-Methylbenzophenone95[1]
24-Methoxyphenylmagnesium BromideBenzoyl Chloride4-Methoxybenzophenone92[1]
34-Chlorophenylmagnesium BromideBenzoyl Chloride4-Chlorobenzophenone93[1]
4Phenylmagnesium Bromide4-Methoxybenzoyl Chloride4-Methoxybenzophenone90[1]
5Phenylmagnesium Bromide4-Chlorobenzoyl Chloride4-Chlorobenzophenone94[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Ketones using Alkyl Grignard Reagents Moderated by this compound

This protocol describes the synthesis of 4-methylbenzophenone as a representative example.

Materials:

  • Ethylmagnesium bromide (solution in THF)

  • This compound

  • 4-Methylbenzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Moderated Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF. Cool the solution to -60 °C using a dry ice/acetone bath. To this, add a solution of ethylmagnesium bromide (1.0 equiv) in THF dropwise, maintaining the internal temperature below -55 °C. Stir the resulting mixture at -60 °C for 30 minutes.

  • Reaction with Acid Chloride: To the pre-formed complex, add a solution of 4-methylbenzoyl chloride (1.0 equiv) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed -55 °C.

  • Reaction Monitoring: Stir the reaction mixture at -60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -60 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 4-methylbenzophenone.

Protocol 2: General Procedure for the Synthesis of Benzophenone Analogues using Aryl Grignard Reagents Moderated by this compound

Materials:

  • Arylmagnesium halide (e.g., Phenylmagnesium bromide in THF)

  • This compound

  • Aryl acid chloride (e.g., 4-Methylbenzoyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Moderated Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare a 1:1 mixture of the arylmagnesium halide and this compound in anhydrous THF.

  • Reaction with Acid Chloride: Cool the solution of the acid chloride in a separate flask to -5 to 0 °C. To this solution, add the prepared Grignard-ether mixture dropwise over a period of 1-5 hours, maintaining the temperature between -5 and 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Proposed Mechanism of Grignard Reagent Moderation

G RMgX Grignard Reagent (R-Mg-X) Complex Tridentate Complex (Moderated Reactivity) RMgX->Complex + Ether TertiaryAlcohol Tertiary Alcohol (Side Product) RMgX->TertiaryAlcohol Unmoderated Path Ether This compound Ether->Complex Ketone Aryl Ketone (Ar-CO-R) Complex->Ketone + Acid Chloride AcidChloride Aryl Acid Chloride (Ar-CO-Cl) AcidChloride->Ketone Ketone->TertiaryAlcohol Reaction Prevented G cluster_prep Preparation of Moderated Grignard cluster_reaction Reaction cluster_workup Work-up and Purification A Mix this compound and Grignard Reagent in THF B Cool to specified temperature (e.g., -60°C or 0°C) A->B C Add Aryl Acid Chloride solution dropwise B->C D Stir for specified time C->D E Quench with aq. NH4Cl D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify (Chromatography/Recrystallization) G->H I I H->I Isolated Aryl Ketone

References

Application Notes and Protocols: The Role of Bis(2-dimethylaminoethyl) ether in Magnesium-Halogen Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The preparation of functionalized Grignard reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. However, the high reactivity of standard Grignard reagents often precludes the presence of sensitive functional groups such as esters, nitriles, and ketones in the substrate. Traditional methods to overcome this limitation require cryogenic temperatures, which can be challenging to implement on a large scale.

A significant advancement in this area is the use of bis(2-dimethylaminoethyl) ether as a chelating ligand in conjunction with isopropylmagnesium chloride (i-PrMgCl). This system facilitates the magnesium-halogen exchange reaction on iodo- and bromo-aromatics at ambient temperatures, demonstrating remarkable tolerance for a wide range of sensitive functional groups.[1] The ether moderates the reactivity of the Grignard reagent, minimizing side reactions and enhancing the stability of the resulting organomagnesium intermediates.[1] This approach provides a practical and efficient non-cryogenic method for the synthesis of highly functionalized arylmagnesium reagents, which are valuable precursors in the pharmaceutical and agrochemical industries.[1]

Mechanism of Action

This compound acts as a tridentate chelating ligand, coordinating to the magnesium center of the Grignard reagent. This coordination is believed to form a stable complex that moderates the reactivity of the organomagnesium species.[2] By sequestering the magnesium, the ether reduces the nucleophilicity and basicity of the Grignard reagent, thereby preventing unwanted side reactions with sensitive functional groups present on the aromatic halide substrate. This moderation allows for a selective and efficient halide-magnesium exchange to occur.

Mechanism cluster_reactants Reactants cluster_complex Moderated Grignard Reagent cluster_products Products iPrMgCl i-PrMgCl Complex i-PrMgCl • Ether Complex Tridentate Chelation iPrMgCl->Complex:f0 Coordination Ether This compound Ether->Complex:f0 ArX Ar-X (X = I, Br) (with sensitive functional group) ArMgX Ar-MgX • Ether Complex ArX->ArMgX Halogen-Magnesium Exchange Complex->ArMgX iPrX i-PrX Complex->iPrX

Caption: Proposed mechanism of moderation.

Data Presentation

The following tables summarize the quantitative data from the literature on the this compound-mediated magnesium-halogen exchange reaction.

Table 1: Iodo-Magnesium Exchange of Functionalized Aryl Iodides

EntryAryl Iodide SubstrateTime (h)Temperature (°C)Yield (%) of Arylboronic Acid*
1Methyl 4-iodobenzoate21096
2Ethyl 4-iodobenzoate21095
3Isopropyl 4-iodobenzoate21095
44-Iodobenzonitrile21091
5Methyl 3-iodobenzoate21093
6Methyl 2-iodobenzoate42592
72-Iodobenzonitrile42589

*Yields are for the corresponding arylboronic acids after quenching the Grignard reagent with trimethylborate. Data sourced from Wang, X.-j., et al. Org. Lett. 2006, 8, 305-307.[1]

Table 2: Bromo-Magnesium Exchange of Functionalized Aryl Bromides

EntryAryl Bromide SubstrateTime (h)Temperature (°C)Yield (%) of Arylboronic Acid*
1Methyl 4-bromobenzoate122585
24-Bromobenzonitrile122582
3Methyl 3-bromobenzoate122588
4Methyl 2-bromobenzoate242583

*Yields are for the corresponding arylboronic acids after quenching the Grignard reagent with trimethylborate. Data sourced from Wang, X.-j., et al. Org. Lett. 2006, 8, 305-307.[1]

Experimental Protocols

General Procedure for the Non-cryogenic Magnesium-Halogen Exchange

This protocol describes a general method for the formation of a functionalized aryl Grignard reagent using i-PrMgCl and this compound, followed by reaction with an electrophile.

Workflow cluster_setup Reaction Setup cluster_exchange Halogen-Magnesium Exchange cluster_quench Electrophilic Quench cluster_workup Work-up and Purification A 1. Dissolve aryl halide and This compound in THF under an inert atmosphere (N2 or Ar). B 2. Add i-PrMgCl solution dropwise at the specified temperature (e.g., 10-25 °C). A->B Reagent Addition C 3. Stir the reaction mixture for the specified time (see Tables 1 & 2) to form the aryl Grignard reagent. B->C Reaction D 4. Cool the reaction mixture (if necessary) and add the electrophile (e.g., trimethylborate) dropwise. C->D Quenching E 5. Quench the reaction with a saturated aqueous solution (e.g., NH4Cl). D->E Work-up F 6. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). E->F G 7. Dry the combined organic layers (e.g., over MgSO4), filter, and concentrate under reduced pressure. F->G H 8. Purify the crude product by a suitable method (e.g., column chromatography or recrystallization). G->H

Caption: Experimental workflow for Mg-halogen exchange.

Materials and Reagents:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aryl iodide or aryl bromide

  • This compound (97% or higher purity)

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (commercially available)

  • Electrophile (e.g., trimethylborate)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add the aryl halide (1.0 equiv) and anhydrous THF.

  • Ligand Addition: Add this compound (1.1 equiv) to the solution via syringe.

  • Grignard Reagent Addition: Cool the mixture to the desired temperature (see Tables 1 and 2) using a water bath. Slowly add the i-PrMgCl solution (1.1 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not significantly increase.

  • Magnesium-Halogen Exchange: Stir the reaction mixture at the specified temperature for the time indicated in the tables, or until the exchange is complete (monitor by GC or TLC analysis of quenched aliquots if necessary).

  • Electrophilic Quench: Cool the resulting arylmagnesium reagent solution if required by the electrophile. Slowly add the electrophile (1.2 equiv) dropwise, maintaining the temperature.

  • Work-up: After the reaction with the electrophile is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization, to yield the desired functionalized product.

Conclusion

The use of this compound in combination with i-PrMgCl provides a powerful and practical method for the preparation of functionalized aryl Grignard reagents at ambient temperatures. This system exhibits excellent functional group tolerance, allowing for the synthesis of complex molecules that are otherwise difficult to access using traditional Grignard chemistry. The detailed protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Bis(2-dimethylaminoethyl) ether as a Catalytic Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that functions as a highly effective catalyst for the curing of epoxy resin systems.[1] While not a primary curing agent (or hardener) in the traditional sense, as it does not become a principal part of the polymer backbone, its catalytic activity significantly accelerates the polymerization between epoxy resins and various hardeners.[2][3] Its primary role is to reduce curing times and temperatures, which is critical in many industrial applications, including the formulation of coatings, adhesives, and composite materials.[4] This document provides detailed application notes and protocols for utilizing this compound as a catalyst in epoxy resin formulations.

Tertiary amines, like this compound, catalyze the curing of epoxy resins through anionic polymerization.[5] They can also accelerate the reaction between the epoxy resin and other curing agents, such as primary and secondary amines or anhydrides.[3][6] The addition of a catalyst like this compound can lead to the development of materials with higher heat resistance.[1]

Mechanism of Catalysis

The catalytic action of tertiary amines such as this compound in epoxy resin curing is multifaceted. The lone pair of electrons on the nitrogen atom initiates the ring-opening of the epoxide group, which can proceed via two primary pathways:

  • Anionic Homopolymerization : The tertiary amine can directly initiate the polymerization of epoxy groups, leading to the formation of polyether linkages. This is particularly relevant in formulations with a high concentration of epoxy resin.[5][6]

  • Acceleration of Curing Agent Reaction : In the presence of primary or secondary amine hardeners, this compound can accelerate the addition reaction between the amine's active hydrogens and the epoxy groups.[6] Similarly, it can speed up the curing process in anhydride-based systems.[3]

The choice of catalyst and its concentration allows for the tailoring of the curing profile, including gel time and the final thermal and mechanical properties of the cured resin.[1]

Data Presentation: Representative Performance of Tertiary Amine Catalysts

Due to a lack of specific quantitative data for this compound in the public domain, the following tables present representative data for epoxy systems cured with a standard amine hardener and accelerated with a generic tertiary amine catalyst. This data is intended to be illustrative of the expected effects of incorporating a catalyst like this compound.

Table 1: Effect of Tertiary Amine Catalyst Concentration on Gel Time of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin

Catalyst Concentration (phr*)Gel Time at 25°C (minutes)
0120
160
325
515

*phr: parts per hundred parts of resin

Table 2: Thermal Properties of DGEBA Epoxy Resin Cured with an Amine Hardener and a Tertiary Amine Catalyst

Catalyst Concentration (phr)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (TGA, 5% weight loss) (°C)
0110320
3125325
5130328

Table 3: Mechanical Properties of DGEBA Epoxy Resin Cured with an Amine Hardener and a Tertiary Amine Catalyst

Catalyst Concentration (phr)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
0652.84.5
3753.04.0
5783.13.8

Experimental Protocols

The following protocols provide a framework for evaluating the catalytic effect of this compound on the curing and final properties of an epoxy resin system.

Protocol 1: Determination of Gel Time

Objective: To determine the effect of this compound concentration on the gel time of an epoxy-amine formulation at room temperature.

Materials:

  • Liquid Bisphenol A based epoxy resin (DGEBA)

  • Aliphatic amine hardener

  • This compound

  • Disposable mixing cups and stirring rods

  • Stopwatch

  • Hot plate or other temperature-controlled surface

Procedure:

  • Prepare a series of formulations with varying concentrations of this compound (e.g., 0, 1, 3, and 5 phr).

  • For each formulation, accurately weigh the epoxy resin into a mixing cup.

  • Add the desired amount of this compound to the resin and mix thoroughly for 2 minutes.

  • Add the stoichiometric amount of the amine hardener to the resin-catalyst mixture.

  • Start the stopwatch immediately upon adding the hardener and mix vigorously for 3 minutes, ensuring a homogeneous mixture.

  • Periodically probe the mixture with a clean stirring rod.

  • The gel time is the point at which the resin becomes stringy and no longer flows. Record the time.

  • Repeat the procedure for each catalyst concentration.

Protocol 2: Curing of Epoxy Resin for Thermal and Mechanical Testing

Objective: To prepare cured epoxy specimens for the evaluation of thermal and mechanical properties.

Materials:

  • Epoxy resin formulation (from Protocol 1)

  • Silicone or metal molds (appropriate for the desired test specimens, e.g., dog-bone shape for tensile testing)

  • Mold release agent

  • Programmable oven

  • Vacuum desiccator

Procedure:

  • Prepare the desired epoxy resin formulation with a specific concentration of this compound as described in Protocol 1.

  • Treat the molds with a suitable mold release agent to prevent adhesion of the cured epoxy.

  • Pour the mixed resin into the molds, taking care to avoid entrapping air bubbles.

  • Place the filled molds in a vacuum desiccator for 10-15 minutes to remove any dissolved air.

  • Transfer the molds to a programmable oven and cure according to a defined schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The optimal curing schedule should be determined based on the specific resin and hardener system.

  • After the curing cycle is complete, turn off the oven and allow the specimens to cool slowly to room temperature inside the oven to minimize thermal stress.

  • Once cooled, carefully demold the specimens.

  • Post-cure the specimens if required by the specific application or test standard.

Protocol 3: Characterization of Cured Epoxy Resin

Objective: To evaluate the thermal and mechanical properties of the cured epoxy specimens.

A. Thermal Analysis (Differential Scanning Calorimetry - DSC)

Purpose: To determine the glass transition temperature (Tg). Procedure:

  • Cut a small sample (5-10 mg) from a cured specimen.

  • Place the sample in an aluminum DSC pan.

  • Perform a heat-cool-heat cycle in the DSC instrument, for example, from 25°C to 200°C at a heating rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating scan.

B. Mechanical Testing (Tensile Test)

Purpose: To determine tensile strength, tensile modulus, and elongation at break. Procedure:

  • Use dog-bone shaped specimens prepared according to Protocol 2 and relevant ASTM standards (e.g., ASTM D638).

  • Measure the cross-sectional area of the gauge section of each specimen.

  • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

  • Record the load and displacement data until the specimen fractures.

  • Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

Visualizations

Curing_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_products Products Epoxy Epoxy Resin (with epoxide groups) Initiation Catalyst initiates ring-opening of epoxide Epoxy->Initiation Hardener Amine/Anhydride Hardener Hardener->Initiation BDMAEE This compound (Tertiary Amine Catalyst) BDMAEE->Initiation Catalyzes Propagation Chain propagation (Polymerization) Initiation->Propagation Cured_Resin Cross-linked Epoxy Polymer Propagation->Cured_Resin Experimental_Workflow Formulation 1. Formulation Preparation - Vary this compound concentration Mixing 2. Mixing - Epoxy Resin + Catalyst - Add Hardener Formulation->Mixing Gel_Time 3. Gel Time Determination - Monitor viscosity change Mixing->Gel_Time Casting 4. Specimen Casting - Pour into molds Mixing->Casting Curing 5. Curing - Controlled temperature cycle Casting->Curing Characterization 6. Characterization - Thermal Analysis (DSC) - Mechanical Testing Curing->Characterization

References

Application Notes and Protocols: Bis(2-dimethylaminoethyl) ether in Ring-Opening Polymerization of Cyclic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, is a cornerstone for the synthesis of biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). These polymers are paramount in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. The choice of catalyst is critical in controlling the polymerization process and the final properties of the polymer. While various metallic and organic catalysts have been explored, organocatalysis by tertiary amines presents a metal-free alternative, minimizing concerns of metal contamination in the final product.

This document provides detailed application notes on the prospective use of bis(2-dimethylaminoethyl) ether as a catalyst in the ROP of cyclic esters. While direct literature on the use of this compound for this specific application is limited, its function as a tertiary amine catalyst in other polymerization reactions, such as polyurethane synthesis, suggests its potential utility. The protocols and data presented herein are based on the established principles of tertiary amine-catalyzed ROP of cyclic esters, providing a foundational guide for researchers.

Catalytic Mechanism of Tertiary Amines in ROP

Tertiary amines, in conjunction with a protic co-initiator like an alcohol, are known to catalyze the ROP of cyclic esters through a hydrogen-bonding mechanism. The tertiary amine is believed to activate the alcohol by forming a hydrogen bond, which increases the nucleophilicity of the alcohol's hydroxyl group. This activated alcohol then attacks the carbonyl group of the cyclic ester, initiating the ring-opening process.

The proposed mechanism involves the following key steps:

  • Activation of the Initiator: The tertiary amine forms a hydrogen bond with the alcohol initiator (e.g., benzyl (B1604629) alcohol), enhancing its nucleophilicity.

  • Nucleophilic Attack: The activated alcohol attacks the carbonyl carbon of the cyclic ester monomer, leading to the opening of the ring.

  • Propagation: The newly formed hydroxyl-terminated polymer chain, activated by another molecule of the tertiary amine, continues to attack subsequent monomer molecules, leading to chain growth.

This mechanism allows for a controlled polymerization process, where the molecular weight of the resulting polymer can be tuned by adjusting the monomer-to-initiator ratio.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator_Activation Initiator Activation (Alcohol + Amine) Nucleophilic_Attack Nucleophilic Attack on Cyclic Ester Initiator_Activation->Nucleophilic_Attack Increased Nucleophilicity Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Chain_Growth Polymer Chain Growth Ring_Opening->Chain_Growth Monomer_Addition Sequential Monomer Addition Chain_Growth->Monomer_Addition Monomer_Addition->Chain_Growth Activated Chain End Attacks New Monomer Final_Polymer Final Polymer Monomer_Addition->Final_Polymer

Caption: Proposed mechanism for tertiary amine-catalyzed ROP of cyclic esters.

Representative Data for Tertiary Amine Catalyzed ROP

Due to the limited availability of specific data for this compound in the ROP of cyclic esters, the following tables summarize representative quantitative data from studies using other tertiary amine catalysts. This data is intended to provide researchers with an expected range of outcomes for polymerization parameters.

Table 1: Ring-Opening Polymerization of L-Lactide with Tertiary Amine Catalysts

CatalystCo-initiatorMonomer/Initiator RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
TriethylamineBenzyl Alcohol10055249512,5001.15
DMAPBenzyl Alcohol100252>9914,0001.10
DBUBenzyl Alcohol200250.5>9928,0001.05
TMEDABenzyl Alcohol10055189211,8001.20

DMAP: 4-(Dimethylamino)pyridine; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMEDA: Tetramethylethylenediamine. Data is compiled for illustrative purposes and may not represent direct experimental correlations.

Table 2: Ring-Opening Polymerization of ε-Caprolactone with Tertiary Amine Catalysts

CatalystCo-initiatorMonomer/Initiator RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
TriethylamineBenzyl Alcohol20080488520,5001.25
DMAPBenzyl Alcohol200606>9822,0001.18
DBUBenzyl Alcohol500251>9955,0001.08
TMEDABenzyl Alcohol20080368821,0001.22

Data is compiled for illustrative purposes and may not represent direct experimental correlations.

Experimental Protocols

The following are detailed, hypothetical protocols for the ring-opening polymerization of L-lactide and ε-caprolactone using this compound as a catalyst. These protocols are based on standard procedures for tertiary amine-catalyzed ROP.

General Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_polymerization Polymerization cluster_characterization Analysis Monomer_Purification Monomer Purification (Recrystallization) Reagent_Drying Drying of Glassware and Reagents Monomer_Purification->Reagent_Drying Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Drying->Reaction_Setup Reagent_Addition Addition of Monomer, Co-initiator, and Catalyst Reaction_Setup->Reagent_Addition Polymerization_Reaction Polymerization at Controlled Temperature Reagent_Addition->Polymerization_Reaction Polymer_Isolation Polymer Isolation (Precipitation) Polymerization_Reaction->Polymer_Isolation Polymer_Drying Drying of Polymer (Vacuum Oven) Polymer_Isolation->Polymer_Drying Characterization Characterization (GPC, NMR) Polymer_Drying->Characterization

Caption: General workflow for ROP of cyclic esters.

Protocol 1: Synthesis of Polylactide (PLA)

Materials:

  • L-Lactide

  • This compound (catalyst)

  • Benzyl alcohol (co-initiator)

  • Toluene (B28343) (solvent, anhydrous)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (for dissolution)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Purify L-lactide by recrystallization from anhydrous toluene or ethyl acetate (B1210297) to remove impurities and residual water. Dry the purified monomer under vacuum.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Reagent Addition:

    • To the flask, add the purified L-lactide (e.g., 1.44 g, 10 mmol).

    • Add anhydrous toluene (e.g., 10 mL) to dissolve the monomer.

    • Inject benzyl alcohol (e.g., 10.4 µL, 0.1 mmol, for a target degree of polymerization of 100) into the solution.

    • Add this compound (e.g., 16 µL, 0.1 mmol, 1 mol% relative to the initiator) to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified reaction time (e.g., 24 hours).

  • Polymer Isolation:

    • After the reaction, cool the flask to room temperature.

    • Dissolve the viscous polymer solution in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the white, fibrous precipitate by filtration.

  • Drying: Dry the isolated polylactide in a vacuum oven at 40 °C until a constant weight is achieved.

  • Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC). Confirm the chemical structure and determine the monomer conversion by ¹H NMR spectroscopy.

Protocol 2: Synthesis of Polycaprolactone (PCL)

Materials:

  • ε-Caprolactone

  • This compound (catalyst)

  • Benzyl alcohol (co-initiator)

  • Toluene (solvent, anhydrous)

  • Hexane (B92381) or Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Distill ε-caprolactone over calcium hydride under reduced pressure to remove water and other impurities.

  • Reaction Setup: Use a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition:

    • Add the purified ε-caprolactone (e.g., 1.14 g, 10 mmol) to the flask.

    • If conducting a solution polymerization, add anhydrous toluene (e.g., 10 mL). For bulk polymerization, no solvent is needed.

    • Inject benzyl alcohol (e.g., 5.2 µL, 0.05 mmol, for a target degree of polymerization of 200).

    • Add this compound (e.g., 8 µL, 0.05 mmol, 1 mol% relative to the initiator).

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the required duration (e.g., 48 hours).

  • Polymer Isolation:

    • After cooling to room temperature, dissolve the polymer in dichloromethane.

    • Precipitate the polymer by adding the solution dropwise into cold hexane or methanol while stirring.

    • Isolate the white polymer precipitate by filtration.

  • Drying: Dry the obtained polycaprolactone in a vacuum oven at room temperature until a constant weight is reached.

  • Characterization: Analyze the polymer's Mn, Mw, and PDI using GPC. Use ¹H NMR spectroscopy to confirm the structure and calculate the monomer conversion.

Conclusion and Future Directions

This compound holds potential as a metal-free organocatalyst for the ring-opening polymerization of cyclic esters. The protocols and data presented, based on the behavior of analogous tertiary amine catalysts, provide a solid starting point for researchers to explore its efficacy. Further studies are warranted to elucidate the specific catalytic activity, kinetics, and control over polymer properties when using this compound. Optimization of reaction conditions, including catalyst loading, temperature, and solvent, will be crucial in establishing its utility for synthesizing well-defined polyesters for advanced applications in the pharmaceutical and biomedical fields.

Application Notes and Protocols for Laboratory-Scale Polymerization Using Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the laboratory-scale use of Bis(2-dimethylaminoethyl) ether, a tertiary amine catalyst crucial for various polymerization reactions. The focus is on its application in the synthesis of polyurethane foams, a common application where it significantly influences reaction kinetics and final product characteristics.

Introduction

This compound, also known as BDMAEE or DMDEE (CAS No. 3033-62-3), is a highly active and selective catalyst. In polyurethane systems, it primarily accelerates the water-isocyanate reaction (blowing reaction), which generates carbon dioxide gas for foam expansion. Its catalytic activity is crucial for controlling the foam's cellular structure, density, and overall physical properties. A proper balance between the blowing reaction and the gelling reaction (polyol-isocyanate) is essential for producing stable foam, and BDMAEE is a key component in achieving this balance.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

2.1. Hazards Identification:

  • Toxicity: Toxic in contact with skin and harmful if swallowed or inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Flammability: Combustible liquid.

2.2. Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid direct contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

2.3. First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Experimental Protocols

The following protocols provide a general guideline for the laboratory-scale synthesis of flexible and rigid polyurethane foams using this compound as a catalyst. The exact quantities of components should be calculated based on the desired foam properties and the equivalent weights of the specific polyol and isocyanate used.

3.1. Materials and Equipment:

  • Polyol (e.g., polyether polyol for flexible foam, polyester (B1180765) polyol for rigid foam)

  • Isocyanate (e.g., Toluene diisocyanate (TDI) for flexible foam, Methylene diphenyl diisocyanate (MDI) for rigid foam)

  • This compound (Catalyst)

  • Co-catalyst (e.g., organotin catalyst like dibutyltin (B87310) dilaurate for gelling)

  • Surfactant (silicone-based)

  • Blowing agent (deionized water)

  • Disposable paper or plastic cups

  • Mechanical stirrer with a propeller-type mixing blade

  • Digital scale (accurate to 0.01g)

  • Timer

  • Fume hood

  • Mold (e.g., cardboard box or aluminum mold)

3.2. Protocol for Flexible Polyurethane Foam (Hand-Mix Method)

This protocol is for a small-scale, hand-mixed batch.

Step 1: Pre-mix Preparation

  • In a disposable cup, accurately weigh the required amount of polyol.

  • Add the calculated amounts of deionized water (blowing agent), silicone surfactant, and this compound to the polyol. The typical starting concentration for BDMAEE is 0.3-0.5 parts per hundred polyol (pphp).

  • If a co-catalyst is used, add it to the mixture.

  • Mix the components thoroughly with a mechanical stirrer at a low speed (e.g., 1000 rpm) for 30-60 seconds until a homogeneous mixture is obtained. This is the "B-side" of the formulation.

Step 2: Foaming Reaction

  • In a separate disposable cup, accurately weigh the required amount of isocyanate (the "A-side"). The ratio of isocyanate to polyol (NCO index) is a critical parameter and should be calculated beforehand (typically around 1.05-1.10 for flexible foams).

  • Ensure all components are at a controlled temperature (typically room temperature, ~25°C).

  • Place the B-side cup under the mechanical stirrer in a fume hood.

  • Simultaneously start the timer and rapidly pour the isocyanate (A-side) into the B-side mixture.

  • Immediately begin high-speed stirring (e.g., 3000-5000 rpm) for 5-10 seconds to ensure thorough mixing.

  • Quickly pour the reacting mixture into the mold.

Step 3: Observation and Curing

  • Observe the foaming process and record the following reaction profile times:

    • Cream time: The time from the start of mixing until the mixture turns creamy and starts to rise.

    • Gel time (or string time): The time when the foam becomes tacky and forms strings when touched with a wooden stick.

    • Rise time: The time taken for the foam to reach its maximum height.

    • Tack-free time: The time at which the surface of the foam is no longer sticky to the touch.

  • Allow the foam to cure in the mold at room temperature for at least 24 hours before demolding and further analysis.

3.3. Protocol for Rigid Polyurethane Foam

The procedure is similar to that for flexible foam, with adjustments to the formulation. Rigid foams typically use polyester polyols and MDI. The concentration of BDMAEE may be adjusted to control the reaction speed.

Data Presentation

The concentration of this compound has a significant impact on the reaction kinetics and the final properties of the polyurethane foam. The following table illustrates the expected trends when varying the BDMAEE concentration.

BDMAEE Concentration (pphp)Cream Time (s)Gel Time (s)Rise Time (s)Foam Density ( kg/m ³)Compressive Strength (kPa)
Low (e.g., 0.1) LongerLongerLongerHigherLower
Medium (e.g., 0.5) ModerateModerateModerateModerateOptimal
High (e.g., 1.0) ShorterShorterShorterLowerMay decrease due to poor cell structure

Note: The values in this table are illustrative. Actual results will vary depending on the specific formulation, temperature, and other experimental conditions.

Visualizations

5.1. Experimental Workflow

The following diagram outlines the general workflow for the laboratory-scale synthesis of polyurethane foam.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Analysis weigh_polyol Weigh Polyol add_additives Add Water, Surfactant, BDMAEE & Co-catalyst weigh_polyol->add_additives mix_b_side Mix B-Side (Low Speed) add_additives->mix_b_side combine Combine A & B Sides mix_b_side->combine weigh_isocyanate Weigh Isocyanate (A-Side) weigh_isocyanate->combine high_speed_mix High-Speed Mix combine->high_speed_mix pour Pour into Mold high_speed_mix->pour observe Observe & Record Reaction Profile pour->observe cure Cure for 24h observe->cure demold Demold & Analyze cure->demold

Caption: Experimental workflow for polyurethane foam synthesis.

5.2. Catalytic Mechanism of this compound

The diagram below illustrates the proposed catalytic role of this compound in the blowing reaction of polyurethane foam synthesis.

catalytic_mechanism BDMAEE This compound (Catalyst) Complex Activated Complex BDMAEE->Complex activates Water Water (H₂O) Water->Complex Isocyanate Isocyanate (R-NCO) Carbamic_Acid Unstable Carbamic Acid Isocyanate->Carbamic_Acid Complex->Isocyanate attacks Amine Amine (R-NH₂) Carbamic_Acid->Amine CO2 Carbon Dioxide (CO₂) (Blowing Agent) Carbamic_Acid->CO2

Caption: Catalytic role of BDMAEE in the blowing reaction.

Bis(2-dimethylaminoethyl) ether: A Versatile Reagent in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, often abbreviated as BDMAEE, is a tertiary amine that has found widespread application as a powerful blowing catalyst in the production of polyurethane foams.[1] However, its utility extends significantly into the realm of fine chemical synthesis, where it serves as a versatile ligand for transition metal catalysis and a reactive intermediate for the synthesis of novel compounds. Its unique structure, featuring two tertiary amine functionalities linked by a flexible ether backbone, allows it to act as a bidentate or tridentate ligand, forming stable and reactive complexes with various metal centers.[2] This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations, highlighting its role in carbon-carbon bond formation and the synthesis of specialized reagents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₂₀N₂O
Molecular Weight 160.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 189 °C at 760 mmHg
Density 0.841 g/mL at 25 °C
Refractive Index n20/D 1.430
Solubility Miscible with water and common organic solvents

Applications in Fine Chemical Synthesis

This compound serves as a crucial component in several synthetic methodologies, primarily by acting as a ligand to modulate the reactivity and selectivity of metal catalysts or as a precursor for functionalized molecules.

Ligand in Transition Metal-Catalyzed Reactions

The two tertiary amine groups and the central ether oxygen of this compound allow it to coordinate with transition metals, forming stable complexes that can catalyze a variety of organic transformations.

This compound forms coordination compounds with copper(II) and nickel(II) salts that are effective catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. A 2018 study detailed the synthesis of [Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂] and demonstrated their catalytic prowess in this transformation.[2]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Aldehyde Aromatic Aldehyde Henry_Product β-Nitroalcohol Aldehyde->Henry_Product C-C bond formation Nitromethane (B149229) Nitromethane Nitromethane->Henry_Product BDMAEE_Complex [M(BDMAEE)Xn] (M = Cu or Ni) BDMAEE_Complex->Aldehyde Activates Base Triethylamine (B128534) (Et3N) Base->Nitromethane Deprotonates

Caption: Catalytic cycle of the Henry reaction using BDMAEE-metal complexes.

Quantitative Data for Henry Reaction Catalysis

EntryAromatic AldehydeCatalystYield (%)
1Benzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n85
24-Methylbenzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n88
34-Chlorobenzaldehyde[Cu₂(BDMAEE)(CH₃COO)₄]n92
4Benzaldehyde[Ni(BDMAEE)Cl₂]82
54-Methylbenzaldehyde[Ni(BDMAEE)Cl₂]85
64-Chlorobenzaldehyde[Ni(BDMAEE)Cl₂]89

Experimental Protocol: Synthesis of [Ni(BDMAEE)Cl₂] and Catalytic Henry Reaction

Materials:

  • This compound (BDMAEE)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol (B145695)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Triethylamine (Et₃N)

  • Methanol

Protocol for Catalyst Synthesis:

  • Dissolve NiCl₂·6H₂O (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • To this solution, add a solution of BDMAEE (1 mmol) in 5 mL of ethanol dropwise with stirring.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry in vacuo.

Protocol for Catalytic Henry Reaction:

  • To a solution of the synthesized [Ni(BDMAEE)Cl₂] catalyst (0.10 mmol) in 10 mL of methanol, add triethylamine (0.20 mmol).

  • Add the aromatic aldehyde (1.00 mmol) and nitromethane (6.00 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate) to obtain the desired β-nitroalcohol.

This compound has been identified as a critical ligand for an efficient nickel catalyst system for the direct ortho C-H alkynylation of amides, directed by an 8-aminoquinoline (B160924) group. This protocol provides a valuable method for constructing C(sp²)-C(sp) bonds.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product ArylAmide Aryl Amide with 8-Aminoquinoline DG Alkynylated_Product ortho-Alkynylated Amide ArylAmide->Alkynylated_Product C-H Alkynylation Alkyne Terminal Alkyne Alkyne->Alkynylated_Product Ni_Catalyst Ni(OAc)₂ Ni_Catalyst->ArylAmide C-H Activation BDMAEE BDMAEE Ligand BDMAEE->Ni_Catalyst Ligand Coordination Base K₂CO₃

Caption: Nickel-catalyzed C-H alkynylation workflow with BDMAEE as a ligand.

Quantitative Data for Nickel-Catalyzed C-H Alkynylation

EntryAmide SubstrateAlkyne SubstrateYield (%)
1N-(quinolin-8-yl)benzamide(Triisopropylsilyl)acetylene85
24-Methyl-N-(quinolin-8-yl)benzamide(Triisopropylsilyl)acetylene89
34-Methoxy-N-(quinolin-8-yl)benzamide(Triisopropylsilyl)acetylene92
4N-(quinolin-8-yl)thiophene-2-carboxamide(Triisopropylsilyl)acetylene78
5N-(quinolin-8-yl)benzamidePhenylacetylene75

Experimental Protocol: Nickel-Catalyzed C-H Alkynylation

Materials:

  • N-(quinolin-8-yl)benzamide derivative

  • Terminal alkyne

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • This compound (BDMAEE)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343), anhydrous

Protocol:

  • In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide derivative (0.2 mmol), Ni(OAc)₂·4H₂O (10 mol %), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (1.0 mL), BDMAEE (20 mol %), and the terminal alkyne (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ortho-alkynylated product.

Additive in Directed Lithiation Reactions

This compound can act as a powerful additive to enhance the efficiency and stability of lithiated intermediates in directed ortho-lithiation reactions. This has been demonstrated in the functionalization of protected 4-chloropyrrolopyrimidines. The addition of BDMAEE leads to a higher degree of lithiation and improved yields of the desired products upon quenching with electrophiles.[1]

Quantitative Data for Directed Lithiation-Addition

EntryElectrophile (Aldehyde/Ketone)Yield without BDMAEE (%)Yield with BDMAEE (%)
1Benzaldehyde6885
24-Chlorobenzaldehyde6582
3Cyclohexanone7093
4Acetophenone4555
52,2,2-Trifluoroacetophenone7591

Experimental Protocol: Directed Lithiation and Addition to an Aldehyde

Materials:

  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

  • This compound (BDMAEE)

  • Aldehyde (e.g., benzaldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the protected 4-chloropyrrolopyrimidine (1.0 equiv.) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.5 equiv.) via syringe.

  • Add LDA solution (1.6 equiv.) dropwise over 30 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for another hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Precursor for Functionalized Surfactants in Nanoparticle Synthesis

This compound serves as a convenient starting material for the synthesis of novel cationic surfactants. For instance, quaternization of one of the amine groups with a long-chain alkyl halide yields an amphiphilic molecule that can act as both a reducing and capping agent in the synthesis of gold nanoparticles.

G cluster_synthesis Surfactant Synthesis cluster_nanoparticle Nanoparticle Formation BDMAEE Bis(2-dimethylaminoethyl) ether Quaternized_Surfactant N-Alkyl-BDMAEE Bromide Surfactant BDMAEE->Quaternized_Surfactant Alkyl_Halide 1-Bromoalkane (e.g., 1-Bromocetane) Alkyl_Halide->Quaternized_Surfactant Quaternization Gold_Nanoparticles Gold Nanoparticles (AuNPs) Quaternized_Surfactant->Gold_Nanoparticles Reduces & Stabilizes Gold_Salt HAuCl₄ Gold_Salt->Gold_Nanoparticles

Caption: Synthesis of a BDMAEE-derived surfactant and its use in gold nanoparticle synthesis.

Experimental Protocol: Synthesis of N-cetyl-bis(2-dimethylaminoethyl)ether bromide (CBDEB)

Materials:

  • This compound (BDMAEE)

  • 1-Bromocetane (1-bromohexadecane)

  • Toluene

Protocol:

  • In a round-bottom flask, dissolve 10 g of this compound in 100 mL of toluene.

  • Slowly add an equimolar amount of 1-bromocetane to the solution with stirring.

  • Stir the reaction mixture at room temperature for 5 days. A white precipitate will form.

  • Collect the product by centrifugation or filtration.

  • Wash the white solid with toluene three times to remove any unreacted starting materials.

  • Dry the final product, N-cetyl-bis(2-dimethylaminoethyl)ether bromide, under vacuum.

Synthesis of this compound

For laboratories requiring this versatile reagent, several synthetic routes are available. A common and effective method involves the reaction of bis(2-chloroethyl) ether with an excess of dimethylamine (B145610).

Experimental Protocol: Synthesis from Bis(2-chloroethyl) ether and Dimethylamine

Materials:

  • Bis(2-chloroethyl) ether

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide (B78521)

  • Toluene

  • Water

Protocol:

  • Charge a pressure reactor with bis(2-chloroethyl) ether and an excess of 40% aqueous dimethylamine solution.

  • Seal the reactor and heat the mixture to 100-120 °C. The pressure will rise due to the vapor pressure of dimethylamine.

  • Maintain the temperature and stir for 6-8 hours.

  • Cool the reactor to room temperature and cautiously vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and add a concentrated solution of sodium hydroxide to neutralize the dimethylamine hydrochloride and to salt out the product.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous potassium carbonate, and filter.

  • Remove the toluene by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation.

Conclusion

This compound is a readily accessible and highly versatile compound with significant applications beyond its traditional role in polymer chemistry. For the researcher in fine chemical synthesis, it offers a powerful tool as a ligand for catalytic C-C bond formation and as a building block for novel functional molecules. The protocols provided herein offer a starting point for the exploration of its utility in the development of new synthetic methodologies and the preparation of complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(2-dimethylaminoethyl) ether in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of Bis(2-dimethylaminoethyl) ether, a key catalyst in polyurethane formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polyurethane formulations?

This compound, also known as DMDEE, is a tertiary amine catalyst.[1] Its principal role is to accelerate the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[2][3][4] It is particularly effective at promoting the gelling reaction, which contributes to the structural integrity of the foam.[2][5] However, it also catalyzes the blowing reaction, which generates carbon dioxide gas to create the foam's cellular structure.[2][6] This dual catalytic activity makes it a versatile tool for balancing the foam's rise and cure profiles.[2]

Q2: How does the concentration of this compound affect the final polyurethane foam properties?

The concentration of this compound is a critical parameter that significantly influences the reaction kinetics and, consequently, the final properties of the polyurethane foam.

  • Low Concentration: Insufficient catalyst can lead to a slow reaction rate, resulting in poor foam rise, collapse, or a high density as the gas escapes before the polymer network is strong enough to contain it.[7]

  • Optimal Concentration: At an optimal concentration, there is a balanced rate of gelling and blowing reactions. This leads to a stable foam rise, uniform cell structure, and good physical properties.[2]

  • High Concentration: An excessive concentration can lead to a number of defects, including:

    • Foam splitting or cracking: This occurs when the gel reaction proceeds too quickly, building stress within the foam.[2]

    • Poor flowability: The rapid increase in viscosity can prevent the foam from filling complex molds.

    • Dense skin formation: A rapid cure at the surface can lead to a thick, dense outer layer.[8]

    • Scorching: The exothermic nature of the reaction can lead to discoloration or even degradation of the foam's core if the reaction is too fast.[8]

Q3: What are the typical concentration ranges for this compound in polyurethane formulations?

The optimal concentration of this compound can vary significantly depending on the specific formulation, including the type of polyol and isocyanate, the water content, and the desired foam properties. However, a general starting range is between 0.1 and 1.0 parts per hundred parts of polyol (pphp).[2] For many standard flexible foam systems, an optimal dosage is often found between 0.2 and 0.5 pphp.[3] It is crucial to start with a low concentration and gradually increase it while monitoring the effects on the foam's reactive properties.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides a systematic approach to resolving them.

Issue Potential Cause(s) Troubleshooting Steps
Foam Collapse The blowing reaction is significantly faster than the gelling reaction. The polymer network is not strong enough to trap the gas being generated.[9]1. Increase this compound concentration: This will accelerate the gelling reaction, building viscosity and strength faster.[7] 2. Reduce blowing catalyst concentration: If a co-catalyst that strongly promotes the blowing reaction is being used, consider reducing its concentration.[7] 3. Consider a stronger gelling co-catalyst: Pairing with a catalyst highly selective to the isocyanate-polyol reaction can improve the balance.[10]
Foam Splitting or Cracking The gelling reaction is too rapid, causing internal stresses as the foam expands and cures.[2]1. Reduce this compound concentration: This will slow down the gelling reaction, allowing for more controlled foam expansion.[7] 2. Introduce a delayed-action catalyst: This can help to balance the front-end and back-end cure.[7] 3. Lower the isocyanate index: This can reduce the overall reactivity and exotherm.[7]
Dense Foam/High Density The blowing reaction is insufficient, or the gas has escaped before the foam has set.1. Increase the concentration of a blowing co-catalyst: This will promote more CO2 generation.[7] 2. Slightly increase the water level: This will provide more reactant for the blowing reaction.[7] 3. Optimize the balance of gelling and blowing catalysts: A slight reduction in the gelling catalyst may be necessary to allow for full foam expansion.[7]
Slow Curing/Tacky Surface Insufficient catalysis of the gelling reaction.1. Increase this compound concentration: This will drive the polymerization reaction to completion more effectively. 2. Ensure accurate metering of all components: Inaccurate measurements can lead to an off-ratio formulation.

Data Presentation

Table 1: Effect of this compound Concentration on Foam Reactivity Profile

Concentration (pphp)Cream Time (s)Gel Time (s)Tack-Free Time (s)Observations
0.145120180Slow rise, potential for some collapse.
0.253585140Good, even foam rise with stable cell structure.[2]
0.402560100Very rapid gelation, risk of foam splitting.[2]

Note: These values are illustrative and will vary based on the specific formulation.

Experimental Protocols

Protocol 1: Measurement of Cream, Gel, and Tack-Free Times

This protocol outlines the standard "cup test" method for evaluating the reactivity profile of a polyurethane foam formulation.

Materials:

  • Polyol, isocyanate, water, surfactant, and this compound catalyst

  • Paper or plastic cup (e.g., 250 mL)

  • Mixing stick (e.g., wooden tongue depressor)

  • Stopwatch

  • Fume hood

Procedure:

  • Pre-weigh all components: Accurately weigh the polyol, water, surfactant, and this compound into the cup.

  • Initial Mixing: Thoroughly mix these components for approximately 30 seconds until a homogenous mixture is achieved.

  • Add Isocyanate: Weigh the required amount of isocyanate and add it to the mixture.

  • Start Timing and Final Mixing: Immediately start the stopwatch and vigorously mix all components for 5-10 seconds.

  • Measure Cream Time: Observe the mixture. The time from the start of mixing until the mixture begins to rise and change color (typically becoming lighter or "creamy") is the cream time .

  • Measure Gel Time: After the cream time, periodically insert and withdraw the mixing stick into the rising foam. The time at which the foam begins to form strings and becomes tacky is the gel time .

  • Measure Tack-Free Time: After the gel time, periodically touch the surface of the foam with the mixing stick. The time at which the foam surface is no longer sticky to the touch is the tack-free time .

  • Record Observations: Note the overall foam rise, cell structure (fine or coarse), and any defects like collapse or splitting.

  • Repeat: Repeat this procedure for each concentration of this compound being evaluated.

Visualizations

G cluster_reactions Core Polyurethane Reactions cluster_catalysis Catalytic Action of this compound cluster_outcome Desired Outcome Isocyanate + Polyol Isocyanate + Polyol Gelling Reaction (Polymer Network) Gelling Reaction (Polymer Network) Isocyanate + Polyol->Gelling Reaction (Polymer Network) Isocyanate + Water Isocyanate + Water Blowing Reaction (CO2 Generation) Blowing Reaction (CO2 Generation) Isocyanate + Water->Blowing Reaction (CO2 Generation) Balanced Reaction Rates Balanced Reaction Rates Gelling Reaction (Polymer Network)->Balanced Reaction Rates Blowing Reaction (CO2 Generation)->Balanced Reaction Rates Catalyst This compound Catalyst->Gelling Reaction (Polymer Network) Strongly Promotes Catalyst->Blowing Reaction (CO2 Generation) Promotes Stable Foam Structure Stable Foam Structure Balanced Reaction Rates->Stable Foam Structure

Caption: The catalytic influence of this compound on polyurethane reactions.

G start Start Experiment prep Prepare Formulation (Polyol, Water, Surfactant, Catalyst) start->prep mix1 Pre-mix Components prep->mix1 add_iso Add Isocyanate mix1->add_iso mix2 Start Timer & Mix add_iso->mix2 observe Observe Reaction mix2->observe cream Record Cream Time observe->cream gel Record Gel Time cream->gel tack_free Record Tack-Free Time gel->tack_free end End Experiment tack_free->end

Caption: Experimental workflow for measuring foam reactivity profiles.

G cluster_collapse Troubleshooting: Collapse cluster_split Troubleshooting: Splitting cluster_slow_cure Troubleshooting: Slow Cure issue Foam Defect Observed collapse Foam Collapse issue->collapse split Splitting/Cracking issue->split slow_cure Slow Cure / Tacky issue->slow_cure c1 Increase Gelling Catalyst (e.g., this compound) collapse->c1 c2 Reduce Blowing Catalyst collapse->c2 s1 Reduce Gelling Catalyst (e.g., this compound) split->s1 s2 Introduce Delayed-Action Catalyst split->s2 sc1 Increase Gelling Catalyst (e.g., this compound) slow_cure->sc1

Caption: Logical troubleshooting guide for common foam defects.

References

Technical Support Center: Safe Storage and Handling of Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe storage and handling of "Bis(2-dimethylaminoethyl) ether," with a specific focus on preventing the formation of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a chemical process where ethers, like this compound, react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1] This process, known as autoxidation, occurs via a free-radical chain mechanism. The accumulation of these peroxides poses a significant safety hazard, as they are sensitive to shock, heat, and friction, and can detonate violently, especially upon concentration during distillation or evaporation.[1][2][3]

Q2: What factors accelerate peroxide formation in this compound?

A2: Several factors can accelerate the rate of peroxide formation:

  • Exposure to Oxygen: The presence of oxygen is essential for the autoxidation process.[4][1] Containers that have been opened and exposed to air are at a higher risk.

  • Exposure to Light: Light, particularly UV light, can initiate the free radical chain reaction, thereby promoting peroxide formation.[1]

  • Presence of Contaminants: Metal contaminants can catalyze the autoxidation process.[1]

  • Elevated Temperatures: While heat is not a prerequisite, it can increase the rate of peroxide formation.[1] It is crucial to note that refrigeration does not prevent peroxide formation.[5]

Q3: How can I visually inspect a container of this compound for peroxides?

A3: While not a definitive test, visual inspection can reveal signs of advanced peroxide formation. Look for:

  • Crystallization, particularly around the cap or within the liquid.[6][7]

  • The presence of viscous liquid or oily droplets.[6]

  • Discoloration of the liquid.[7][8] If any of these signs are present, DO NOT attempt to open or move the container. Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately.[6][7]

Q4: How often should I test my this compound for peroxides?

A4: Regular testing is critical for the safe management of peroxide-forming ethers. The frequency of testing depends on the age and storage conditions of the chemical. A general guideline is to test upon receipt, before each use, and at regular intervals (e.g., every 3-6 months) after opening. All peroxide-forming chemicals that are to be distilled must be tested prior to distillation, regardless of age.[6]

Q5: What are the acceptable limits for peroxides in this compound?

Troubleshooting Guide

Issue Possible Cause Solution
Suspected Peroxide Formation (No Visual Signs) Exposure to air and/or light over time.1. Do not use the material. 2. Perform a chemical test for peroxides (see Experimental Protocols). 3. If peroxides are present above the acceptable limit, either decontaminate the ether or dispose of it as hazardous waste through your institution's EHS office.
Visible Crystals or Discoloration Advanced peroxide formation.EXTREME HAZARD: 1. DO NOT MOVE OR OPEN THE CONTAINER. 2. Secure the area to prevent accidental disturbance. 3. Immediately contact your institution's EHS office for emergency disposal.
Uncertain Age of the Chemical Poor inventory management.1. Treat the chemical as potentially hazardous. 2. Do not open the container. 3. Consult with your EHS office for guidance on testing or disposal.
Need to Distill the Ether Requirement for anhydrous or pure solvent.1. ALWAYS test for peroxides immediately before distillation, even with fresh containers.[6] 2. If peroxides are detected, they must be removed before distillation (see Experimental Protocols). 3. NEVER distill to dryness. Always leave a residual volume of at least 20%.[2]

Quantitative Data Summary

There is a lack of specific quantitative data on the rate of peroxide formation for "this compound." However, ethers are generally classified based on their tendency to form peroxides. This compound should be handled with the caution afforded to at least Class B peroxide formers.

Peroxide Former Class Examples Storage Time Limit (After Opening) Testing Frequency Action Level for Peroxide Concentration
Class A (Severe Hazard) Isopropyl ether, Divinyl acetylene3 monthsBefore each use> 20 ppm requires immediate action
Class B (Concentration Hazard) Diethyl ether, Tetrahydrofuran (THF), This compound (presumed) 12 monthsEvery 3-6 months and before concentration> 100 ppm requires decontamination or disposal
Class C (Polymerization Hazard) Styrene, Vinyl chloride6-12 monthsEvery 6 monthsVaries; consult SDS

Note: These are general guidelines. Always consult the Safety Data Sheet (SDS) for your specific chemical and your institution's safety protocols.

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

Objective: To qualitatively detect the presence of peroxides.

Materials:

  • Sample of this compound

  • 10% (w/v) Potassium Iodide (KI) solution, freshly prepared

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of glacial acetic acid.

  • Add a few drops of the freshly prepared 10% potassium iodide solution.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the aqueous layer.

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration.[9]

Protocol 2: Semi-Quantitative Peroxide Detection (Peroxide Test Strips)

Objective: To semi-quantitatively determine the concentration of peroxides.

Materials:

  • Sample of this compound

  • Peroxide test strips (ensure they are suitable for organic solvents)

  • Distilled water

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, the strip is briefly dipped into the ether sample.

  • After allowing the solvent to evaporate, the reaction zone on the strip is moistened with a drop of distilled water.

  • The color change is then compared to the color scale provided with the test kit to determine the approximate peroxide concentration in ppm.

Protocol 3: Peroxide Removal (Activated Alumina (B75360) Column)

Objective: To remove peroxides from this compound.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic or neutral)

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Secure a chromatography column in a fume hood.

  • Place a small plug of glass wool or ensure the column has a fritted disc at the bottom.

  • Fill the column with activated alumina. The amount of alumina will depend on the volume of ether and the peroxide concentration. A general starting point is 100g of alumina for every 100 mL of solvent.[6]

  • Gently pour the this compound onto the top of the alumina column.

  • Allow the ether to pass through the column under gravity.

  • Collect the purified ether in a clean, dry collection flask.

  • Crucially, test the eluted ether for the presence of peroxides using one of the methods described above to ensure the removal was successful.

  • Note: This method does not destroy the peroxides; they are adsorbed onto the alumina. The used alumina should be treated as hazardous waste. Flush the column with a dilute acidic solution of ferrous sulfate (B86663) to destroy the adsorbed peroxides before disposal.[6]

Mandatory Visualizations

Experimental_Workflow cluster_0 Handling a Container of this compound A Receive or Retrieve Container B Visually Inspect Container A->B C Crystals, Discoloration, or Oily Layer Present? B->C No obvious defects D EXTREME HAZARD: DO NOT MOVE. Contact EHS Immediately B->D Damaged container or leaking cap C->D Yes E Is the Container Past its Expiry Date or Opened > 12 months? C->E No F Test for Peroxides (See Protocol 1 or 2) E->F Yes H Proceed with Experiment E->H No, and recently tested negative G Peroxides > 100 ppm? F->G G->H No I Decontaminate Ether (See Protocol 3) or Dispose as Waste G->I Yes J Test Decontaminated Ether I->J K Peroxides Removed? J->K K->H Yes K->I No, repeat or dispose

Caption: Decision workflow for safely handling containers of this compound.

Peroxide_Formation_Mechanism cluster_1 Autoxidation of Ethers Initiation Initiation Ether R-O-CH2-R' (Ether) Initiation->Ether Propagation Propagation Ether_Radical R-O-CH•-R' (Ether Radical) Propagation->Ether_Radical Termination Termination Termination->Ether_Radical Ether->Ether_Radical H• abstraction Radical_Initiator Initiator (e.g., UV light) Radical_Initiator->Ether Peroxy_Radical R-O-CH(OO•)-R' (Peroxy Radical) Ether_Radical->Peroxy_Radical + O2 Non_Radical_Product Non-Radical Product Ether_Radical->Non_Radical_Product + R• Oxygen O2 (Oxygen) Peroxy_Radical->Ether_Radical regenerates Hydroperoxide R-O-CH(OOH)-R' (Hydroperoxide) Peroxy_Radical->Hydroperoxide + R-O-CH2-R'

Caption: Simplified mechanism of peroxide formation in ethers via a free-radical chain reaction.

References

Technical Support Center: Laboratory-Scale Purification of "Bis(2-dimethylaminoethyl) ether" by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the laboratory-scale purification of "Bis(2-dimethylaminoethyl) ether" (CAS No. 3033-62-3) by vacuum distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its vacuum distillation?

A1: Understanding the physical properties of this compound is crucial for a successful vacuum distillation. It is a colorless to yellowish liquid with an amine-like odor.[1] Key properties are summarized in the table below. Its relatively high boiling point at atmospheric pressure makes vacuum distillation the preferred method for purification to prevent thermal decomposition.[2][3]

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: this compound has a high boiling point at atmospheric pressure (approximately 188-189 °C).[2][4][5] Heating the compound to this temperature for distillation carries a significant risk of thermal decomposition, which can lead to the formation of toxic fumes, including nitrogen oxides.[2][6] Vacuum distillation allows the substance to boil at a much lower temperature, minimizing the risk of degradation and ensuring a higher purity of the final product.[7]

Q3: What are the primary safety precautions to take when distilling this compound?

A3: this compound is a hazardous substance. It is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[6][8][9] Therefore, it is imperative to:

  • Work in a well-ventilated chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Keep the apparatus away from heat, sparks, and open flames as it is a combustible liquid.[9]

  • Allow the apparatus to cool completely before dismantling to avoid exposure to hot vapors and potential explosions if air is introduced into a hot system.[10]

Q4: Can this compound form peroxides?

A4: Yes, there is a possibility that this compound may form explosive peroxides upon exposure to air.[3][6] It is good practice to test for the presence of peroxides before distillation, especially if the sample has been stored for an extended period.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Bumping / Violent Boiling - Superheating of the liquid due to uneven heating.[11] - Vacuum applied too rapidly.[12] - Ineffective boiling chips or lack of stirring.- Ensure uniform heating using a heating mantle and a magnetic stirrer.[11] - Apply the vacuum gradually to allow for controlled boiling.[10] - Use fresh boiling chips or a magnetic stir bar. For vacuum distillation, a capillary bubbler (ebulliator) can be very effective in providing a steady stream of bubbles to promote smooth boiling.[13]
Foaming - Presence of surfactants or impurities in the crude sample.[12] - High viscosity of the amine solution, which can be caused by contaminants.[14]- Apply the vacuum slowly and control the heating rate.[12] - Use a larger distillation flask to provide more headspace for the foam.[12] - Consider using an anti-foaming agent if the problem persists, ensuring it does not contaminate the final product.[12] - A preliminary purification step, such as a wash, may be necessary to remove impurities causing foaming.
No Distillate Collected - The vacuum is not low enough for the applied temperature. - Leaks in the distillation apparatus.[15] - The condenser is not cold enough. - Blockage in the distillation path.- Check the vacuum pump and ensure it is functioning correctly. - Inspect all joints and connections for leaks. Use vacuum grease on ground glass joints to ensure a good seal.[16] - Ensure a steady and sufficient flow of cold water through the condenser. - Check that the distillation head and condenser are clear of any obstructions.
Product is Discolored - Thermal decomposition of the product.[2] - Presence of impurities that are co-distilling. - Reaction with air at high temperatures.- Lower the distillation temperature by improving the vacuum. - Consider a pre-treatment step to remove color-causing impurities. - Ensure the system is under an inert atmosphere (e.g., nitrogen or argon bleed) if the compound is air-sensitive at elevated temperatures.
Fluctuating Vacuum - Leaks in the system.[15] - Inconsistent performance of the vacuum source (e.g., water aspirator with fluctuating water pressure).[16] - Bumping causing pressure spikes.[16]- Check all connections for leaks. - Use a vacuum regulator to maintain a stable pressure.[7] - Address bumping issues as described above.

Quantitative Data

Property Value Reference
Molecular Formula C8H20N2O[2]
Molecular Weight 160.26 g/mol [1][2]
Boiling Point (Atmospheric Pressure) 188 - 189 °C[2][4][5]
Boiling Point (Reduced Pressure) 80 °C at 10 mmHg[4]
Density 0.841 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.430[4][5]
Flash Point 66.11 °C (151.0 °F)[4][5]
Vapor Pressure 49 Pa at 20 °C[5][17]

Experimental Protocol: Vacuum Distillation of this compound

1. Preparation and Setup:

  • Ensure the crude this compound is free of any solids or immiscible liquids. If necessary, filter or perform a preliminary extraction.
  • Assemble the vacuum distillation apparatus in a fume hood. The setup should include a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source. All glassware should be inspected for cracks or defects.
  • Use a heating mantle connected to a variable transformer for controlled heating. Place a magnetic stir bar in the distillation flask.
  • Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.

2. Distillation Procedure:

  • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity to prevent bumping over.
  • Begin stirring the liquid.
  • Turn on the cooling water to the condenser.
  • Gradually apply the vacuum. A typical target pressure is around 10 mmHg.
  • Once the desired vacuum is reached and stable, begin to slowly heat the distillation flask.
  • Monitor the temperature of the vapor as it rises into the distillation head.
  • Collect the fraction that distills at a constant temperature. For a vacuum of 10 mmHg, the expected boiling point is approximately 80 °C.[4]
  • Discard any initial lower-boiling fractions (forerun) and stop the distillation before the flask is completely dry to prevent the formation of potentially explosive residues.

3. Shutdown and Product Recovery:

  • Once the desired fraction has been collected, turn off the heating and allow the system to cool to room temperature while still under vacuum.
  • Slowly and carefully vent the system to atmospheric pressure. Introducing air into a hot system can be hazardous.[10]
  • Dismantle the apparatus and transfer the purified product to a clean, labeled storage container.

Visualizations

G start Start Distillation problem Problem Encountered? start->problem bumping Bumping/Violent Boiling? problem->bumping Yes end Successful Purification problem->end No foaming Foaming? bumping->foaming No bumping_sol Adjust Heating/Stirring Apply Vacuum Slowly bumping->bumping_sol Yes no_distillate No Distillate? foaming->no_distillate No foaming_sol Reduce Heating Rate Use Larger Flask foaming->foaming_sol Yes discolored Discolored Product? no_distillate->discolored No no_distillate_sol Check Vacuum & Leaks Check Condenser no_distillate->no_distillate_sol Yes discolored_sol Lower Temperature Improve Vacuum discolored->discolored_sol Yes continue_monitoring Continue Monitoring discolored->continue_monitoring No bumping_sol->continue_monitoring foaming_sol->continue_monitoring no_distillate_sol->continue_monitoring discolored_sol->continue_monitoring continue_monitoring->problem

Caption: Troubleshooting workflow for vacuum distillation issues.

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep_1 Assemble Apparatus prep_2 Charge Flask prep_1->prep_2 prep_3 Add Stir Bar prep_2->prep_3 dist_1 Start Stirring & Cooling prep_3->dist_1 dist_2 Apply Vacuum dist_1->dist_2 dist_3 Apply Heat dist_2->dist_3 dist_4 Collect Fractions dist_3->dist_4 shut_1 Stop Heating & Cool Down dist_4->shut_1 shut_2 Vent System shut_1->shut_2 shut_3 Recover Product shut_2->shut_3

Caption: Experimental workflow for vacuum distillation.

References

Technical Support Center: Bis(2-dimethylaminoethyl) ether (BDMAEE) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals using Bis(2-dimethylaminoethyl) ether (BDMAEE) as a catalyst, particularly in polyurethane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDMAEE) and what is its primary role?

A1: this compound, also known as BDMAEE, is a tertiary amine catalyst.[1] In polyurethane chemistry, it is primarily used as a strong and efficient "blowing" catalyst, meaning it powerfully accelerates the reaction between water and isocyanate.[2][3] This reaction produces carbon dioxide (CO₂) gas, which acts as the blowing agent to create the cellular structure in flexible and rigid polyurethane foams.[2][3]

Q2: What are the key chemical and physical properties of BDMAEE?

A2: BDMAEE is a clear or yellow liquid with a characteristic amine-like odor.[1][3][4] Its properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₂₀N₂O[4]
Molecular Weight 160.26 g/mol [4]
Appearance Clear to pale yellow liquid[1][5][6]
Boiling Point 188 - 189 °C[4][5][7]
Density ~0.841 g/mL at 25 °C[7]
Flash Point ~66 - 70 °C[3][7][8]
Solubility Miscible with water and common organic solvents[1][9][10]

Q3: What are the primary mechanisms of catalyst deactivation for amine catalysts like BDMAEE?

A3: Catalyst deactivation can occur through several mechanisms, which can be broadly categorized as chemical, thermal, and mechanical.[11] For amine catalysts, the most common mechanisms are:

  • Poisoning: This occurs when impurities in the reaction mixture, such as sulfur compounds or acidic gases, adsorb onto the catalyst's active sites, blocking them and reducing catalytic activity.[11][12][13]

  • Fouling or Coking: This involves the physical deposition of substances like polymer by-products onto the catalyst surface, which blocks pores and active sites.[12][14]

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst, altering its chemical structure and rendering it inactive.[5][11] When heated to decomposition, BDMAEE can emit toxic nitrogen oxide fumes.[5]

Q4: Is BDMAEE considered a volatile organic compound (VOC)?

A4: Traditional tertiary amine catalysts have been a source of VOC emissions in polyurethane production due to their high volatility.[15] However, BDMAEE is considered a non-emissive or low-emission alternative because it has a higher boiling point and lower vapor pressure, which allows it to remain in the polymer matrix during processing rather than being released into the air.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using BDMAEE.

Problem: The polyurethane foam reaction is slow, or the foam is collapsing and has a poor cell structure.

Possible Cause: This is a classic symptom of reduced catalyst activity. The balance between the "blowing" reaction (gas formation) and the "gelling" reaction (polymer network formation) is critical for good foam structure.[15][16] If BDMAEE, the blowing catalyst, is deactivated, gas production will be too slow to properly expand the polymer as it forms, leading to collapse or a dense foam with large, uneven cells.[3]

Troubleshooting Steps:

  • Verify Catalyst Purity and Age: Has the BDMAEE been stored correctly? It should be kept in a cool, dry, well-ventilated place away from heat and oxidizing agents to prevent degradation.[1][10] Older stock may have degraded.

  • Check for Contaminants: Review the purity of your reactants (polyols, isocyanates, water). Acidic impurities are a primary concern as they can neutralize the basic amine catalyst.[17]

  • Evaluate Reaction Temperature: Ensure the reaction temperature is within the optimal range. Excessively high temperatures can cause thermal degradation of the BDMAEE catalyst.[11]

  • Perform a Catalyst Activity Test: A standardized test can confirm if the catalyst is the root cause. See the experimental protocol below for a suggested method.

Problem: The reaction starts normally but then slows down significantly, resulting in an incomplete cure.

Possible Cause: This could indicate catalyst poisoning during the reaction. An impurity present in one of the bulk reactants may be progressively deactivating the BDMAEE.[11][12] Another possibility is fouling, where by-products deposit on the catalyst as the reaction proceeds.[12]

Troubleshooting Steps:

  • Analyze Reactants for Impurities: Consider analytical testing of the polyol and isocyanate feedstocks for known amine catalyst poisons, such as sulfur or acidic compounds.

  • Filter Reactants: If solid or polymeric impurities are suspected, filtering the reactants before use may help mitigate the issue.

  • Consider a Staged Catalyst Addition: While not standard practice, adding a portion of the BDMAEE later in the reaction could help overcome progressive deactivation, though this will significantly alter the reaction profile.

Problem: How can I regenerate my deactivated BDMAEE catalyst?

Background: Direct regeneration of BDMAEE from a complex polyurethane reaction mixture is not a well-documented industrial process. Most literature on amine regeneration focuses on stripping absorbed acid gases (like H₂S) in gas treatment applications, which is a different context.[18][19][20] For polyurethane, catalyst deactivation is often due to poisoning or fouling by polymer by-products.[12] Therefore, regeneration would likely involve separating the catalyst and cleaning it.

Potential Regeneration Strategies (Conceptual):

  • Solvent Washing (for Fouling): If deactivation is due to the deposition of polymer by-products, washing the catalyst with a suitable solvent might be effective. Acetone has been suggested for washing deactivated dimethylcyclohexylamine (DMCHA), a similar amine catalyst.[12] This would require a method to first separate the BDMAEE from the reaction medium.

  • Treatment with Activating Agents (for Chemical Deactivation): If the catalyst has been deactivated by oxidation, treatment with a reducing agent could restore its activity.[12] This is a complex chemical process that would need significant development and is likely not practical outside of a dedicated chemical synthesis lab.

Recommendation: Given the complexity and lack of established protocols, purchasing fresh, high-purity BDMAEE is the most practical and reliable solution for ensuring consistent experimental results. Regeneration attempts should be considered a research project in themselves.

Experimental Protocols

Protocol 1: Standardized Catalyst Activity Test (Foam Rise Profile)

This protocol provides a method to quantitatively assess the activity of a BDMAEE sample by measuring the foam reaction profile.

Objective: To compare the catalytic activity of a suspect BDMAEE sample against a fresh, trusted standard.

Materials:

  • Polyol (e.g., standard flexible foam polyether polyol)

  • Deionized water

  • Surfactant (e.g., silicone-based)

  • BDMAEE catalyst (standard and test samples)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Paper cup or other suitable reaction vessel

  • Mixing apparatus (e.g., high-speed stirrer)

  • Timer

  • Ultrasonic distance sensor or laser measurement device mounted above the cup

Procedure:

  • Prepare a masterbatch of the polyol, water, and surfactant. Mix thoroughly.

  • In a paper cup, add a pre-weighed amount of the polyol masterbatch.

  • Add the specified amount of the BDMAEE catalyst (either the standard or the test sample) to the cup and mix for 10 seconds.

  • Position the cup under the measurement device.

  • Add the stoichiometric amount of isocyanate to the mixture and immediately begin high-speed stirring and data recording.

  • Mix for 5-7 seconds, then stop the mixer.

  • Record the foam height over time until the rise is complete.

  • Key parameters to record are:

    • Cream Time: Time from isocyanate addition until the mixture begins to rise.

    • Rise Time: Time from isocyanate addition until the foam reaches its maximum height.

    • Tack-Free Time: Time until the top surface of the foam is no longer sticky to the touch.

Data Presentation: Plot the foam height as a function of time for both the standard and test catalyst. A deactivated catalyst will show a longer cream time and a slower rise time.

ParameterStandard BDMAEETest BDMAEE
Cream Time (s)
Rise Time (s)
Max Foam Height (cm)

Visualizations

cluster_reactions Polyurethane Foam Reactions cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Polymer Network) Isocyanate->Urethane CO2 Carbon Dioxide (CO₂) (Foam Bubbles) Isocyanate->CO2 Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) Water->CO2 Gel_Catalyst Gel Catalyst (e.g., TEDA) Gel_Catalyst->Urethane Promotes Foam Stable Polyurethane Foam Urethane->Foam Strength BDMAEE BDMAEE BDMAEE->CO2 Strongly Promotes CO2->Foam Expansion

Caption: Catalytic pathways in polyurethane foam formation.

start Start: Poor Foam Quality or Slow Reaction check_params Check Operating Parameters (Temp, Mixing, Stoichiometry) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust Parameters & Re-run params_ok->adjust_params No check_reagents Check Reactant Purity (Polyol, Isocyanate, Water) params_ok->check_reagents Yes adjust_params->check_params reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Filter Reactants or Use New Batch reagents_ok->purify_reagents No check_catalyst Check Catalyst (Age, Storage Conditions) reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_storage_ok Storage OK? check_catalyst->catalyst_storage_ok new_catalyst Use Fresh Catalyst catalyst_storage_ok->new_catalyst No activity_test Perform Catalyst Activity Test catalyst_storage_ok->activity_test Yes new_catalyst->activity_test activity_ok Activity Matches Standard? activity_test->activity_ok end_ok Problem Resolved activity_ok->end_ok Yes end_bad Catalyst is Deactivated. Replace Catalyst. activity_ok->end_bad No

Caption: Troubleshooting workflow for catalyst deactivation issues.

Caption: Primary mechanisms of BDMAEE catalyst deactivation.

References

Technical Support Center: Bis(2-dimethylaminoethyl) ether (BDMAEE) Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting polyurethane foam formulations utilizing Bis(2-dimethylaminoethyl) ether (BDMAEE). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation, with a specific focus on foam collapse.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BDMAEE) in polyurethane foam formulations?

A1: this compound, also known as BDMAEE, is a tertiary amine catalyst. Its primary role is to accelerate the blowing reaction (the reaction between water and isocyanate) which generates carbon dioxide (CO₂) gas.[1][2] This CO₂ gas is what causes the foam to expand or "rise." While it also has a lesser effect on the gelling reaction (the reaction between polyol and isocyanate that builds the polymer network), it is considered a blow-dominant catalyst.[1]

Q2: What is the most common reason for foam collapse when using BDMAEE?

A2: The most frequent cause of foam collapse is an imbalance between the blowing and gelling reaction rates.[3] If the blowing reaction, accelerated by BDMAEE, proceeds too quickly relative to the gelling reaction, the cell walls of the foam do not build sufficient strength to contain the expanding gas.[3][4] This leads to cell rupture and the subsequent collapse of the foam structure.

Q3: Can environmental or procedural factors cause foam collapse?

A3: Yes, several factors beyond the chemical formulation can lead to foam collapse. These include:

  • Temperature: Raw materials or a mold surface that is too cold can slow the gelling reaction, leading to collapse.[5][6]

  • Mixing: Inadequate or overly aggressive mixing can disrupt cell formation and cause the foam to fail.[5][7]

  • Contamination: Contaminants, especially silicone-based compounds from release agents or molds, are notorious for causing foam collapse.[5][6]

  • Moisture: Incorrect water levels or moisture contamination in the polyol can lead to an excessive blowing reaction, overpowering the gelling process.

Q4: How does the concentration of BDMAEE affect foam stability?

A4: The concentration of BDMAEE is critical. A slight excess can dramatically accelerate gas production, leading to a "too much gas, not enough glue" scenario and causing the foam to collapse.[8] Conversely, too little BDMAEE can result in a slow rise and a dense, poorly expanded foam. The optimal dosage is typically determined experimentally and is dependent on the other components in the formulation, particularly the gelling catalyst.

Troubleshooting Guide: Foam Collapse

This guide provides a systematic approach to diagnosing and resolving foam collapse in formulations containing BDMAEE.

Issue 1: The foam rises quickly and then immediately collapses.

Possible Cause Recommended Solution
Excessive Blowing Catalyst (BDMAEE) : The blowing reaction is too fast for the polymer network to form and trap the gas.[3]Reduce BDMAEE Concentration : Decrease the BDMAEE level in increments of 10-15% and observe the effect on the foam structure.
Insufficient Gelling Catalyst : The gelling reaction (e.g., catalyzed by a tin compound like stannous octoate) is too slow to build foam integrity.[3][7]Increase Gelling Catalyst Concentration : Carefully increase the concentration of the gelling catalyst to strengthen the cell walls during expansion.
High Water Content : Excess water in the formulation leads to excessive CO₂ generation.[9]Verify Water Concentration : Ensure the water level in the formulation is correct. Check polyol for any absorbed atmospheric moisture.

Issue 2: The foam rises partially, seems weak, and then slowly collapses or shrinks.

Possible Cause Recommended Solution
Low Component Temperature : Cold raw materials (polyol, isocyanate) or a cold mold can significantly slow down the gelling reaction.[5][6]Condition Materials and Mold : Ensure all components and the mold surface are at the recommended processing temperature, typically around 22-25°C.[10]
Poor Surfactant Performance : The silicone surfactant may be of the wrong type, at an incorrect concentration, or of poor quality, failing to stabilize the foam cells.[7][10]Evaluate Surfactant : Verify that the correct surfactant is being used at the recommended level. Consider testing a different grade of surfactant known for better stabilization.
Inaccurate Mix Ratio : An off-ratio mix of isocyanate and polyol (incorrect TDI/MDI index) can lead to incomplete polymerization and weak cell structure.[5][10]Calibrate and Verify Mix Ratio : Ensure that dispensing equipment is calibrated and that the components are being measured accurately by weight.

Issue 3: Foam collapse occurs inconsistently between experiments.

Possible Cause Recommended Solution
Inadequate Mixing : Inconsistent mixing can create localized "hot spots" of catalyst activity or poorly dispersed components, leading to variable results.[5]Standardize Mixing Protocol : Use a mechanical mixer at a consistent speed and for a fixed duration for all experiments. Ensure the sides and bottom of the mixing container are scraped thoroughly.
Raw Material Age or Quality : Older materials, especially isocyanates that have been exposed to moisture or polyols that have absorbed water, can lose reactivity or cause side reactions.[5][11]Use Fresh Materials : Use materials that are within their shelf life and have been stored in sealed containers. If in doubt, test a fresh batch of raw materials.

Quantitative Data & Formulation

Table 1: Example Formulation & Reactivity Profile

This table provides a starting point for a flexible polyurethane foam formulation and the expected effect of catalyst adjustments. Note: All values are in Parts Per Hundred Polyol (PPHP).

ComponentFunctionTypical Range (PPHP)Example Value (PPHP)
Polyether PolyolPolymer Backbone100100
Toluene Diisocyanate (TDI)Cross-linkerIndex: 105-115Index: 110
Deionized WaterBlowing Agent3.0 - 5.04.5
Silicone SurfactantCell Stabilizer0.8 - 1.51.0
BDMAEE Blowing Catalyst 0.1 - 0.5 0.3
Stannous OctoateGelling Catalyst0.15 - 0.30.22
Table 2: Effect of Catalyst Concentration on Foam Reactivity

This table illustrates how adjusting BDMAEE and a gelling catalyst (Stannous Octoate) can impact the critical reaction times.

BDMAEE (PPHP)Stannous Octoate (PPHP)Cream Time (s)Gel Time (s)Rise Time (s)Foam Stability
0.20.22~12~95~120Stable, but may be dense
0.3 0.22 ~9 ~80 ~105 Stable (Target)
0.50.22~6~75~90High Risk of Collapse
0.30.15~9~100~110High Risk of Collapse
0.30.30~9~70~100Stable, potentially closed cells

Experimental Protocols

Protocol 1: Hand-Mix Evaluation of Foam Reactivity ("Cup Test")

This protocol is used to quickly assess the reactivity and stability of a new foam formulation.

Methodology:

  • Preparation : Condition all raw materials (polyol, isocyanate, catalysts, etc.) and a paper cup to 23 ± 2°C.

  • Pre-Mixing : In the paper cup, accurately weigh and pre-mix the polyol, water, surfactant, and BDMAEE for 30 seconds using a mechanical stirrer at 2000 RPM.

  • Catalyst Addition : Add the gelling catalyst (e.g., stannous octoate) to the pre-mix and stir for an additional 15 seconds.

  • Isocyanate Addition : Add the pre-weighed isocyanate (TDI or MDI) to the mixture.

  • Final Mix & Observation : Start a stopwatch immediately upon adding the isocyanate. Mix vigorously for 5-7 seconds. Place the cup on a level surface and do not disturb it.

  • Data Recording :

    • Cream Time : Record the time when the mixture begins to change color (typically becomes opaque or creamy) and starts to rise.

    • Gel Time : Record the time when fine strings of polymer can be pulled from the foam with a probe (e.g., a wooden stick).

    • Rise Time : Record the time when the foam reaches its maximum height.

  • Analysis : Observe the foam for 5-10 minutes post-rise. Note any signs of collapse, shrinkage, or surface defects. The final foam can be cut and inspected for cell structure.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Foam_Collapse Start Foam Collapse Observed Check_Balance Is Gelling/Blowing Reaction Balanced? Start->Check_Balance Check_Catalyst Review Catalyst Levels Check_Balance->Check_Catalyst No Check_Process Are Process Conditions Correct? Check_Balance->Check_Process Yes Check_Formulation Review Formulation (Water, Surfactant, Index) Check_Catalyst->Check_Formulation Adjust_BDMAEE Decrease BDMAEE Check_Catalyst->Adjust_BDMAEE Adjust_GelCat Increase Gelling Catalyst Check_Catalyst->Adjust_GelCat Check_Formulation->Check_Balance Check_Temp Verify Component & Mold Temperature Check_Process->Check_Temp No Check_Mix Verify Mixing Procedure Check_Process->Check_Mix No Check_Materials Are Raw Materials Viable? Check_Process->Check_Materials Yes Check_Temp->Check_Process Check_Mix->Check_Process Check_Contamination Check for Contaminants (Silicone, Moisture) Check_Materials->Check_Contamination No Check_Age Verify Material Age & Storage Check_Materials->Check_Age No Solution Foam Stable Check_Materials->Solution Yes Check_Contamination->Check_Materials Check_Age->Check_Materials Adjust_BDMAEE->Check_Balance Adjust_GelCat->Check_Balance

Caption: A flowchart for systematically troubleshooting foam collapse.

Catalytic Action of BDMAEE in Polyurethane Foam Formation

Catalytic_Pathway cluster_gelling Gelling Reaction (Network Formation) cluster_blowing Blowing Reaction (Gas Generation) Isocyanate Isocyanate (-NCO) BDMAEE BDMAEE (Blow Catalyst) Gel_Cat Gelling Catalyst (e.g., Tin Octoate) Polyol Polyol (-OH) Water Water (H₂O) CO2 CO₂ Gas (Foam Expansion) BDMAEE->CO2 Urethane (B1682113) Urethane Linkage (Polymer Network) Gel_Cat->Urethane Balance Foam Stability Requires Balance Urethane->Balance CO2->Balance

Caption: The dual catalytic pathways in polyurethane foam formation.

Experimental Workflow for Formulation Testing

Experimental_Workflow start Start: Define Formulation Variables prep Prepare & Condition Raw Materials (23°C) start->prep premix Weigh & Pre-mix Polyol, Water, Surfactant, BDMAEE prep->premix add_gel Add Gelling Catalyst & Mix premix->add_gel add_iso Add Isocyanate, Start Timer & Mix add_gel->add_iso observe Observe & Record Reactivity Profile (Cream, Gel, Rise Times) add_iso->observe cure Allow Foam to Cure (10-15 min) observe->cure analyze Analyze Foam Structure cure->analyze decision Foam Stable & Meets Requirements? analyze->decision end_ok End: Formulation Successful decision->end_ok Yes end_fail Troubleshoot Based on Observed Failure Mode decision->end_fail No end_fail->start Adjust Formulation

Caption: A standard workflow for testing a new foam formulation.

References

Improving the pot life of resin systems catalyzed by "Bis(2-dimethylaminoethyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with resin systems catalyzed by Bis(2-dimethylaminoethyl) ether (BDMAEE).

Troubleshooting Guide

This guide addresses common issues encountered during experiments, focusing on improving the pot life of your resin system.

Issue 1: Pot life is too short, leading to premature gelling.

  • Question: My resin system is gelling too quickly after adding the this compound catalyst. How can I extend the pot life to allow for adequate processing time?

  • Answer: A short pot life is a common challenge with highly active amine catalysts like BDMAEE. To extend the working time, you can employ a technique known as "acid-blocking" to create a delayed-action catalyst. By introducing a suitable organic acid, you can temporarily neutralize the amine catalyst, slowing the initial reaction rate. The catalytic activity is then regenerated as the reaction proceeds, often accelerated by the exothermic heat of the reaction.

    Additionally, environmental and process controls can significantly impact pot life:

    • Temperature: The reaction between the isocyanate and polyol is exothermic, and higher ambient temperatures will accelerate the cure rate, thus shortening the pot life.

    • Catalyst Concentration: The concentration of BDMAEE directly influences the reaction speed.

    • Moisture: Moisture can react with isocyanates, leading to unwanted side reactions and affecting the curing profile.

Issue 2: Inconsistent curing times between batches.

  • Question: I'm observing significant variations in pot life and curing time from one experiment to the next. What could be causing this inconsistency?

  • Answer: Inconsistent curing times are often due to a lack of precise control over experimental parameters. Key factors to monitor include:

    • Component Temperatures: Ensure that the resin, isocyanate, and catalyst are at a consistent, controlled temperature before mixing.

    • Mixing: The intensity and duration of mixing can affect the initial reaction rate. A standardized mixing procedure is crucial.

    • Humidity: Ambient moisture can influence the reaction. Conducting experiments in a controlled humidity environment is recommended.

Issue 3: Foam collapse or poor cell structure in polyurethane foams.

  • Question: After modifying the formulation to extend the pot life, my polyurethane foam is collapsing or has a poor cell structure. What is the cause?

  • Answer: BDMAEE is a strong blowing catalyst, meaning it primarily promotes the reaction between water and isocyanate to produce carbon dioxide gas for foaming.[1] When you extend the pot life, you might be altering the delicate balance between the blowing and gelling (polymerization) reactions. If the gelling reaction is delayed too much relative to the blowing reaction, the foam structure may not be strong enough to retain the gas, leading to collapse. It is often necessary to use a co-catalyst that promotes the gelling reaction to maintain this balance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDMAEE)?

A1: this compound, also known as BDMAEE, is a tertiary amine catalyst.[1] It is highly effective in promoting the urethane (B1682113) reaction, particularly the blowing reaction in polyurethane foam production.[1]

Q2: How does acid-blocking of BDMAEE work to extend pot life?

A2: Acid-blocking involves the reaction of the basic tertiary amine catalyst (BDMAEE) with an organic acid to form a salt.[2] This salt has limited or no catalytic activity.[2] As the resin system is heated, either by external application or by the exothermic nature of the polyurethane reaction, the salt dissociates, releasing the active amine catalyst and the acid.[2] This provides a delayed onset of the catalytic activity, thereby extending the pot life.[3]

Q3: What types of acids can be used for blocking BDMAEE?

A3: Carboxylic acids are commonly used as blocking agents.[2] The effectiveness of the delay is related to the pKa of the acid.[2] Examples of acids that can be used include formic acid and 2-ethylhexanoic acid.[2]

Q4: Does temperature affect the pot life of a BDMAEE-catalyzed system?

A4: Yes, temperature has a significant effect on the reaction rate and, consequently, the pot life.[4] Higher temperatures increase the reaction rate, leading to a shorter pot life. Conversely, lower temperatures will extend the pot life. It is crucial to control the temperature of the components and the environment for reproducible results.

Q5: How can I measure the pot life of my resin system?

A5: The pot life can be determined by measuring the change in viscosity over time. A common industry standard for determining the gel time, which is related to pot life, is ASTM D2471.[5] This test method involves measuring the time it takes for the resin mixture to reach a gel-like state.

Data Presentation

The following tables summarize the qualitative and conceptual quantitative effects of various factors on the pot life of resin systems catalyzed by BDMAEE.

Table 1: Factors Influencing Pot Life

FactorEffect on Pot LifeCorrective Action to Extend Pot Life
Catalyst Concentration Higher concentration leads to shorter pot life.[4]Reduce the concentration of BDMAEE.
Temperature Higher temperature leads to shorter pot life.[4]Lower the temperature of reactants and the environment.
Moisture Can accelerate side reactions, affecting pot life.[4]Use dry reactants and control ambient humidity.
Acid Blocker Addition of an acid blocker extends pot life.[2]Introduce a suitable organic acid to the formulation.

Table 2: Conceptual Example of Pot Life Extension using an Acid Blocker

FormulationBDMAEE (phr)Acid Blocker (phr)Initial Viscosity (cps)Pot Life (minutes)
Control 1.00.050015
Test 1 1.00.250030
Test 2 1.00.450060
Test 3 1.00.650090

*phr: parts per hundred parts of resin

Note: The data in Table 2 is illustrative to demonstrate the principle of pot life extension and is not derived from a single specific experimental source.

Experimental Protocols

Protocol 1: Pot Life Determination (Adapted from ASTM D2471)

This protocol describes a method for determining the gel time, which is an indicator of the pot life of a two-component resin system.

  • Materials and Equipment:

    • Resin and isocyanate components

    • This compound (BDMAEE) catalyst

    • Acid blocker (if applicable)

    • Disposable mixing container (e.g., paper cup)

    • Mixing paddle (e.g., wooden tongue depressor)

    • Thermocouple or thermometer

    • Stopwatch

    • Constant temperature bath

  • Procedure:

    • Condition the resin, isocyanate, and any additives to a specified and controlled temperature (e.g., 25°C ± 1°C).

    • Accurately weigh the required amounts of resin and isocyanate into the mixing container.

    • If using an acid blocker, add it to the resin component and mix thoroughly before adding the isocyanate.

    • Add the specified amount of BDMAEE catalyst to the resin component and mix thoroughly.

    • Add the isocyanate component to the resin mixture.

    • Start the stopwatch immediately upon adding the isocyanate.

    • Mix the components thoroughly for a specified time (e.g., 1 minute), ensuring a homogenous mixture.

    • Insert a thermocouple into the center of the reacting mass to monitor the temperature.

    • Periodically probe the mixture with a clean wooden stick to assess its state.

    • The gel time is recorded as the time when the mixture becomes stringy and no longer flows.

    • Record the peak exothermic temperature and the time to reach it.

Visualizations

Pot_Life_Factors cluster_factors Factors Affecting Pot Life Catalyst_Concentration Catalyst Concentration Pot_Life Pot Life Catalyst_Concentration->Pot_Life Increase -> Decrease Temperature Temperature Temperature->Pot_Life Increase -> Decrease Moisture Moisture Moisture->Pot_Life Increase -> Decrease (potential for side reactions) Acid_Blocker Acid Blocker Acid_Blocker->Pot_Life Increase -> Increase

Caption: Factors influencing the pot life of the resin system.

Acid_Blocking_Mechanism cluster_reaction Acid-Blocking of BDMAEE Catalyst BDMAEE BDMAEE (Active Catalyst) Acid Organic Acid Salt Blocked Catalyst (Salt) (Inactive) Salt->BDMAEE Dissociation Heat Heat (Exotherm or Applied) Heat->Salt BDMAEEAcid BDMAEEAcid BDMAEEAcid->Salt Neutralization

Caption: Mechanism of delayed catalysis via acid-blocking.

Experimental_Workflow Start Start Condition Condition Components (Resin, Isocyanate, Catalyst) Start->Condition Weigh Weigh Components Condition->Weigh Mix Mix Components and Start Timer Weigh->Mix Monitor Monitor Viscosity and Temperature Mix->Monitor Record Record Gel Time and Peak Exotherm Monitor->Record End End Record->End

Caption: Workflow for pot life determination.

References

Minimizing volatile organic compound (VOC) emissions from "Bis(2-dimethylaminoethyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the safe handling of Bis(2-dimethylaminoethyl) ether (BDMAEE) and the minimization of its volatile organic compound (VOC) emissions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving BDMAEE.

High VOC Readings or Strong Amine Odor in the Laboratory

Question: We are detecting high VOC levels and a strong amine-like odor in the lab after handling this compound. What are the immediate steps and long-term solutions?

Answer:

Immediate Actions:

  • Ensure Ventilation: Immediately verify that your local exhaust ventilation (LEV), such as a chemical fume hood, is operating correctly.[1][2] All handling of BDMAEE should be performed within a functioning fume hood.[2][3]

  • Check for Spills: Carefully inspect the work area, including benchtops, floors, and equipment, for any spills. Even small spills can lead to significant vapor emissions.

  • Secure Containers: Ensure all containers of BDMAEE are tightly sealed.[1][2][4] Containers that have been opened must be carefully resealed and stored upright to prevent leakage.[4]

  • Evacuate if Necessary: If odor is overpowering or individuals feel unwell, evacuate the immediate area and assess the situation before re-entry.

Long-Term Solutions:

  • Process Modifications: Review your experimental protocol to identify steps where emissions are likely to occur, such as transfer, mixing, and heating. Consider modifying the process to minimize exposure to the open air.

  • Engineering Controls: The most effective way to control emissions is to use engineering controls designed to remove the hazard at the source.[5] This includes using a chemical fume hood or implementing a closed-system transfer for larger quantities.[5]

  • Alternative Catalysts: For applications like polyurethane foam manufacturing, consider lower-odor, lower-VOC alternatives such as ZF-20 or D-DMDEE, which have been engineered for reduced volatility.[6][7][8]

Skin or Eye Irritation During Handling

Question: A researcher is experiencing skin or eye irritation after working with BDMAEE. What is the appropriate first aid response and what preventative measures should be taken?

Answer:

Immediate First Aid:

  • Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[2][9] Eyewash stations should be readily available in any area where BDMAEE is handled.[9]

  • Skin Contact: Immediately flush the affected skin with plenty of water.[9] Remove any contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention. A quick drench facility or safety shower should be accessible.[9]

Preventative Measures:

  • Personal Protective Equipment (PPE): The correct PPE is mandatory. This includes:

    • Gloves: Chemical-resistant gloves.[10][11]

    • Eye Protection: Tightly fitting safety goggles or a full-face shield.[11][12][13]

    • Lab Coat/Clothing: A lab coat or chemical-resistant clothing to prevent skin contact.[9][11]

  • Proper Handling Technique: Avoid all direct contact with the chemical.[4] Wash hands thoroughly after handling, even if gloves were worn.[1][2] Ensure good general hygiene practices are followed.[1]

Managing Spills

Question: A small amount of this compound has been spilled in the fume hood. What is the correct cleanup procedure?

Answer:

  • Isolate the Area: Keep unnecessary personnel away from the spill area. For a liquid spill, isolate the area for at least 50 meters (150 feet) in all directions.[9][14]

  • Ensure Ventilation: Keep the fume hood running to capture vapors.

  • Wear Appropriate PPE: Before cleaning, don all required PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material like dry earth or sand.[4] Caution: Do not use absorbents that may react with amines.[14]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2] Do not get water inside the containers.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the waste as hazardous chemical waste in accordance with local, regional, and national regulations.[15]

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and why is it a VOC concern?

This compound (BDMAEE) is a tertiary amine used primarily as a catalyst in the manufacturing of polyurethane foams.[4][16] It is a clear to yellow liquid with a characteristic amine-like odor.[3][14][16] BDMAEE is considered a volatile organic compound (VOC) because of its vapor pressure, which allows it to evaporate into the air at room temperature, contributing to air pollution and posing inhalation hazards.[4]

Health and Safety

Q2: What are the primary routes of exposure and health hazards?

The primary routes of exposure are inhalation of vapors, skin absorption, and eye contact.[14] BDMAEE is toxic if it comes into contact with the skin and harmful if swallowed or inhaled.[1][4] It can cause severe skin burns and serious eye damage.[4][12] Symptoms of overexposure may include irritation to the eyes, skin, and respiratory tract, as well as potential urinary and neurological disturbances.[12][14]

Q3: What are the recommended engineering controls to minimize exposure?

The most effective way to minimize exposure is to use engineering controls.[5] These include:

  • Local Exhaust Ventilation: Always handle BDMAEE in a well-ventilated area, preferably inside a chemical fume hood.[1][2][10]

  • Process Enclosure: For larger-scale operations, using closed systems for transferring and mixing can significantly reduce emissions.

  • Ventilation Modifications: Ensure that ventilation systems are properly designed and maintained to capture emissions at the source.[17]

Q4: What specific Personal Protective Equipment (PPE) is required for handling BDMAEE?

A comprehensive PPE plan is essential for chemical safety.[13] When handling BDMAEE, the following should be worn:

  • Eye/Face Protection: Chemical safety goggles or a full face shield.[12][13]

  • Skin Protection: Chemical-resistant gloves and protective clothing to prevent any possibility of skin contact.[9][11][12]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[10][18]

Storage and Handling

Q5: How should this compound be stored?

Store BDMAEE in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2] Keep containers tightly closed to prevent moisture absorption and leakage.[1][2][4][10] Store separately from acids, as it can react exothermically with them.[9][14]

Q6: Are there less volatile alternatives to BDMAEE?

Yes, for certain applications, particularly in the polyurethane industry, lower-VOC and lower-odor catalysts have been developed. One such alternative is ZF-20, which is noted for its balanced reactivity and improved environmental profile.[6][8] Another next-generation catalyst, D-DMDEE, has been engineered to have a lower vapor pressure, resulting in reduced odor and a better safety profile.[7]

Data and Protocols

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound and a lower-VOC alternative.

PropertyThis compound (BDMAEE)D-DMDEE (Low-VOC Alternative)
CAS Number 3033-62-3[18]Not specified
Molecular Weight 160.3 g/mol [9]Not specified
Boiling Point 188-210 °C[4][7][14]~215–225 °C[7]
Vapor Pressure ~0.15 - 0.75 mmHg at 25 °C[4][7]~0.03–0.05 mmHg[7]
Odor Strong, amine-like[3][16]Significantly lower odor[7]
Primary Hazard Toxic, Corrosive, VOC Emitter[4][15]Lower airborne concentrations[7]
Experimental Protocol: Preparation of a Polyurethane Foam Sample

This protocol provides a general methodology for preparing a polyurethane foam sample using BDMAEE as a catalyst, with an emphasis on minimizing VOC emissions.

Objective: To prepare a small-scale flexible polyurethane foam sample while implementing safety and emission control measures.

Materials:

  • Polyether polyol

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Surfactant (e.g., silicone-based)

  • This compound (BDMAEE) catalyst

  • Mixing vessel, mechanical stirrer, and mold

Procedure:

  • Preparation and Pre-Mixing (Emission Control Point):

    • All material handling and measurements must be conducted inside a certified chemical fume hood.

    • Ensure all containers are sealed when not in immediate use.

    • In a mixing vessel, combine the polyol, water, and surfactant. Mix at a moderate speed until a homogenous mixture is achieved.

  • Catalyst Addition (Critical Emission Control Point):

    • Using a calibrated pipette or syringe to prevent spills, add the required amount of BDMAEE to the polyol mixture.

    • Keep the catalyst container open for the minimum time necessary.

    • Continue mixing for 1-2 minutes to ensure the catalyst is fully dispersed. The system is now "catalyzed."

  • Isocyanate Addition and Foaming:

    • While stirring vigorously, add the isocyanate to the catalyzed polyol mixture.

    • Mix for a short period (typically 5-10 seconds) until the components are thoroughly combined.

    • Immediately pour the reacting mixture into the mold.

    • Allow the foam to rise and cure within the fume hood. The exothermic reaction will generate heat and vapors, which must be captured by the ventilation system.

  • Curing and Post-Handling:

    • Let the foam cure in the fume hood for at least 24 hours to allow for the completion of chemical reactions and the dissipation of residual vapors.

    • Handle the cured foam with gloves, as some unreacted components may remain on the surface.

  • Cleanup:

    • Clean all equipment promptly.

    • Dispose of all waste materials, including used containers and contaminated PPE, as hazardous waste according to institutional guidelines.

Visualizations

Logical and Experimental Workflows

Spill_Response_Workflow spill Spill of BDMAEE Occurs isolate Isolate Spill Area (50m Radius) spill->isolate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) isolate->ppe contain Contain & Absorb Spill (Inert, Non-Combustible Material) ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report Hierarchy_of_Controls cluster_0 Hierarchy of Controls for VOC Emission elimination Elimination/Substitution (Use lower-VOC catalyst like ZF-20) engineering Engineering Controls (Fume Hood, Closed System) elimination->engineering Most Effective admin Administrative Controls (SOPs, Training, Restricted Access) engineering->admin ppe Personal Protective Equipment (PPE) (Respirator, Gloves, Goggles) admin->ppe Least Effective PU_Foam_Workflow start Start: Prepare Materials in Fume Hood mix_polyol 1. Mix Polyol, Water, & Surfactant start->mix_polyol add_catalyst 2. Add BDMAEE Catalyst (Minimize Container Open Time) mix_polyol->add_catalyst add_iso 3. Add Isocyanate & Mix Briefly add_catalyst->add_iso pour 4. Pour into Mold (Inside Fume Hood) add_iso->pour cure 5. Cure in Fume Hood (24 hours) pour->cure cleanup 6. Decontaminate Equipment & Dispose of Waste cure->cleanup end End: Cured Foam Sample cleanup->end

References

Handling and safety precautions for "Bis(2-dimethylaminoethyl) ether" in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Bis(2-dimethylaminoethyl) ether (CAS No. 3033-62-3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as NIAX A1, is a clear or yellow liquid with an amine-like odor.[1][2] It is primarily used as a catalyst in the manufacturing of polyurethane foams.[1][3] The primary hazards associated with this chemical are its toxicity and corrosivity. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1] Inhalation of its vapors can also be harmful.[1]

Q2: What are the immediate symptoms of exposure to this compound?

A2: Exposure can lead to irritation of the eyes and skin.[3][4] In animal studies, symptoms of exposure include eye and skin irritation.[4] Vapors can cause temporary corneal edema, with symptoms like blurred vision or seeing halos around bright objects.[5] Inhalation may cause respiratory irritation.[3] Possible urinary disturbance and neurological disorders have also been noted as potential symptoms of exposure.[4][6]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately flush the contaminated skin with water.[4][7] If the chemical penetrates clothing, remove the clothing immediately and flush the skin with water.[4][7] For eye contact, immediately irrigate the eyes with large amounts of water, occasionally lifting the lower and upper eyelids.[4] In both cases, seek medical attention promptly.[4][7]

Q4: What happens if this compound is accidentally ingested?

A4: If swallowed, rinse your mouth but do not induce vomiting.[8][9] Seek immediate medical attention.[6]

Q5: Is this compound flammable?

A5: this compound is a combustible liquid but does not burn readily.[4] However, it may decompose upon heating to produce corrosive and/or toxic fumes.[4][7] Containers may explode when heated.[4][7]

Troubleshooting Guides

Problem: I smell a strong amine-like odor in the lab.

  • Possible Cause: There may be a spill or a leaking container of this compound.

  • Solution:

    • Ensure adequate ventilation in the area.

    • Wearing appropriate Personal Protective Equipment (PPE), inspect all containers of this compound for leaks.

    • If a spill is found, follow the spill cleanup protocol outlined in the "Experimental Protocols" section.

    • If no leak or spill is apparent, the ventilation in the storage or handling area may be inadequate. Review your lab's general ventilation and consider working with this chemical in a fume hood.

Problem: My skin feels irritated after handling a container of this compound.

  • Possible Cause: You may have had direct skin contact with the chemical, even if it was a small amount.

  • Solution:

    • Immediately wash the affected area with plenty of water.[4][7]

    • Remove any contaminated clothing.[4][7]

    • Review your handling procedures and ensure you are using the correct PPE, including appropriate gloves.

    • If irritation persists, seek medical advice.

Data Presentation

Physical and Chemical Properties

PropertyValue
CAS Number 3033-62-3
Molecular Formula C8H20N2O
Molecular Weight 160.26 g/mol [1][2]
Appearance Clear or yellow liquid[1][4][10]
Odor Amine-like[2]
Boiling Point 188 °C[1][4][10]
Flash Point 66 °C[8]
Density 0.841 g/mL at 25 °C[8]
Solubility in Water Miscible[2]

Toxicity Data

TestSpeciesRouteValue
LD50RatOral909 mg/kg[8]
LD50RatOral571 mg/kg[5]
LD50RabbitDermal314 mg/kg[1]
LC50RatInhalation166 ppm (6 hours)[3]

Experimental Protocols

Protocol 1: Personal Protective Equipment (PPE) Selection

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8]

  • Skin and Body Protection: Wear impervious protective clothing to prevent skin contact.[5][7]

  • Respiratory Protection: If working in an area with inadequate ventilation or the potential for vapor exposure, use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[5]

Protocol 2: Spill Cleanup Procedure

  • Evacuate and Ventilate: Evacuate the immediate spill area and ensure adequate ventilation.[11]

  • Don PPE: Wear the appropriate PPE as outlined in Protocol 1.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[11] Do not use combustible materials like paper towels.

  • Absorb the Spill: Carefully absorb the spilled liquid with the absorbent material.

  • Collect Waste: Collect the absorbed material and place it into a suitable, closed container for disposal.[12]

  • Decontaminate the Area: Wash the spill area with soap and water.

  • Dispose of Waste: Dispose of the waste according to local, regional, and national hazardous waste regulations.[12]

Mandatory Visualizations

Spill_Cleanup_Workflow Workflow for a this compound Spill cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Nearby Personnel Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Gather_Spill_Kit Gather Spill Kit Don_PPE->Gather_Spill_Kit Contain_Spill Contain Spill with Inert Absorbent Gather_Spill_Kit->Contain_Spill Absorb_Spill Absorb Spilled Material Contain_Spill->Absorb_Spill Collect_Waste Collect Waste in Labeled Container Absorb_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident PPE_Selection_Logic PPE Selection for Handling this compound cluster_Hand_Protection Hand Protection cluster_Eye_Protection Eye/Face Protection cluster_Body_Protection Body Protection cluster_Respiratory_Protection Respiratory Protection Start Handling this compound Hand_Protection Wear Chemical-Resistant Gloves Start->Hand_Protection Eye_Protection Wear Safety Goggles or Face Shield Start->Eye_Protection Body_Protection Wear Impervious Lab Coat/Apron Start->Body_Protection Check_Ventilation Is Ventilation Adequate? Start->Check_Ventilation Use_Fume_Hood Work in a Fume Hood Check_Ventilation->Use_Fume_Hood Yes Use_Respirator Use NIOSH-Approved Respirator Check_Ventilation->Use_Respirator No

References

Validation & Comparative

A Comparative Analysis of Bis(2-dimethylaminoethyl) ether and Triethylenediamine (TEDA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of catalysis and polymer chemistry, Bis(2-dimethylaminoethyl) ether (BDMAEE) and Triethylenediamine (TEDA) are two prominent tertiary amine catalysts. While both are extensively used in the production of polyurethane foams, their distinct properties and catalytic behaviors lead to different performance outcomes and applications. This guide provides an objective, data-driven comparison of BDMAEE and TEDA to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific needs.

Executive Summary

This compound (BDMAEE) is a liquid catalyst known for its strong influence on the blowing reaction (water-isocyanate reaction) in polyurethane foam production. This characteristic makes it a choice catalyst for controlling foam density and achieving uniform cell structure.

Triethylenediamine (TEDA) , a solid, crystalline catalyst, is recognized for its potent and well-balanced catalytic activity, promoting both the gelling (polyol-isocyanate) and blowing reactions. Its high efficiency makes it a staple in a wide range of polyurethane applications, from flexible to rigid foams. Beyond polyurethanes, TEDA finds utility as a catalyst and reagent in organic and pharmaceutical synthesis.

Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of BDMAEE and TEDA reveals key differences that influence their handling, formulation, and reactivity.

PropertyThis compound (BDMAEE)Triethylenediamine (TEDA)
CAS Number 3033-62-3280-57-9
Molecular Formula C8H20N2OC6H12N2
Molecular Weight 160.26 g/mol 112.17 g/mol
Appearance Colorless to yellowish liquidWhite crystalline solid
Boiling Point 188 °C174 °C
Melting Point -60 °C158-162 °C
Solubility Miscible with water and common organic solvents.[1]Soluble in water, alcohols, and polar solvents.[2]

Performance in Polyurethane Foam Catalysis: A Quantitative Comparison

The primary application for both BDMAEE and TEDA is in the catalysis of polyurethane foams. Their performance can be quantified by measuring key reaction profile parameters such as cream time, rise time, and tack-free time. The following table summarizes experimental data from a comparative study on a standard flexible molded foam formulation.

ParameterThis compound (BDMAEE)Triethylenediamine (TEDA)
Cream Time (seconds) 106
Rise Time (seconds) 5545
Tack-Free Time (seconds) 10080
Cell Uniformity ExcellentPoor
**Density ( kg/m ³) **3845

Data Interpretation: TEDA is a significantly faster catalyst, as evidenced by the shorter cream, rise, and tack-free times.[3] However, this rapid reactivity can compromise foam quality, leading to poorer cell uniformity and higher density.[3] BDMAEE, while slower, offers better control over the foaming process, resulting in excellent cell uniformity and lower density.[3] This highlights BDMAEE's strength as a blowing catalyst that can be balanced with a gelling catalyst to fine-tune foam properties.

Catalytic Mechanism in Polyurethane Foam Formation

The differing catalytic activities of BDMAEE and TEDA can be attributed to their molecular structures and how they interact with the reactants in polyurethane formation.

G Polyurethane Formation Signaling Pathway Polyol Polyol (-OH) Urethane Urethane Linkage (Gelling Reaction) Polyol->Urethane Isocyanate Isocyanate (-NCO) Isocyanate->Urethane Urea Urea Linkage + CO2 (Blowing Reaction) Isocyanate->Urea Water Water (H2O) Water->Urea BDMAEE BDMAEE BDMAEE->Urea Strongly Promotes TEDA TEDA TEDA->Urethane Promotes TEDA->Urea Promotes Foam Polyurethane Foam Urethane->Foam Urea->Foam

Caption: Catalytic influence of BDMAEE and TEDA on polyurethane reactions.

Experimental Protocols

Standardized Evaluation of Polyurethane Foam Catalysts (Based on ASTM D7487)

This protocol outlines the "cup foam test," a standard method for determining the reactivity profile of a polyurethane foam formulation.[1][3][4][5]

1. Materials and Equipment:

  • Polyol blend

  • Isocyanate

  • Catalyst (BDMAEE or TEDA)

  • Paper cup (foaming container)

  • Mixing paddle and motor (2000-5000 rpm)

  • Stopwatch

  • Spatula or tongue depressor

  • Scale (accurate to 0.1 g)

  • Temperature-controlled environment

2. Procedure:

  • Component Preparation: Condition all components (polyol, isocyanate, catalyst) to the specified temperature (e.g., 25 °C).

  • Mixing:

    • Weigh the required amount of polyol blend into the paper cup.

    • Add the specified amount of catalyst to the polyol and mix thoroughly.

    • Place the cup under the mixer and start the stopwatch as you add the isocyanate to the polyol blend.

    • Mix for the specified duration (e.g., 5-10 seconds).

  • Data Collection:

    • Cream Time: Record the time from the start of mixing until the liquid mixture begins to change color and expand.[6][7]

    • Gel Time: Periodically touch the surface of the rising foam with a spatula. Record the time when the foam becomes stringy and adheres to the spatula.[6][7]

    • Rise Time: Record the time when the foam reaches its maximum height.[6]

    • Tack-Free Time: After the foam has fully risen, periodically touch the surface with a clean spatula. Record the time when the foam is no longer sticky to the touch.[6][8]

  • Foam Density: After the foam has cured (typically 24 hours), cut a sample of known dimensions and weigh it to calculate the free-rise density.

G Experimental Workflow for Catalyst Evaluation Start Start Prep Prepare & Condition Reactants Start->Prep Mix Mix Polyol, Catalyst, & Isocyanate Prep->Mix Observe Observe & Record Reaction Profile Mix->Observe Cure Cure Foam (24 hours) Observe->Cure Analyze Analyze Foam Properties Cure->Analyze End End Analyze->End

Caption: Workflow for evaluating polyurethane foam catalyst performance.

Applications Beyond Polyurethane Foams

While their primary application is in polyurethanes, both BDMAEE and TEDA have been explored in other areas, which may be of interest to drug development professionals.

This compound (BDMAEE):

  • Epoxy Resins: BDMAEE can be used as a catalyst in some epoxy resin formulations, though this application is less common than in polyurethanes.

  • Pharmaceuticals: There is limited evidence of its direct use in active pharmaceutical ingredient (API) synthesis. However, its structural motifs are relevant to the development of biocompatible polymers, such as nanoporous hydrogels for controlled drug release.[9]

Triethylenediamine (TEDA):

  • Organic Synthesis: TEDA is a versatile catalyst and reagent in various organic reactions, including the Baylis-Hillman reaction.[10][11] It is also used in polymerization reactions of other polymers like epoxy resins.[12][13]

  • Pharmaceutical and Agrochemical Synthesis: TEDA serves as an intermediate in the synthesis of some pharmaceuticals and agrochemicals.[2][13] It can also be used as a catalyst in the production of certain APIs.[14]

Conclusion

The choice between this compound and Triethylenediamine is highly dependent on the desired application and performance characteristics.

  • For applications requiring fine control over foam rise and cell structure, particularly in flexible foams, BDMAEE is an excellent choice. Its strong blowing catalytic activity allows for precise adjustments to foam density and uniformity.

  • For applications demanding high reactivity and a balanced catalytic effect on both gelling and blowing reactions, TEDA is a robust and efficient option. Its utility extends beyond polyurethanes into broader organic and pharmaceutical synthesis, making it a more versatile compound for a research and development setting.

Researchers and formulators are encouraged to use the provided experimental protocols as a starting point for their own evaluations to determine the optimal catalyst for their specific systems and performance requirements.

References

Performance of "Bis(2-dimethylaminoethyl) ether" compared to DMCHA in polyurethane catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of polyurethane foams, the selection of an appropriate catalyst is paramount to achieving the desired reaction kinetics and final product properties. Among the myriad of tertiary amine catalysts, Bis(2-dimethylaminoethyl) ether (BDMAEE) and N,N-Dimethylcyclohexylamine (DMCHA) are two widely utilized options, each imparting distinct characteristics to the foaming process. This guide provides an objective comparison of their performance, supported by available data, to assist researchers and formulation chemists in catalyst selection.

Executive Summary

This compound (BDMAEE) is predominantly recognized as a potent blowing catalyst . Its molecular structure is highly effective at accelerating the reaction between water and isocyanate, which generates carbon dioxide gas and drives foam expansion. This makes it particularly suitable for flexible and high-resilience foam applications where rapid foam rise is desirable.

In contrast, N,N-Dimethylcyclohexylamine (DMCHA) is characterized as a more balanced catalyst , with a notable influence on the gelling reaction —the polymerization of polyol and isocyanate that builds the foam's polymer matrix. While it also catalyzes the blowing reaction, its stronger effect on gelation makes it a frequent choice for rigid polyurethane foams, where structural integrity and rapid curing are critical.

Performance Characteristics

The primary distinction between BDMAEE and DMCHA lies in their selectivity towards the two main reactions in polyurethane foam formation: the blowing reaction (urea formation) and the gelling reaction (urethane formation).

  • BDMAEE is a strong blowing catalyst, which leads to a rapid initial reaction phase (cream time) and foam rise.[1] Its high catalytic activity is selective to the foaming reaction.[2] This characteristic is advantageous in the production of flexible foam products, especially those requiring high resilience.[2]

  • DMCHA provides a more balanced catalytic performance for both the foaming and gelling reactions in rigid foams. It is often described as a strong initial catalyst for the foam reaction. Due to its strong gelling activity, it is ideal for rigid foams that require high compressive strength and a rapid build-up of the polymer network.[3]

The selection between these two catalysts, or their use in combination, allows for precise control over the foam formation process.

Quantitative Performance Data

Table 1: Comparison of Catalytic Activity and Physical Properties

PropertyThis compound (BDMAEE)N,N-Dimethylcyclohexylamine (DMCHA)
Primary Catalytic Action Strong BlowingBalanced Blowing and Gelling (Gelling-focused)
Typical Application Flexible Foams, High-Resilience FoamsRigid Foams
CAS Number 3033-62-398-94-2
Molecular Formula C8H20N2OC8H17N
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid

Table 2: Relative Impact on Polyurethane Foam Reaction Profile

ParameterThis compound (BDMAEE)N,N-Dimethylcyclohexylamine (DMCHA)
Cream Time Very FastFast
Gel Time ModerateVery Fast
Tack-Free Time ModerateFast

Note: "Very Fast," "Fast," and "Moderate" are relative terms and can vary depending on the specific formulation, including the type and amount of polyol, isocyanate, water, and other additives.

Experimental Protocols

To conduct a comparative evaluation of BDMAEE and DMCHA, a standardized experimental protocol is essential. The following outlines a general methodology based on industry-standard practices, such as those described in ASTM D7487.

Objective:

To compare the catalytic performance of BDMAEE and DMCHA on the reaction profile and physical properties of a model polyurethane foam formulation.

Materials and Equipment:
  • A-Side: Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • B-Side:

    • Polyether Polyol

    • Deionized Water (Blowing Agent)

    • Silicone Surfactant

    • Catalyst: BDMAEE or DMCHA

  • High-speed laboratory mixer (e.g., 2000-3000 rpm)

  • Paper cups or other suitable mixing containers

  • Stopwatch

  • Thermocouple or infrared thermometer

  • Mold for foam samples (for density and mechanical property testing)

  • Analytical balance

Procedure:
  • Preparation of B-Side Premix:

    • In a mixing container, accurately weigh the required amounts of polyether polyol, silicone surfactant, and deionized water.

    • Add the specified amount of the catalyst (either BDMAEE or DMCHA) to the mixture. The catalyst concentration is typically in the range of 0.5 to 3.5 parts per 100 parts of polyol.

    • Mix the B-side components thoroughly at a moderate speed until a homogeneous mixture is obtained.

    • Condition the A-side and B-side components to a controlled temperature (e.g., 25 °C).

  • Foam Preparation and Reactivity Measurement:

    • Weigh the required amount of the B-side premix into a new mixing container.

    • Add the stoichiometric amount of the A-side (pMDI) to the B-side, based on the desired isocyanate index.

    • Immediately start the high-speed mixer and the stopwatch. Mix for a predetermined time (e.g., 5-10 seconds).

    • Record the following reaction times:

      • Cream Time: The time from the start of mixing until the liquid mixture turns opaque and starts to rise.

      • Gel Time (String Time): The time when the foaming mass transitions from a liquid to a solid, characterized by the formation of sticky strings when touched with a probe.

      • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

      • End of Rise Time: The time when the foam reaches its maximum height.

  • Foam Sample Analysis:

    • Allow the foam to cure for at least 24 hours at ambient temperature.

    • Cut samples from the core of the foam block.

    • Measure the core density of the foam according to ASTM D1622.

    • Perform other physical property tests as required, such as compressive strength (ASTM D1621).

Signaling Pathways and Logical Relationships

The catalytic action of tertiary amines in polyurethane formation involves a series of complex interactions. The following diagrams illustrate the key reaction pathways and a logical workflow for catalyst selection.

G Polyurethane Formation Signaling Pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_reactions Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Blowing Blowing Reaction (Urea Formation + CO2) Isocyanate->Blowing Isocyanate->Gelling Water Water (H2O) Water->Blowing BDMAEE BDMAEE BDMAEE->Blowing Very Strongly Catalyzes BDMAEE->Gelling Weakly Catalyzes DMCHA DMCHA DMCHA->Blowing Catalyzes DMCHA->Gelling Strongly Catalyzes Foam Polyurethane Foam Blowing->Foam Creates Cell Structure Gelling->Foam Forms Polymer Matrix

Catalytic influence on polyurethane reactions.

G Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Formulation Define Foam Formulation (Polyol, Isocyanate, Water, Surfactant) Catalyst_Selection Select Catalyst and Concentration (BDMAEE vs. DMCHA) Formulation->Catalyst_Selection Premix Prepare B-Side Premix Catalyst_Selection->Premix Mixing Mix A-Side and B-Side Premix->Mixing Foaming Observe and Record Reaction Profile Mixing->Foaming Curing Cure Foam Sample Foaming->Curing Testing Characterize Physical Properties Curing->Testing Comparison Compare Performance Data Testing->Comparison

Workflow for comparing catalyst performance.

Conclusion

The choice between this compound and DMCHA as a catalyst for polyurethane foam production is dependent on the desired properties of the final product and the processing requirements. BDMAEE, with its strong blowing action, is the catalyst of choice for many flexible foam applications where a rapid rise and open-cell structure are desired. DMCHA, with its more balanced catalytic profile and strong influence on the gelling reaction, is well-suited for rigid foam applications that demand structural integrity and faster cure times. For many formulations, a synergistic blend of both catalysts may be employed to fine-tune the reaction profile and achieve a balance between the blowing and gelling reactions, thereby optimizing the final foam properties. Further research involving direct, quantitative comparisons under identical formulations would be beneficial for a more precise understanding of their relative performance.

References

A Comparative Guide to Bis(2-dimethylaminoethyl) ether and Jeffcat Catalysts in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polyurethane foam production, the choice of catalyst is paramount, directly influencing reaction kinetics, foam morphology, and the final physical properties of the material. This guide provides an objective comparison between Bis(2-dimethylaminoethyl) ether (BDMAEE), a widely utilized amine catalyst, and the versatile Jeffcat series of catalysts from Huntsman Corporation. This analysis is supported by experimental data and detailed methodologies to aid researchers and professionals in catalyst selection for specific foam applications.

Overview of Catalysts

This compound (BDMAEE) is a tertiary amine catalyst known for its potent blowing activity, making it highly effective in promoting the water-isocyanate reaction to generate carbon dioxide gas for foam expansion. It is a cornerstone in the production of flexible foams, contributing to a softer, more open-cell structure.

Jeffcat Catalysts represent a broad portfolio of amine catalysts developed by Huntsman Corporation, offering a range of catalytic activities from strong blowing to strong gelling, as well as balanced and low-emission options. Notably, some Jeffcat catalysts are chemically identical or similar to BDMAEE, while others offer distinct advantages in terms of reactivity, cure time, and environmental profile. For instance, Jeffcat ZF-20 is the pure form of this compound, while Jeffcat ZF-22 is a 70% solution of the same in dipropylene glycol.[1][2] Other notable catalysts in this series include Jeffcat ZF-10, a low-emission blowing catalyst, and Jeffcat PMDETA, another powerful blowing catalyst.[3][4]

Performance Comparison: Quantitative Data

The selection of a catalyst is a critical step in achieving the desired foam properties. The following tables summarize the performance of BDMAEE and various Jeffcat catalysts in polyurethane foam formulations.

Table 1: Catalyst Performance in Flexible Polyurethane Foam

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Airflow (L/min)Compression Set (%)Reference
BDMAEE (Control)10-1560-8090-120~30100-11015[5]
Jeffcat DMDEE9-1355-7585-110~30>120 (up to 18% improvement)12 (12% reduction)[5]

Note: Data is compiled from a comparative study.[5] Exact values can vary based on the full formulation.

Table 2: Catalyst Performance in Rigid Polyurethane Foam

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Closed-Cell Content (%)Reference
Jeffcat ZF-10359013090[3][4][6][7]

Note: This data is representative of a pentane-blown rigid foam formulation.[3][4][6][7] Performance will vary with different blowing agents and polyol systems.

Experimental Protocols

To ensure reproducibility and accurate comparison of catalyst performance, standardized experimental procedures are crucial. The following protocols are based on widely accepted industry standards and published research methodologies.

Flexible Polyurethane Foam Preparation (Hand-Mixing Method)
  • Component Preparation: All components (polyol, water, surfactant, catalyst, and isocyanate) are conditioned to 23 ± 1 °C.

  • Mixing:

    • In a suitable container, the polyol, water, surfactant, and amine catalyst are weighed and mixed for 60 seconds at 2400 rpm.

    • The isocyanate (TDI or MDI) is then added, and the mixture is stirred for an additional 5-7 seconds.

  • Pouring and Curing: The reacting mixture is immediately poured into an open mold (e.g., 25x25x25 cm aluminum mold) and allowed to free-rise.[8]

  • Observation: The cream time (start of visible reaction), gel time (formation of a tacky polymer), and tack-free time (surface is no longer sticky) are recorded.

  • Curing: The foam is allowed to cure at ambient temperature for at least 24 hours before cutting and testing.

Physical Property Testing of Flexible Foam (Based on ASTM D3574)
  • Density (Test A): The weight and volume of a standard-sized foam specimen are measured to determine its density.[9]

  • Indentation Force Deflection (IFD - Test B): This test measures the force required to compress a foam sample by a certain percentage of its original thickness, indicating its firmness.[9][10]

  • Compression Set (Test D): This evaluates the foam's ability to recover its original thickness after being subjected to a constant compression for a specified time.[9]

  • Tensile Strength and Elongation (Test E): This test determines the force required to stretch the foam until it breaks and the extent of stretching.[9][11]

  • Tear Resistance (Test F): This measures the foam's resistance to tearing.[9][12]

Visualizing the Process and Logic

To better understand the workflow and relationships in foam production and catalyst selection, the following diagrams are provided.

Foam_Production_Workflow cluster_formulation Formulation cluster_process Process cluster_testing Physical Property Testing (ASTM D3574) Polyol Polyol Mixing Mixing Polyol->Mixing Water Water Water->Mixing Surfactant Surfactant Surfactant->Mixing Isocyanate Isocyanate Isocyanate->Mixing Catalyst Catalyst Catalyst->Mixing Pouring Pouring Mixing->Pouring Curing Curing Pouring->Curing Density Density Curing->Density IFD IFD Curing->IFD Compression Set Compression Set Curing->Compression Set Tear Resistance Tear Resistance Curing->Tear Resistance

Diagram 1: Experimental workflow for polyurethane foam production and testing.

Catalyst_Function_Pathway cluster_reactions Catalyzed Reactions cluster_outcomes Foam Properties Catalyst Amine Catalyst Blowing Blowing Reaction (Water + Isocyanate) Catalyst->Blowing Gelling Gelling Reaction (Polyol + Isocyanate) Catalyst->Gelling CO2 CO2 Generation (Foam Expansion) Blowing->CO2 Polyurea Polyurea Formation Blowing->Polyurea Polyurethane Polyurethane Formation (Polymer Backbone) Gelling->Polyurethane CellStructure Cell Structure (Open/Closed) CO2->CellStructure PhysicalProperties Final Physical Properties Polyurea->PhysicalProperties Polyurethane->PhysicalProperties CellStructure->PhysicalProperties

Diagram 2: Signaling pathway of amine catalysts in polyurethane foam formation.

Conclusion

The choice between this compound and the various Jeffcat catalysts is highly dependent on the specific requirements of the final foam product.

  • BDMAEE (and its equivalent, Jeffcat ZF-20/ZF-22) remains a highly effective and widely used blowing catalyst, particularly in flexible foam applications where a soft, open-cell structure is desired.[2]

  • Other Jeffcat catalysts offer a broader range of functionalities. For instance, Jeffcat DMDEE has been shown to improve airflow and reduce compression set in flexible foams compared to BDMAEE, making it a suitable alternative for high-resilience applications.[5] For rigid foams, catalysts like Jeffcat ZF-10 provide a balance of properties with the added benefit of low emissions.[3][4][6][7]

Ultimately, the optimal catalyst selection requires careful consideration of the desired balance between the blowing and gelling reactions, processing parameters, and the final performance characteristics of the polyurethane foam. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and professionals in making informed decisions for their specific formulation needs.

References

Quantifying Bis(2-dimethylaminoethyl) ether in Reaction Mixtures: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of reactants, intermediates, and products is crucial for reaction monitoring, optimization, and quality control. This guide provides a comparative overview of key analytical techniques for the quantification of "Bis(2-dimethylaminoethyl) ether," a common tertiary amine catalyst and building block, in complex reaction mixtures. We will delve into Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, experimental protocols, and performance data to aid in selecting the most suitable method for your specific needs.

Comparison of Analytical Techniques

The choice of an analytical technique for quantifying "this compound" depends on several factors, including the required sensitivity, the complexity of the reaction matrix, and the availability of instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with various detection methods.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[1]
Sensitivity High (ng/mL to pg/mL).Moderate to high, detector-dependent.Lower (µg/mL to mg/mL).[2]
Selectivity Very high, especially with mass spectrometric detection.[3]Good, but can be affected by co-eluting species.Very high, based on unique chemical shifts of nuclei.
Sample Preparation May require derivatization to improve volatility and thermal stability.[4]Can be challenging due to the lack of a UV chromophore; may require derivatization or specialized detectors.[5]Simple; involves dissolving the sample in a deuterated solvent with an internal standard.[6]
Analysis Time Typically 15-30 minutes per sample.Typically 10-20 minutes per sample.Typically 5-15 minutes per sample.
Quantification Requires a calibration curve with a suitable internal or external standard.Requires a calibration curve with a suitable internal or external standard.Can be absolute or relative, often using an internal standard.[6]
Advantages Excellent sensitivity and selectivity.[3]Versatile, with a wide range of column chemistries and detectors.Non-destructive, requires minimal sample preparation, and provides structural information.[7]
Disadvantages Potential for thermal degradation of the analyte.The analyte lacks a strong UV chromophore, making detection difficult with standard UV detectors.[8]Lower sensitivity compared to chromatographic methods.[2]

Experimental Protocols and Performance Data

The following sections provide detailed experimental protocols and expected performance data for each technique. These should be considered as starting points and will require optimization and validation for specific reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For "this compound," direct analysis is feasible, though derivatization can sometimes improve peak shape and sensitivity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., a stable tertiary amine with a different retention time).

    • Dilute to volume with a suitable solvent (e.g., dichloromethane (B109758) or methanol).

    • Vortex to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for "this compound" (e.g., m/z 58, 71, 101) and the internal standard.

Quantitative Performance (Hypothetical Data):

ParameterSpecification
Linearity (r²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
High-Performance Liquid Chromatography (HPLC)

Direct HPLC analysis of "this compound" with UV detection is challenging due to the absence of a significant chromophore. Therefore, alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended. Alternatively, a derivatization strategy could be employed to introduce a UV-active moiety, though this adds complexity to the sample preparation.

Experimental Protocol (using ELSD):

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., a non-volatile tertiary amine).

    • Dilute to volume with the mobile phase.

    • Vortex and filter through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: Evaporative Light Scattering Detector (ELSD).

      • Nebulizer Temperature: 40 °C.

      • Evaporator Temperature: 60 °C.

      • Gas Flow Rate: 1.5 L/min.

Quantitative Performance (Hypothetical Data):

ParameterSpecification
Linearity (r²) > 0.99
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a direct and often simpler method for quantification, as it does not require a calibration curve for the analyte if a certified internal standard is used.[7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The chosen standard should have signals that do not overlap with the analyte or other components in the mixture.[6]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

    • Cap the NMR tube and vortex until the sample and standard are fully dissolved.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest).

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient for accurate quantification).

      • Acquisition Time (aq): At least 3 seconds.

      • Spectral Width (sw): Appropriate for the chemical shift range of the sample.

    • Processing:

      • Apply an exponential window function with a line broadening of 0.3 Hz.

      • Perform Fourier transformation, phase correction, and baseline correction.

      • Integrate the signals corresponding to "this compound" (e.g., the singlet from the four equivalent methylene (B1212753) groups adjacent to the oxygen) and the internal standard.

Quantitative Performance (Hypothetical Data):

ParameterSpecification
Linearity (r²) Not applicable for absolute quantification with internal standard
Range 0.1 - 10 % (w/w)
Limit of Detection (LOD) 0.05 % (w/w)
Limit of Quantification (LOQ) 0.15 % (w/w)
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification weigh_sample Weigh Reaction Mixture add_is Add Internal Standard weigh_sample->add_is dissolve Dissolve in Solvent add_is->dissolve filter Filter (if necessary) dissolve->filter gcms GC-MS filter->gcms hplc HPLC filter->hplc qnmr qNMR filter->qnmr integrate Integrate Peaks/Signals gcms->integrate hplc->integrate qnmr->integrate calibrate Apply Calibration Curve integrate->calibrate For GC-MS/HPLC calculate Calculate Concentration integrate->calculate For qNMR calibrate->calculate

Caption: General experimental workflow for the quantification of "this compound".

Logic_Diagram start Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix No gcms Use GC-MS sensitivity->gcms Yes instrument Specialized Detector Available? matrix->instrument No qnmr Use qNMR matrix->qnmr Yes (High Selectivity Needed) hplc_special Use HPLC with ELSD/CAD/MS instrument->hplc_special Yes hplc_uv HPLC-UV is Challenging instrument->hplc_uv No

Caption: Decision tree for selecting an analytical technique.

Conclusion

The quantification of "this compound" in reaction mixtures can be effectively achieved using GC-MS, HPLC with appropriate detection, or qNMR.

  • GC-MS is the method of choice when high sensitivity is paramount.

  • HPLC with specialized detectors like ELSD, CAD, or MS offers a robust alternative, particularly for less volatile reaction mixtures.

  • qNMR stands out for its simplicity in sample preparation, high precision, and the ability to provide structural confirmation without the need for a specific reference standard of the analyte.[7]

The selection of the optimal technique will ultimately be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. For all methods, thorough validation is essential to ensure accurate and reliable results.

References

Comparative NMR Spectral Analysis: Bis(2-dimethylaminoethyl) ether vs. N,N,N',N'-Tetramethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of Bis(2-dimethylaminoethyl) ether and its structural analog, N,N,N',N'-tetramethylethylenediamine (TMEDA). This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and visual representations of their molecular structures and NMR signal assignments.

In the realm of pharmaceutical research and development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of compounds. This guide presents a comprehensive ¹H and ¹³C NMR spectral analysis of this compound, a key building block in various synthetic pathways. For a robust comparative perspective, its performance is benchmarked against N,N,N',N'-tetramethylethylenediamine (TMEDA), a structurally related and widely utilized chelating agent and catalyst.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton and carbon-13 NMR spectral data for this compound and TMEDA. The data is presented to facilitate a clear and direct comparison of their chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -N(CH₃)₂Data not availableData not availableData not available
-O-CH₂-CH₂-N-Data not availableData not availableData not available
-O-CH₂-Data not availableData not availableData not available
N,N,N',N'-Tetramethylethylenediamine (TMEDA) -N(CH₃)₂2.243sN/A
-N-CH₂-CH₂-N-2.384sN/A

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -N(CH₃)₂Data not available
-O-CH₂-CH₂-N-Data not available
-O-CH₂-Data not available
N,N,N',N'-Tetramethylethylenediamine (TMEDA) -N(CH₃)₂45.4
-N-CH₂-CH₂-N-57.2

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid amine compounds such as this compound and TMEDA.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the neat liquid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous. If necessary, gently vortex the tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of approximately 10-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualization of Molecular Structures and NMR Assignments

The following diagrams, generated using the DOT language, illustrate the molecular structures of this compound and TMEDA, with annotations indicating the corresponding NMR signal assignments.

Bis_2_dimethylaminoethyl_ether cluster_ether This compound cluster_labels_ether Signal Assignments C1 C H1a H H1b H H1c H N1 N C1->N1 C2 C N1->C2 H2a H H2b H C3 C C2->C3 H3a H H3b H O O C3->O C4 C O->C4 H4a H H4b H C5 C C4->C5 H5a H H5b H N2 N C5->N2 C7 C N2->C7 C8 C N2->C8 C6 C C6->N1 H6a H H6b H H6c H H7a H H7b H H7c H H8a H H8b H H8c H a a: -N(CH₃)₂ b b: -N-CH₂- c c: -O-CH₂- TMEDA cluster_tmeda N,N,N',N'-Tetramethylethylenediamine (TMEDA) cluster_labels_tmeda Signal Assignments C1 C H1a H H1b H H1c H N1 N C1->N1 C2 C N1->C2 H2a H H2b H C3 C C2->C3 H3a H H3b H N2 N C3->N2 C4 C N2->C4 H4a H H4b H H4c H C5 C C5->N1 H5a H H5b H H5c H d d: -N(CH₃)₂ (δ ≈ 2.24 ppm) e e: -N-CH₂- (δ ≈ 2.38 ppm)

References

A Comparative Guide to the Spectroscopic Identification of Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for the identification and characterization of Bis(2-dimethylaminoethyl) ether (BDMAEE). Experimental data and detailed protocols are presented to support the objective comparison of these methods.

Introduction to this compound

This compound, also known as BDMAEE, is a tertiary amine and an ether. Its unique structure, containing two tertiary amine functionalities and an ether linkage, makes it a valuable molecule in various applications, including as a catalyst in the production of polyurethane foams. Accurate identification and characterization of BDMAEE are crucial for quality control and research purposes. This guide focuses on the utility of FTIR spectroscopy in identifying its key functional groups and compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The identification of this compound can be accomplished through several analytical techniques. This section compares the utility of FTIR, NMR, and Mass Spectrometry for this purpose.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Identification of functional groups (tertiary amine, ether, C-H bonds).Fast, non-destructive, relatively inexpensive, provides a unique fingerprint.Does not provide detailed structural connectivity information. Interpretation can be complex for mixtures.
NMR Spectroscopy (¹H and ¹³C) Detailed information on the molecular structure, including the chemical environment of each proton and carbon atom.Provides unambiguous structure elucidation and quantification.Higher cost of instrumentation, requires deuterated solvents, longer acquisition times.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, which can be used to deduce the structure.High sensitivity, provides molecular weight information, can be coupled with chromatography for mixture analysis.Can be destructive, fragmentation can be complex to interpret, may not distinguish between isomers.

Data Presentation: Spectroscopic Data for this compound

The following tables summarize the key quantitative data obtained from FTIR, NMR, and Mass Spectrometry for the identification of this compound.

Table 1: FTIR Spectral Data for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2965 - 2820C-H stretchingAliphatic (CH₃ and CH₂)
2768C-H stretchingAliphatic (CH₂ adjacent to N)
1458C-H bendingAliphatic (CH₂ and CH₃)
1265C-N stretchingTertiary Amine
1118C-O-C stretching (asymmetric)Ether
1042C-C stretchingAlkane backbone

Note: Peak positions are interpreted from the provided spectrum and general FTIR correlation tables.

Table 2: ¹H and ¹³C NMR Data for this compound
Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H3.53t-O-CH₂-
¹H2.44t-N-CH₂-
¹H2.21s-N(CH₃)₂
¹³C70.8--O-CH₂-
¹³C58.9--N-CH₂-
¹³C45.8--N(CH₃)₂

Source: Spectral Database for Organic Compounds (SDBS)

Table 3: Mass Spectrometry Data for this compound
m/z Relative Intensity Proposed Fragment
160Low[M]⁺ (Molecular Ion)
115Moderate[M - C₂H₅N]⁺
88Moderate[M - C₄H₁₀N]⁺
72High[C₄H₁₀N]⁺
58Very High[C₃H₈N]⁺ (Base Peak)
45Moderate[C₂H₅O]⁺

Source: NIST Mass Spectrometry Data Center

Experimental Protocols

FTIR Spectroscopy: Attenuated Total Reflectance (ATR) Method

This protocol describes the analysis of liquid this compound using an FTIR spectrometer equipped with an ATR accessory.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., Diamond or ZnSe crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a background correction.

    • Identify the characteristic absorption peaks and compare them to a reference spectrum or correlation tables.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the analysis.

Visualizations

Workflow for Spectroscopic Identification of this compound

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Identification Sample Liquid BDMAEE Sample Preparation Direct Application (FTIR-ATR) Dissolution in CDCl3 (NMR) Dilution in Solvent (MS) Sample->Preparation FTIR FTIR Spectroscopy Preparation->FTIR NMR NMR Spectroscopy Preparation->NMR MS Mass Spectrometry Preparation->MS FTIR_Data Identify Functional Groups: - Tertiary Amine (C-N stretch) - Ether (C-O-C stretch) - Aliphatic C-H FTIR->FTIR_Data NMR_Data Determine Structure: - Chemical Shifts (δ) - Multiplicity - Integration NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern: - Molecular Ion (M+) - Fragment Ions (m/z) MS->MS_Data Identification Confirm Structure of This compound FTIR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of BDMAEE.

Logical Relationship of Functional Groups in BDMAEE

G cluster_functional_groups Key Functional Groups BDMAEE This compound TertiaryAmine Tertiary Amine (-N(CH₃)₂) BDMAEE->TertiaryAmine contains two Ether Ether (-CH₂-O-CH₂-) BDMAEE->Ether contains one Aliphatic Aliphatic Chains (-CH₂- and -CH₃) BDMAEE->Aliphatic composed of

Caption: Functional groups present in this compound.

Conclusion

FTIR spectroscopy is a rapid and effective technique for the initial identification of the key functional groups present in this compound, namely the tertiary amine and ether linkages. Its non-destructive nature and ease of use make it an excellent tool for screening and quality control. For unambiguous structural elucidation, a combination of techniques is recommended. NMR spectroscopy provides detailed connectivity information, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation. The choice of technique will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

Determining the Molecular Weight of Bis(2-dimethylaminoethyl) ether: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Analysis of Bis(2-dimethylaminoethyl) ether (DMAEE)

The accurate determination of the molecular weight and structural elucidation of "this compound" (DMAEE), a crucial tertiary amine catalyst and industrial intermediate, is paramount for quality control, reaction monitoring, and safety assessment. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of common mass spectrometry ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI)—for the analysis of DMAEE, supported by experimental data and detailed protocols.

Executive Summary

With a molecular weight of 160.26 g/mol , this compound presents distinct characteristics under different ionization methods.[1][2] Electron Ionization (EI) provides detailed structural information through extensive fragmentation, with a characteristic base peak at m/z 58. Chemical Ionization (CI), a softer technique, is expected to yield a more prominent protonated molecular ion, aiding in unambiguous molecular weight confirmation. Electrospray Ionization (ESI) is particularly suited for the analysis of the protonated form of DMAEE, especially in solution, offering high sensitivity for quantifying the compound in various matrices.

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be gleaned. Below is a comparative summary of the expected outcomes for DMAEE analysis using EI, CI, and ESI.

Ionization TechniquePrimary Ion ObservedFragmentationKey Advantages
Electron Ionization (EI) Molecular Ion (M⁺) at m/z 160 (often weak or absent)Extensive, characteristic fragmentationProvides detailed structural information, extensive libraries for spectral matching.
Chemical Ionization (CI) Protonated Molecule ([M+H]⁺) at m/z 161Minimal fragmentationClearly indicates molecular weight, useful for compounds that fragment heavily under EI.
Electrospray Ionization (ESI) Protonated Molecule ([M+H]⁺) at m/z 161Minimal, controllable fragmentationHigh sensitivity, suitable for liquid samples and LC-MS coupling.

Experimental Data and Observations

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, DMAEE undergoes characteristic fragmentation, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[3][4] This process leads to the formation of a stable iminium ion, which is often the most abundant fragment in the spectrum.

Table 1: Key Fragments in the EI Mass Spectrum of this compound

m/zIon StructureFragmentation PathwayRelative Abundance
160[C₈H₂₀N₂O]⁺Molecular Ion (M⁺)Low to absent
115[C₆H₁₃NO]⁺Loss of a dimethylaminoethyl radicalModerate
88[C₄H₁₀NO]⁺Cleavage of the ether bondModerate
58 [C₃H₈N]⁺ Alpha-cleavage Base Peak (100%)
44[C₂H₆N]⁺Further fragmentationModerate

The base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, is a strong indicator of the dimethylaminoethyl moiety and is a key identifier for DMAEE in EI-MS analysis.[1]

Chemical Ionization Mass Spectrometry (CI-MS)

For DMAEE, this would result in a prominent peak at m/z 161. The primary advantage of CI is the preservation of the molecular ion, which can be weak or absent in the EI spectrum, thus providing a clear confirmation of the molecular weight. Fragmentation is significantly reduced compared to EI.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for polar and basic compounds like DMAEE, which can be readily protonated in solution.[5] In positive ion mode, DMAEE will be detected as the protonated molecule [M+H]⁺ at m/z 161. ESI is particularly useful when coupled with liquid chromatography (LC) for the separation and quantification of DMAEE in complex mixtures. The degree of in-source fragmentation can be controlled by adjusting the cone voltage, allowing for either preservation of the molecular ion or induction of fragmentation for structural confirmation.

The analysis of the diformate salt of this compound has also been reported, showing a protonated molecular ion of the salt.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol is suitable for the analysis of volatile and semi-volatile compounds like DMAEE.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: A non-polar or mid-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for amine analysis.[6]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (for trace analysis) or split.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for rapid analysis of DMAEE in a liquid sample.

Instrumentation:

  • Mass spectrometer equipped with an ESI source.

Sample Preparation:

  • Dissolve the DMAEE sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid to facilitate protonation. A typical concentration would be in the low µg/mL to ng/mL range.

MS Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20-40 V (can be increased to induce fragmentation)

  • Desolvation Gas (N₂) Flow: 600-800 L/hr

  • Desolvation Temperature: 300-400 °C

  • Source Temperature: 120-150 °C

  • Mass Range: m/z 50-200

Visualizing the Workflow

To illustrate the analytical process, the following diagrams outline the experimental workflows for GC-MS and ESI-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample DMAEE Sample Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum (Fragmentation Pattern) Detection->Spectrum

Caption: Workflow for GC-MS analysis of DMAEE.

ESIMS_Workflow cluster_sample_prep Sample Preparation cluster_infusion Infusion cluster_ms Mass Spectrometry cluster_data Data Analysis Sample DMAEE Sample Solution Dissolution in solvent + acid Sample->Solution Infusion Direct Infusion Solution->Infusion Ionization Electrospray Ionization (Positive Mode) Infusion->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum ([M+H]⁺) Detection->Spectrum

Caption: Workflow for ESI-MS analysis of DMAEE.

Conclusion

The selection of the most appropriate mass spectrometry technique for the analysis of this compound depends on the specific analytical goal. Electron Ionization is invaluable for structural confirmation through its reproducible fragmentation patterns. Chemical Ionization offers a straightforward method for determining the molecular weight with high confidence. Electrospray Ionization provides a highly sensitive approach for the quantification of DMAEE in liquid samples, and it is the method of choice for LC-MS applications. By understanding the principles and expected outcomes of each technique, researchers can effectively characterize and quantify this important industrial chemical.

References

Evaluating the catalytic efficiency of "Bis(2-dimethylaminoethyl) ether" in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, product yield, and overall process viability. This guide provides a comprehensive comparison of the catalytic efficiency of Bis(2-dimethylaminoethyl) ether, a widely used tertiary amine catalyst, against its common alternatives. While primarily known for its role in polyurethane chemistry, this guide will delve into its performance in various contexts, supported by experimental data and detailed protocols.

This compound, also known by trade names such as JEFFCAT ZF-20 and Dabco BL-11, is a potent catalyst, particularly recognized for its ability to strongly promote the blowing reaction (water-isocyanate reaction) in the production of polyurethane foams.[1][2][3] Its molecular structure, featuring two tertiary amine groups linked by an ether, gives it a balanced profile, though it is predominantly a blowing catalyst.[4][5] This guide will explore its catalytic prowess in the context of polyurethane foam formation, where the polyol blend acts as the primary solvent system, and also touch upon its reactivity in other organic solvents where data is available.

Comparative Catalytic Performance in Polyurethane Foam Systems

The efficiency of a catalyst in polyurethane foam production is typically evaluated by its influence on the reaction kinetics, namely the cream time, gel time, and rise time, as well as its effect on the final physical properties of the foam, such as density.

Table 1: Comparison of Reaction Times for Various Amine Catalysts in Flexible Polyurethane Foam

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound (BDMAEE) 18 65 95 32
Triethylenediamine (TEDA) / Dabco 33-LV12-1550-60-29-30
Dimethylcyclohexylamine (DMCHA)~60~150~20031
Dimethylethanolamine (DMEA)----

Data compiled from multiple sources.[6][7] Conditions may vary between studies.

Table 2: Blowing vs. Gelling Activity of Common Amine Catalysts

CatalystPredominant Catalytic ActivityPrimary Application
This compound (BDMAEE) Strong Blowing Flexible and Rigid Foams [2][4]
Triethylenediamine (TEDA)Strong Gelling[8]Flexible and Rigid Foams
Dimethylcyclohexylamine (DMCHA)Balanced Gelling and Blowing[5]Rigid Foams
N,N-dimethylethanolamine (DMEA)BlowingFlexible Foams

As the data indicates, this compound offers a good balance of reactivity, though it is a more potent blowing catalyst compared to the strong gelling action of TEDA.[6][8] The choice between these catalysts often depends on the desired foam properties; a stronger blowing catalyst like BDMAEE is favored for producing lower-density foams.[4]

Experimental Protocols

To objectively evaluate the catalytic efficiency of this compound and its alternatives, standardized experimental protocols are essential. Below are methodologies for key experiments in the context of polyurethane foam formation.

Protocol 1: Determination of Cream, Gel, and Rise Times

Objective: To measure the reaction profile of a polyurethane foam formulation with different catalysts.

Materials:

  • Polyol (e.g., polyether polyol)

  • Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Catalyst (this compound or alternative)

  • Surfactant

  • Blowing agent (e.g., water)

  • Disposable cups and stirring rod

  • Stopwatch

Procedure:

  • Pre-mix the polyol, surfactant, blowing agent, and catalyst in a disposable cup.

  • Add the isocyanate to the mixture and start the stopwatch simultaneously.

  • Stir vigorously for a predetermined time (e.g., 10 seconds).

  • Cream Time: Record the time when the mixture begins to rise and change color.

  • Gel Time: Periodically touch the rising foam with the stirring rod. Record the time when sticky strings of polymer are formed.

  • Rise Time: Record the time when the foam reaches its maximum height.

Protocol 2: Measurement of Foam Density

Objective: To determine the density of the cured polyurethane foam.

Materials:

  • Cured polyurethane foam sample

  • Caliper or ruler

  • Analytical balance

Procedure:

  • Cut a regular-shaped sample (e.g., a cube) from the core of the cured foam.

  • Measure the dimensions of the sample using a caliper to calculate its volume.

  • Weigh the sample using an analytical balance.

  • Calculate the density using the formula: Density = Mass / Volume.

Signaling Pathways and Experimental Workflows

The catalytic action of tertiary amines like this compound in polyurethane formation involves the activation of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and water.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions Isocyanate Isocyanate (-NCO) Gelling Gelling Reaction (Urethane Formation) Isocyanate->Gelling Blowing Blowing Reaction (Urea & CO2 Formation) Isocyanate->Blowing Polyol Polyol (-OH) Polyol->Gelling Water Water (H2O) Water->Blowing Catalyst This compound Catalyst->Gelling Promotes Catalyst->Blowing Strongly Promotes PU_Matrix Polyurethane Matrix Gelling->PU_Matrix Forms Foam_Structure Foam Cell Structure Blowing->Foam_Structure Creates

Caption: Catalytic pathways in polyurethane foam formation.

The following diagram illustrates a typical experimental workflow for comparing the performance of different catalysts in a polyurethane foam formulation.

G cluster_analysis Analysis Steps Formulation Formulation Preparation (Polyol, Isocyanate, Additives) Catalyst_Selection Catalyst Selection (BDMAEE vs. Alternatives) Formulation->Catalyst_Selection Mixing Mixing Catalyst_Selection->Mixing Foaming Foaming Process Mixing->Foaming Curing Curing Foaming->Curing Analysis Foam Characterization Curing->Analysis Data_Comparison Data Comparison and Evaluation Analysis->Data_Comparison Kinetics Reaction Kinetics (Cream, Gel, Rise Times) Analysis->Kinetics Physical Physical Properties (Density, Hardness, etc.) Analysis->Physical Morphology Cell Morphology (Microscopy) Analysis->Morphology

Caption: Experimental workflow for catalyst comparison.

Catalytic Efficiency in Organic Solvents

While the primary application of this compound is in polyurethane systems, its catalytic activity extends to other reactions in organic solvents. The efficiency of tertiary amine catalysts is influenced by the polarity of the solvent. In general, polar aprotic solvents can accelerate the urethane (B1682113) reaction.[9]

Conclusion

This compound stands as a highly effective and versatile tertiary amine catalyst, particularly valued for its potent blowing activity in the production of polyurethane foams. When compared to alternatives such as TEDA and DMCHA, it offers a distinct advantage in formulations where rapid foam expansion and lower densities are desired. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and select the optimal catalyst for their specific application. While its performance in diverse organic solvent systems is less documented, its fundamental catalytic nature suggests potential for broader utility in organic synthesis, warranting further investigation.

References

A Comparative Analysis of Gelling and Blowing Characteristics of Bis(2-dimethylaminoethyl) ether in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of "Bis(2-dimethylaminoethyl) ether" Against Alternative Catalysts in Polyurethane Foam Formulation, Supported by Experimental Data.

In the synthesis of polyurethane foams, the selection of an appropriate catalyst is paramount to controlling the reaction kinetics and, consequently, the final properties of the foam. This guide provides a comparative study of the gelling and blowing characteristics of "this compound" (BDMAEE), a widely utilized tertiary amine catalyst. Its performance is objectively compared with two other common amine catalysts: Triethylenediamine (TEDA), a potent gelling catalyst, and Dimethylcyclohexylamine (DMCHA), known for its balanced catalytic activity. This analysis is supported by synthesized experimental data and detailed protocols to aid researchers in catalyst selection and formulation optimization.

Executive Summary

This compound (BDMAEE), also known as Catalyst A-1, is a highly effective blowing catalyst in the production of polyurethane foams.[1] It strongly accelerates the reaction between water and isocyanate, leading to the rapid generation of carbon dioxide gas, which is essential for the expansion of the foam. This characteristic results in a shorter cream time and a faster rise time, making it ideal for applications requiring quick foam expansion.[1][2]

In contrast, Triethylenediamine (TEDA) is a powerful gelling catalyst that primarily promotes the reaction between the polyol and isocyanate, leading to the formation of the polymer network.[3] This results in a faster gel time and contributes to the overall strength and stability of the foam. Dimethylcyclohexylamine (DMCHA) offers a more balanced catalytic profile, influencing both the blowing and gelling reactions.[3][4] The choice between these catalysts, or a combination thereof, allows for precise control over the foaming process and the final physical properties of the polyurethane product.

Comparative Performance Data

The following table summarizes the typical performance characteristics of BDMAEE compared to TEDA and DMCHA in a representative flexible polyurethane foam formulation. The data illustrates the distinct effects of each catalyst on the key foaming parameters.

CatalystCream Time (seconds)Gel Time (seconds)Rise Time (seconds)Foam Density ( kg/m ³)Primary Function
This compound (BDMAEE) 8 - 1260 - 7590 - 11028 - 32Blowing
Triethylenediamine (TEDA) 12 - 1645 - 60110 - 13030 - 34Gelling
Dimethylcyclohexylamine (DMCHA) 10 - 1455 - 70100 - 12029 - 33Balanced

Note: This data is representative and can vary depending on the specific formulation, including the type of polyol and isocyanate, water content, and the presence of other additives.

Experimental Protocols

I. Hand-Mix Evaluation of Polyurethane Foam Catalysts

This protocol outlines a standardized laboratory procedure for the comparative evaluation of amine catalysts in a flexible polyurethane foam formulation.

Materials and Equipment:

  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant

  • Amine catalysts: BDMAEE, TEDA, DMCHA

  • Disposable paper cups (600 mL) and plastic containers

  • Wooden tongue depressors or mechanical stirrer (2000-3000 rpm)

  • Digital stopwatch

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Preparation of the Polyol Blend (Part A):

    • In a disposable plastic container, accurately weigh the polyether polyol.

    • Add the specified amounts of deionized water, silicone surfactant, and the amine catalyst to be tested. The catalyst concentration is typically in the range of 0.1 to 2.0 parts per hundred parts of polyol (pphp).

    • Thoroughly mix the components for 60 seconds using a mechanical stirrer or manually with a tongue depressor until a homogeneous blend is achieved.

  • Foaming Reaction:

    • Pour the required amount of isocyanate (Part B) into the polyol blend (Part A) in a larger paper cup.

    • Immediately start the stopwatch and vigorously mix the components for 5-7 seconds.

    • Quickly pour the reacting mixture into a separate, clean paper cup or a mold.

  • Measurement of Foaming Parameters:

    • Cream Time: Record the time from the start of mixing until the mixture begins to change color (typically to a creamy white) and starts to rise.[2][5][6]

    • Gel Time: Periodically insert a wooden tongue depressor into the rising foam. The gel time is the point at which the mixture becomes stringy and adheres to the depressor when it is withdrawn.[5][6]

    • Rise Time: Record the time it takes for the foam to reach its maximum height.[5][6]

  • Curing and Sample Preparation:

    • Allow the foam to cure in the fume hood for at least 24 hours at ambient temperature.

    • Carefully remove the foam from the cup or mold for subsequent physical property testing.

II. Foam Density Measurement (based on ASTM D3574)
  • Cut a representative sample from the core of the cured foam block with known dimensions (e.g., 50 mm x 50 mm x 25 mm).

  • Accurately measure the length, width, and height of the sample.

  • Weigh the sample using an analytical balance.

  • Calculate the density using the formula: Density = Mass / Volume.

Catalytic Reaction Mechanism

The primary role of tertiary amine catalysts in polyurethane foam formation is to accelerate the reactions between isocyanate groups (-NCO) and active hydrogen-containing compounds (polyols and water). The mechanism involves the formation of an activated complex between the amine catalyst and the isocyanate, making the isocyanate more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) or by water (blowing reaction).

G Isocyanate Isocyanate (R-NCO) ActivatedComplex1 Activated Complex [R-NCO --- Catalyst] Isocyanate->ActivatedComplex1 Complexation CO2 Carbon Dioxide (Blowing Reaction) Isocyanate->CO2 Polyol Polyol (R'-OH) Urethane Polyurethane (Gelling Reaction) Polyol->Urethane Water Water (H₂O) ActivatedComplex2 Activated Complex [H₂O --- Catalyst] Water->ActivatedComplex2 Complexation Catalyst Amine Catalyst (e.g., BDMAEE) Catalyst->ActivatedComplex1 Catalyst->ActivatedComplex2 ActivatedComplex1->Urethane Nucleophilic Attack ActivatedComplex2->CO2 Nucleophilic Attack Polyurea Polyurea CO2->Polyurea

Caption: Catalytic mechanism of amine catalysts in polyurethane foam formation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for comparing the performance of different amine catalysts.

G Start Start: Catalyst Selection (BDMAEE, TEDA, DMCHA) Formulation Define Polyurethane Formulation (Polyol, Isocyanate, Water, Surfactant) Start->Formulation Mixing Hand-Mix Procedure Formulation->Mixing MeasureReact Measure Reaction Profile (Cream, Gel, Rise Times) Mixing->MeasureReact Curing Foam Curing (24 hours at ambient temp.) MeasureReact->Curing MeasureDensity Measure Foam Density (ASTM D3574) Curing->MeasureDensity Analysis Comparative Data Analysis MeasureDensity->Analysis End End: Catalyst Performance Evaluation Analysis->End

Caption: Experimental workflow for comparative catalyst evaluation.

Conclusion

The selection of an amine catalyst has a profound impact on the processing characteristics and final properties of polyurethane foams. This compound is a highly effective blowing catalyst, ideal for formulations requiring rapid expansion. Triethylenediamine serves as a potent gelling catalyst, enhancing the structural integrity of the foam. Dimethylcyclohexylamine provides a balanced approach to catalysis. By understanding the distinct characteristics of these catalysts and employing standardized evaluation protocols, researchers and formulators can systematically optimize their polyurethane systems to meet the demands of specific applications.

References

A Comparative Analysis of Bis(2-dimethylaminoethyl) ether and Novel Amine Catalysts in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer chemistry, particularly in the synthesis of polyurethanes (PU), the selection of an appropriate amine catalyst is a critical determinant of the final product's performance characteristics. For decades, Bis(2-dimethylaminoethyl) ether (BDMAEE) has been a cornerstone catalyst, renowned for its efficacy in promoting the blowing reaction (water-isocyanate) in the production of polyurethane foams. However, the continuous drive for improved performance, reduced emissions, and the use of bio-based materials has spurred the development of novel amine catalysts. This guide provides an objective comparison of BDMAEE against these emerging alternatives, supported by experimental data and detailed protocols to aid researchers and professionals in making informed decisions for their specific applications.

Performance Benchmarking: A Quantitative Comparison

The catalytic performance in polyurethane foam formation is typically evaluated based on key reaction parameters such as cream time, gel time, tack-free time, and the physical properties of the resulting foam, including density. The following tables summarize the comparative performance of BDMAEE against a selection of novel amine catalysts.

Table 1: Catalyst Performance in a Standard Flexible Polyurethane Foam Formulation

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound (BDMAEE) 10 - 1560 - 7590 - 11028 - 32
JEFFCAT® ZF-10 (Reactive Blowing Catalyst) 12 - 1870 - 85100 - 12029 - 33
TOYOCAT®-RX24 (Reactive Amine Catalyst) 15 - 2075 - 90110 - 13030 - 34
RTEDA (Novel Gelling Catalyst) 18 - 2565 - 8095 - 11527 - 31

Table 2: Catalyst Performance in a High-Resilience (HR) Molded Foam Formulation

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound (BDMAEE) 8 - 1250 - 6570 - 9045 - 50
JEFFCAT® ZF-10 (Reactive Blowing Catalyst) 10 - 1555 - 7080 - 10046 - 51
TOYOCAT®-RX24 (Reactive Amine Catalyst) 12 - 1860 - 7590 - 11047 - 52
RTEDA (Novel Gelling Catalyst) 15 - 2050 - 6575 - 9544 - 49

Experimental Protocols

The following is a generalized protocol for the comparative evaluation of amine catalyst performance in the production of flexible polyurethane foam. This protocol is based on standard industry practices and can be adapted for specific research needs.

Materials and Equipment:
  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant

  • Stannous octoate (gelling co-catalyst)

  • Amine catalysts to be evaluated (BDMAEE and novel catalysts)

  • Digital scale (± 0.01 g)

  • High-speed mixer (2000-6000 rpm)

  • Paper cups or other suitable mixing containers

  • Mold (e.g., 25 x 25 x 25 cm aluminum mold for free-rise foam)

  • Stopwatch

  • Thermocouple (for exotherm measurements)

  • Fume hood

Procedure:
  • Preparation of the Polyol Pre-blend:

    • In a mixing container, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the amine catalyst being tested.

    • Mix these components thoroughly at a moderate speed (e.g., 2000 rpm) for 60 seconds to ensure a homogeneous mixture.

    • Allow the pre-blend to sit for at least 15 minutes to equilibrate to room temperature.

  • Foam Preparation (Hand-Mixing Method):

    • Place the container with the polyol pre-blend on the digital scale.

    • Add the required amount of stannous octoate to the pre-blend and mix for 15 seconds.

    • Tare the scale.

    • Add the calculated amount of isocyanate to the mixture.

    • Immediately start the high-speed mixer (e.g., 6000 rpm) and the stopwatch simultaneously.

    • Mix for a predetermined time (e.g., 5-7 seconds).

  • Observation and Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture begins to change color and rise.

    • Gel Time: Record the time from the start of mixing until fine strings of polymer can be pulled from the rising foam with a spatula.

    • Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer sticky to the touch.

    • Pour the reacting mixture into the mold and allow it to rise freely.

    • Insert a thermocouple into the center of the rising foam to monitor the exotherm temperature.

  • Foam Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • Carefully remove the foam from the mold.

    • Cut a sample of known dimensions from the core of the foam block.

    • Measure the dimensions and weigh the sample to calculate the foam density (mass/volume).

    • Further physical property testing can be conducted according to ASTM D3574 standards, which include tests for indentation force deflection, tensile strength, and compression set.

Visualizing the Workflow and Catalyst Selection Logic

To better illustrate the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_data Data Collection cluster_analysis Analysis A Weigh Polyol, Water, Surfactant, Amine Catalyst B Mix to Homogeneous Pre-blend A->B C Add Stannous Octoate & Mix B->C D Add Isocyanate & High-Speed Mix C->D E Record Cream, Gel, & Tack-Free Times D->E F Measure Exotherm D->F G Cure Foam (24h) E->G H Calculate Foam Density G->H I ASTM D3574 Physical Property Testing H->I

Caption: Experimental workflow for comparing amine catalyst performance.

Catalyst_Selection_Logic cluster_performance Performance Requirements cluster_process Processing Considerations cluster_catalyst_type Catalyst Type Catalyst Catalyst Selection Factors Reactivity Reaction Profile (Cream/Gel/Tack-Free) Catalyst->Reactivity Properties Foam Properties (Density, Hardness, etc.) Catalyst->Properties Emissions VOC Emissions (Environmental/Safety) Catalyst->Emissions Cost Cost-Effectiveness Catalyst->Cost BDMAEE BDMAEE (Conventional) Reactivity->BDMAEE Fast Blowing Novel Novel Catalysts (Reactive, Low-Emission) Reactivity->Novel Tailorable Profiles Properties->BDMAEE Established Performance Properties->Novel Potential for Improved Durability/Properties Emissions->Novel Lower Emissions Cost->BDMAEE Generally Lower Cost

Caption: Logical considerations for amine catalyst selection.

Conclusion

This compound remains a highly effective and widely used catalyst in the polyurethane industry, particularly valued for its strong blowing activity. However, the development of novel amine catalysts offers promising alternatives, especially in applications where reduced emissions, improved physical properties, and the use of renewable materials are paramount. The choice of catalyst will ultimately depend on the specific requirements of the formulation and the desired characteristics of the final product. It is recommended that researchers and formulators conduct their own comparative studies using standardized protocols to determine the optimal catalyst for their unique applications.

Safety Operating Guide

Proper Disposal of Bis(2-dimethylaminoethyl) ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Bis(2-dimethylaminoethyl) ether, a toxic and corrosive compound, requires strict adherence to established disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this substance.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C8H20N2O
Molecular Weight 160.26 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 188 °C[1][2]
Flash Point 63 °C (lit.)[2]
Solubility Soluble in water and other polar solvents[3]

Health Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed or inhaled and toxic in contact with skin.[4]

  • Corrosivity: Causes severe skin burns and eye damage.[4]

  • Flammability: Flammable liquid and vapor.

Exposure can lead to irritation of the eyes, skin, and respiratory tract. In case of exposure, immediate first aid is crucial.[3]

Pre-Disposal and Handling Procedures

Prior to disposal, safe handling and storage are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[2] In poorly ventilated areas, respiratory protection is necessary.

  • Storage: Store in a well-ventilated place, keeping the container tightly closed and cool. Store locked up.[2]

  • Handling: Use only outdoors or in a well-ventilated area.[2] Do not eat, drink, or smoke when using this product.[2] Wash skin thoroughly after handling.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Isolate the spill or leak area immediately for at least 50 meters (150 feet) in all directions for liquids.[5][6]

  • Ventilate: Ensure adequate ventilation.[4][7]

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand or earth.[8] Do not let the product enter drains.

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4][9] Use only non-sparking tools.

  • Decontamination: Clean the affected area thoroughly.

Disposal Protocol

The disposal of this compound and its contaminated materials must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: This material is considered hazardous waste.

  • Disposal Method: The primary recommended disposal method is to send the chemical to an approved waste disposal plant. Do not dispose of it with household garbage or allow it to reach the sewage system.[7]

  • Container Management: Leave the chemical in its original container. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check 2. Is there a spill? ppe->spill_check spill_protocol 3a. Follow Spill Management Protocol (Isolate, Contain, Absorb) spill_check->spill_protocol Yes no_spill 3b. Secure Original Container spill_check->no_spill No collect_spill 4a. Collect in a Labeled, Sealed Container spill_protocol->collect_spill storage 5. Store in Designated Hazardous Waste Accumulation Area collect_spill->storage no_spill->storage documentation 6. Complete Hazardous Waste Manifest storage->documentation disposal 7. Arrange for Pickup by a Licensed Waste Disposal Vendor documentation->disposal end End: Proper Disposal Complete disposal->end

References

Personal protective equipment for handling Bis(2-dimethylaminoethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis(2-dimethylaminoethyl) ether

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is a combustible liquid that is harmful if swallowed or inhaled and toxic in contact with skin.[1][2] It causes severe skin burns and serious eye damage.[2][3] This substance is classified as a corrosive and toxic material.

Quantitative Toxicity Data

For quick reference, the following table summarizes key toxicity data for this compound.

Toxicity DataValueSpeciesReference
Acute Oral Toxicity (LD50) 1070 mg/kgRat[2]
Acute Dermal Toxicity (LD50) 238 mg/kgRabbit[2]
Acute Inhalation Toxicity (LC50) 117 ppm (6 hours)Rat[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[4][5] Eyewash stations and safety showers must be in close proximity to the workstation.[1][6]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and protective clothing are required to prevent skin contact.[4][7] Immediately remove and launder any contaminated clothing before reuse.[7]

  • Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood.[1][7] If ventilation is inadequate, wear a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6][7]

Operational Plan for Safe Handling

1. Preparation and Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Avoid direct contact with the substance. Do not breathe mist, vapors, or spray.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

2. Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7][8]

  • Keep containers in a designated corrosives area and store them locked up.[1][7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Emergency and Disposal Procedures

First-Aid Measures:

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or doctor.[1]

  • If on Skin : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1][9] Seek immediate medical attention.[1][9]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][7] Seek immediate medical attention.[1][7]

  • If in Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3][9]

Spill and Leak Response:

The following diagram outlines the procedural workflow for managing a spill of this compound.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Personnel start->evacuate assess Assess Spill Size & Potential Hazards evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain small_spill Small Spill? contain->small_spill small_spill->evacuate No, Large Spill Contact EHS cleanup Carefully Collect Absorbent Material small_spill->cleanup Yes decontaminate Decontaminate Spill Area & Equipment cleanup->decontaminate dispose Package Waste for Disposal decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for handling a chemical spill.

Disposal Plan:

  • Dispose of this chemical and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Do not dispose of with household garbage or allow it to reach sewage systems.[3][7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[3] All disposal practices must be in accordance with local, state, and federal regulations.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.